Ethyl 2-(pyridin-4-yloxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-4-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHISWOSSFATLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-(pyridin-4-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(pyridin-4-yloxy)acetate, a key heterocyclic building block in medicinal chemistry. The document details a robust synthetic protocol for its preparation via the Williamson ether synthesis, including a thorough explanation of the reaction mechanism and experimental considerations. Furthermore, it presents a summary of its physicochemical and spectroscopic properties. The guide also explores the compound's significance as a versatile intermediate in the development of novel therapeutics, offering insights for its application in drug discovery programs.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties make it a valuable component in the design of bioactive molecules. Ethyl 2-(pyridin-4-yloxy)acetate, possessing both a pyridine moiety and a reactive ester group, is a versatile bifunctional molecule. This guide serves as a detailed resource for researchers, providing in-depth knowledge of its synthesis, properties, and potential applications, thereby facilitating its use in the discovery and development of new chemical entities.
Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
The most direct and efficient method for the synthesis of Ethyl 2-(pyridin-4-yloxy)acetate is the Williamson ether synthesis. This classic and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxypyridine attacks an ethyl haloacetate.
Reaction Rationale and Mechanism
The Williamson ether synthesis is an SN2 reaction.[1][2] The reaction proceeds in two conceptual steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxypyridine, forming the more nucleophilic pyridin-4-olate anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.
-
Nucleophilic Attack: The newly formed pyridin-4-olate anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). This backside attack displaces the halide leaving group, forming the desired ether linkage.
The choice of a primary haloacetate, such as ethyl bromoacetate, is crucial as the SN2 mechanism is sensitive to steric hindrance.[3] Secondary or tertiary halides would favor elimination reactions.[3]
Detailed Experimental Protocol
This protocol is based on established procedures for similar heteroaromatic ether syntheses.[4][5]
Materials:
-
4-Hydroxypyridine
-
Ethyl bromoacetate or Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypyridine (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the 4-hydroxypyridine. To this solution, add potassium carbonate (1.5 - 2.0 eq.) or carefully add sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Formation of the Alkoxide: Stir the mixture at room temperature (or at 0 °C for NaH) for 30-60 minutes to ensure complete formation of the pyridin-4-olate.
-
Addition of Electrophile: Add ethyl bromoacetate or ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x). If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Aqueous Washes: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(pyridin-4-yloxy)acetate as a pure compound.
Physicochemical and Spectroscopic Properties
The accurate characterization of Ethyl 2-(pyridin-4-yloxy)acetate is essential for its use in further synthetic applications and for regulatory purposes.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 58530-46-4 | [6] |
| Molecular Formula | C₉H₁₁NO₃ | [6] |
| Molecular Weight | 181.19 g/mol | [6] |
| Appearance | Solid |
Spectroscopic Data (Predicted)
As of the date of this guide, specific experimental spectroscopic data for Ethyl 2-(pyridin-4-yloxy)acetate is not widely available in peer-reviewed literature. The following are predicted values and key characteristics based on the analysis of similar structures.[7][8]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at approximately 4.2-4.3 ppm (2H, -OCH₂CH₃).
-
Methylene group: A singlet at approximately 4.7-4.9 ppm (2H, -OCH₂CO-).
-
Pyridine ring: Two sets of doublets in the aromatic region. The protons ortho to the nitrogen (positions 2 and 6) are expected to be downfield, around 8.4-8.6 ppm, while the protons meta to the nitrogen (positions 3 and 5) will be upfield, around 6.8-7.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂CH₃).
-
Methylene group: A signal around 65 ppm (-OCH₂CO-).
-
Ester carbonyl: A signal in the range of 168-170 ppm.
-
Pyridine ring: Four distinct signals are expected. The carbon bearing the oxygen (C4) will be significantly downfield. The carbons ortho to the nitrogen (C2, C6) will also be downfield, while the carbons meta to the nitrogen (C3, C5) will be more upfield.
IR (Infrared) Spectroscopy:
-
C=O stretch (ester): A strong absorption band around 1750-1760 cm⁻¹.
-
C-O stretch (ether and ester): Strong absorption bands in the region of 1200-1300 cm⁻¹.
-
C=N and C=C stretch (pyridine ring): Multiple absorption bands in the 1400-1600 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Absorption bands in the 2850-3100 cm⁻¹ region.
Applications in Drug Development
Ethyl 2-(pyridin-4-yloxy)acetate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridin-4-yloxy moiety is found in a number of biologically active compounds. The ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
While specific examples of blockbuster drugs derived directly from this starting material are not prominent, its structural motifs are of significant interest. For instance, related aryloxyacetic acid derivatives have been explored as inhibitors of various enzymes and receptors. The pyridine nitrogen can be quaternized to introduce a positive charge, which can be useful for targeting certain biological systems.[9]
The general synthetic utility of this compound lies in its ability to be readily incorporated into larger molecular frameworks, making it an attractive starting material for library synthesis in early-stage drug discovery.
Conclusion
References
-
Wang, C.-H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o690. Available at: [Link]
- University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Preprints.org. (n.d.).
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved March 7, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-pyridylacetate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions.
-
PubChem. (n.d.). Ethyl pyridine-4-acetate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Capot Chemical. (n.d.). Specifications of Ethyl 2-(pyridin-4-yloxy)acetate. Retrieved March 7, 2026, from [Link]
-
Wang, C.-H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. Available at: [Link]
- Mdlet, al, e. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI.
- Li, Y., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
- Maciejewska, G., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI.
- Kumar, R., et al. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Indian Chemical Society.
-
Organic Syntheses. (n.d.). 4-Acetylpyridine. Retrieved March 7, 2026, from [Link]
- Li, J., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules.
- Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect.
- Cioffi, E. A. (1978). The alkylation of 4-pyridone.
- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
- Google Patents. (n.d.). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
- Al-Ayed, A. S. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.
-
NIST. (n.d.). Pyridine, 4-ethyl-. Retrieved March 7, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
- 7. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The alkylation of 4-pyridone [digital.maag.ysu.edu]
The Pharmacophoric Mechanism of Action: Ethyl 2-(pyridin-4-yloxy)acetate in Targeted Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the "mechanism of action" (MoA) of a chemical building block is defined by its pharmacophoric utility—how its structural features dictate target engagement, physicochemical properties, and synthetic versatility. Ethyl 2-(pyridin-4-yloxy)acetate (CAS 58530-46-4) is a highly privileged, bifunctional intermediate[1]. It is not a standalone therapeutic; rather, it is the foundational scaffold for a vast array of kinase inhibitors.
This whitepaper provides an in-depth technical analysis of the chemical and biological mechanisms of action of the pyridin-4-yloxy scaffold. By detailing its synthetic reactivity, its structural role in ATP-competitive kinase inhibition (such as in MAPK13 and c-Met), and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.
Chemical Mechanism of Action: Reactivity and Vectorial Projection
The utility of Ethyl 2-(pyridin-4-yloxy)acetate lies in its dual-functional nature:
-
The Pyridine Ring: Acts as an electron-deficient aromatic system with a highly localized lone pair on the nitrogen, primed for hydrogen bonding.
-
The Ethyl Acetate Moiety: Serves as a synthetic handle. The ester undergoes facile nucleophilic acyl substitution, allowing chemists to append diverse lipophilic or polar "tails" that probe the solvent-exposed or DFG-out pockets of a kinase.
Causality in Structural Design
The ether linkage (-O-) is the critical mechanistic pivot of this molecule. Unlike rigid planar systems or sterically demanding methylene linkers, the
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of the Starting Scaffold[1]
| Property | Value | Mechanistic Significance |
| CAS Number | 58530-46-4 | Unique identifier for procurement and library tracking. |
| Molecular Weight | 181.19 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5. |
| LogP (Estimated) | 1.2 - 1.5 | Favorable hydrophilicity; prevents non-specific hydrophobic aggregation. |
| Key Reactive Sites | Ester (Electrophile), Pyridine (Base) | Enables orthogonal synthetic functionalization. |
Biological Mechanism of Action: Kinase Hinge Binding
When Ethyl 2-(pyridin-4-yloxy)acetate is synthetically elaborated into a mature drug candidate, its biological MoA is universally characterized by ATP-competitive hinge binding .
The Hinge Interaction
Kinases possess a highly conserved ATP-binding pocket featuring a "hinge region" that connects the N-terminal and C-terminal lobes. The nitrogen atom of the pyridin-4-yloxy motif acts as a potent hydrogen bond acceptor. For example, in the inhibition of MAPK13 (p38δ) , the pyridine nitrogen forms a critical, stabilizing hydrogen bond with the backbone NH of Met109[2].
DFG-In vs. DFG-Out Modulation
The acetate-derived tail dictates whether the inhibitor stabilizes the active (DFG-in) or inactive (DFG-out) conformation of the kinase.
-
Nanomolar Inhibitors: Derivatives with extended, bulky hydrophobic tails (e.g., urea or complex amide linkages) often push past the gatekeeper residue to occupy the allosteric pocket, locking the kinase in the DFG-out state[2],[3].
-
Micromolar Inhibitors: Shorter derivatives typically bind in the DFG-in mode, restricted to the orthosteric ATP pocket[2].
This scaffold is also a hallmark of c-Met (HGFR) inhibitors, where it provides high ligand efficiency by anchoring the molecule while the functionalized tail navigates the hydrophobic sub-pockets[4],[5].
Table 2: Pharmacological Profiling of Pyridin-4-yloxy Derivatives
| Target Kinase | Predominant Binding Mode | Typical IC50 Range | Pharmacophoric Role of Pyridin-4-yloxy | Reference |
| MAPK13 (p38δ) | DFG-out / DFG-in | 10 nM - 5 μM | Hinge binding (Met109 H-bond), Gatekeeper bypass | [2] |
| c-Met (HGFR) | Type I / Type II | 5 nM - 50 nM | Hinge anchoring, hydrophobic pocket occupation | [4],[5] |
| VEGFR2 / Raf | Type II (DFG-out) | 20 nM - 100 nM | Hinge binding, allosteric stabilization (Sorafenib analogs) | [3] |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol 1: Synthesis of Pyridin-4-yloxy Amide Derivatives
Objective: Convert the ethyl ester into a target-specific amide for kinase inhibition. Causality: The intermediate 2-(pyridin-4-yloxy)acetic acid forms a zwitterion, which has poor solubility. Using HATU and DIPEA in DMF rapidly forces the formation of the highly reactive 7-aza-HOBt active ester, bypassing solubility issues and driving the amidation to completion without epimerization.
Step-by-Step Procedure:
-
Hydrolysis: Dissolve Ethyl 2-(pyridin-4-yloxy)acetate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (1.5 eq). Stir at 25°C for 2 hours.
-
Validation Checkpoint 1: Monitor via LC-MS. Proceed only when the ester mass (
182 ) is completely consumed. -
Acidification: Carefully adjust the pH to 4.5 using 1M HCl to precipitate the zwitterionic acid. Lyophilize to absolute dryness.
-
Activation: Suspend the dry acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the target primary amine (1.0 eq). Stir under inert atmosphere for 12 hours.
-
Validation Checkpoint 2: Quench with
, extract with EtOAc, and purify via reverse-phase HPLC. Confirm the product via -NMR (Target: Disappearance of the ethyl quartet at ppm and appearance of the amide NH singlet at ppm).
Fig 1: Synthetic conversion of Ethyl 2-(pyridin-4-yloxy)acetate into an active kinase inhibitor.
Protocol 2: Validation of Kinase Target Engagement via DSF
Objective: Confirm the biological MoA (hinge binding) of the synthesized derivative against recombinant MAPK13 using Differential Scanning Fluorimetry (DSF)[2].
Causality: Ligand binding to the ATP pocket thermodynamically stabilizes the folded state of the kinase. A positive shift in the melting temperature (
Step-by-Step Procedure:
-
Protein Prep: Dilute recombinant MAPK13 to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye to a final working concentration of 5X.
-
Incubation: Dispense 19 μL of the protein/dye master mix into a 96-well qPCR plate. Add 1 μL of the synthesized inhibitor (100 μM in DMSO) to achieve a 5 μM final concentration.
-
Validation Checkpoint 1: Include a 5% DMSO-only well (Negative Control) and a known reference inhibitor well like BIRB-796 (Positive Control).
-
Thermal Melt: Execute the melt curve protocol on a qPCR system (e.g., 25°C to 95°C at 1°C/min), monitoring fluorescence at Ex 490 nm / Em 530 nm.
-
Validation Checkpoint 2: Calculate the derivative of the melt curve. A
relative to the DMSO control confirms direct orthosteric or allosteric engagement.
Fig 2: Pharmacophoric mechanism of the pyridin-4-yloxy scaffold within a kinase active site.
References[1] Sigma-Aldrich. "4-(pyridin-2-yloxy)aniline | Sigma-Aldrich: Ethyl 2-(pyridin-4-yloxy)acetate". Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/comh95e95622[2] Astex Pharmaceuticals / NIH. "First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes". Structure (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4382325/[4] Taylor & Francis. "Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic–pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor". Xenobiotica. URL: https://www.tandfonline.com/doi/abs/10.3109/00498254.2011.563314[3] RSC Publishing. "Design, synthesis, and biological evaluation of KA7, a novel quinolone-based sorafenib analogue with potent anticancer and immunomodulatory activities". RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2024/RA/D3RA06981A[5] ACS Publications. "Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors". Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm800638r
Sources
- 1. 4-(pyridin-2-yloxy)aniline | Sigma-Aldrich [sigmaaldrich.com]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of KA7, a novel quinolone-based sorafenib analogue with potent anticancer and immunomodulatory activities ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07478A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Data & Characterization of Ethyl 2-(pyridin-4-yloxy)acetate
This guide details the spectroscopic characterization and synthesis of Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 58530-46-4), a critical intermediate in medicinal chemistry often used for developing kinase inhibitors and receptor modulators.
Introduction & Structural Overview
Ethyl 2-(pyridin-4-yloxy)acetate is a heteroaromatic ether ester. Its structure consists of a pyridine ring substituted at the 4-position with an ethyl glycolate moiety via an ether linkage.
-
IUPAC Name: Ethyl 2-(pyridin-4-yloxy)acetate
-
CAS Number: 58530-46-4
-
Molecular Formula: C
H NO -
Molecular Weight: 181.19 g/mol
-
Key Functional Groups: Pyridine (aromatic heterocycle), Ether (Ar-O-C), Ester (ethyl carboxylate).
Critical Structural Challenge: O- vs. N-Alkylation
A primary challenge in synthesizing and characterizing this compound is distinguishing it from its N-alkylated isomer, Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate (a pyridone derivative). The spectroscopic data presented below focuses on confirming the O-isomer (aromatic pyridine) over the N-isomer (non-aromatic pyridone).
Spectroscopic Data Summary
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Table 1: Representative
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Py-H2, H6 | 8.45 – 8.50 | Doublet (dd) | 2H | ||
| Py-H3, H5 | 6.80 – 6.85 | Doublet (dd) | 2H | ||
| O-CH | 4.65 – 4.70 | Singlet | 2H | - | Methylene adjacent to O and C=O |
| OCH | 4.28 | Quartet | 2H | Ester methylene | |
| OCH | 1.30 | Triplet | 3H | Ester methyl |
Differentiation Logic:
-
O-Isomer (Target): H2/H6 appear downfield (~8.5 ppm) due to aromatic ring current and proximity to nitrogen. H3/H5 are distinct (~6.8 ppm).
-
N-Isomer (Impurity): The ring protons shift significantly upfield. The "H2/H6" equivalent (adjacent to N-CH2) appears at ~7.4 ppm, and "H3/H5" (adjacent to C=O) at ~6.4 ppm, reflecting the loss of full aromaticity (pyridone character).
Table 2: Representative
| Shift ( | Assignment | Notes |
| 167.8 | C=O | Ester carbonyl |
| 164.5 | Py-C4 | Ipso-carbon (attached to Oxygen) |
| 151.2 | Py-C2, C6 | |
| 110.5 | Py-C3, C5 | |
| 65.2 | O-CH | Methylene linker |
| 61.8 | OCH | Ester methylene |
| 14.1 | OCH | Ester methyl |
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the ester and the aromatic pyridine ring.
Table 3: Key IR Absorption Bands (Thin Film/KBr)
| Wavenumber (cm | Intensity | Assignment |
| 1735 – 1760 | Strong | |
| 1585 – 1595 | Medium | |
| 1480 – 1500 | Medium | |
| 1200 – 1280 | Strong | |
| 1050 – 1100 | Medium |
C. Mass Spectrometry (MS)
Analysis typically uses ESI (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion:
181 [M] (EI) or 182 [M+H] (ESI). -
Fragmentation Pattern (EI):
- 181: Molecular Ion.
-
136: [M - OEt]
(Loss of ethoxy group). -
108: [M - COOEt]
(Cleavage of ester group, leaving Pyridin-4-yloxy methyl cation). -
95: [C
H NO] (Pyridin-4-ol cation / Pyridone). -
78: [C
H N] (Pyridine ring fragment).
Experimental Protocols
Synthesis Workflow
The synthesis typically involves the Williamson ether synthesis. To favor O-alkylation over N-alkylation, specific bases (like Ag
Protocol:
-
Reagents: 4-Hydroxypyridine (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (anhydrous, 2.0 eq).
-
Solvent: Dry Acetone or DMF.
-
Procedure:
-
Suspend 4-hydroxypyridine and K
CO in solvent. Stir at reflux for 30 min to form the salt. -
Add ethyl bromoacetate dropwise.
-
Reflux for 4–8 hours (monitor by TLC).
-
-
Work-up: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The crude residue often contains both O- and N-isomers. Purify via flash column chromatography (SiO
).-
Eluent: Ethyl Acetate/Hexanes or DCM/MeOH. The O-isomer is typically less polar than the N-isomer (pyridone).
-
Analytical Sample Preparation[2][3][4]
-
NMR: Dissolve ~5-10 mg of pure oil/solid in 0.6 mL CDCl
. Filter if necessary to remove inorganic salts. -
MS: Dilute to ~10 µg/mL in Methanol/Water (1:1) + 0.1% Formic Acid for ESI-MS.
Visualization of Logic & Workflows[5]
Synthesis & Differentiation Logic
The following diagram illustrates the synthetic pathway and the critical spectroscopic decision node for distinguishing the isomers.
Caption: Synthetic pathway and NMR-based differentiation between the target O-isomer and the N-alkylated impurity.
Mass Spectrometry Fragmentation Pathway
This diagram visualizes the logical fragmentation of the molecule in EI-MS.
Caption: Proposed EI-MS fragmentation pathway for Ethyl 2-(pyridin-4-yloxy)acetate.
References
-
Capot Chemical. (n.d.). Ethyl 2-(pyridin-4-yloxy)acetate (CAS 58530-46-4) Technical Data. Retrieved from [Link]
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for standard NMR shifts of pyridine and esters).
Crystal Structure Analysis of Ethyl 2-(pyridin-4-yloxy)acetate: A Comprehensive Methodological Guide
Executive Summary
In the landscape of modern pharmaceutical development, single-crystal X-ray diffraction (SCXRD) remains the definitive gold standard for unambiguous structural elucidation. It provides absolute molecular connectivity, precise conformational geometry, and a comprehensive map of the solid-state supramolecular network[1]. This technical whitepaper outlines the rigorous crystallographic analysis of Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 58530-46-4), a highly versatile heterocyclic intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind each experimental choice, ensuring that the resulting crystallographic model is not just a static image, but a self-validating system of thermodynamic and geometric truths.
Theoretical Structural Framework & Supramolecular Causality
Before initiating crystallization, a crystallographer must predict the molecular behavior to tailor the data collection and refinement strategies. Ethyl 2-(pyridin-4-yloxy)acetate (
-
The Rigid Heteroaromatic Core: The pyridine ring enforces local planarity.
-
The Flexible Linkage: The ether oxygen (-O-) and the adjacent methylene group (-CH₂-) introduce conformational flexibility, dictating the dihedral angle between the pyridine plane and the ester moiety.
-
The Terminal Ester: The ethyl ester group is prone to rotational disorder in the solid state, a factor that must be actively managed during refinement.
Because this molecule lacks strong classical hydrogen bond donors (such as -OH or -NH), its supramolecular assembly is governed by weaker, non-classical interactions. We anticipate a network driven by C–H···N interactions (where the pyridine nitrogen acts as a strong acceptor) and C–H···O interactions involving the ester carbonyl. Furthermore, the planar nature of the pyridine rings strongly favors the formation of offset π–π stacking interactions, which act as the primary stabilizing force for the crystal lattice[2][3].
Supramolecular interaction network governing the crystal packing of the API intermediate.
Experimental Protocol: A Self-Validating SCXRD Workflow
To rigorously establish the structural integrity of the compound, the following methodology must be executed. Every step is designed to minimize error and maximize the signal-to-noise ratio of the diffraction data.
Phase 1: Thermodynamic Crystallization
-
Methodology: Slow solvent evaporation.
-
Protocol: Dissolve 50 mg of Ethyl 2-(pyridin-4-yloxy)acetate in 2 mL of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:1 v/v) in a clean glass vial. Puncture the cap with a narrow needle to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20°C.
-
Causality: Rapid precipitation leads to kinetic trapping, resulting in twinned or microcrystalline powders[4]. Slow evaporation ensures the system remains under thermodynamic control, allowing molecules sufficient time to arrange into a defect-free, macroscopic single crystal suitable for X-ray diffraction.
Phase 2: Cryogenic Data Collection & Reduction
-
Methodology: X-ray diffraction using a Mo Kα (
Å) or Cu Kα microfocus source. -
Protocol: Select a crystal with uniform extinction under polarized light. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream set to 100 K.
-
Causality: Cooling the crystal lattice to cryogenic temperatures is a critical mandate. It drastically reduces the thermal vibrations of the atoms, minimizing the anisotropic displacement parameters (ADPs). This preserves high-angle diffraction intensities, allowing for the precise localization of lighter atoms (like the methylene hydrogens) which are essential for mapping the non-classical hydrogen bond network.
Phase 3: Structure Solution and Refinement Mechanics
-
Methodology: Intrinsic phasing and full-matrix least-squares refinement.
-
Protocol: Solve the phase problem using SHELXT. Refine the structural model against
using the SHELXL backend, interfaced through the Olex2 graphical user interface[5][6]. -
Causality: Olex2 provides a robust, mathematically rigorous environment for applying geometric constraints and restraints[6]. For the terminal ethyl group, which often exhibits rotational disorder, we apply RIGU (rigid bond) and SIMU (similar ADP) restraints to ensure the thermal ellipsoids remain physically meaningful. Hydrogen atoms are placed in calculated positions and refined using a riding model (
or for methyl groups) to prevent over-parameterization of the model[7].
Sequential workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Quantitative Data Presentation
The success of a crystallographic experiment is judged by its statistical convergence. Below are the anticipated metrics for a high-quality data set of this specific pyridine derivative.
Table 1: Anticipated Crystallographic Data and Refinement Parameters
| Parameter | Expected Value / Range |
| Empirical Formula | |
| Formula Weight | 181.19 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic ( |
| Reflections Collected | > 15,000 |
| Independent Reflections | ~ 2,500 ( |
| Data / Restraints / Parameters | ~ 2500 / 0 / 120 |
| Final R indices[ | |
| Goodness-of-fit (GoF) on | 1.00 - 1.05 |
| Largest diff. peak and hole | 0.30 and -0.25 |
Table 2: Expected Intermolecular Interaction Geometry
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| Non-classical H-Bond | Pyridine C-H | Ester C=O | 0.95 | 2.45 - 2.60 | 3.25 - 3.40 | 135 - 160 |
| Non-classical H-Bond | Methylene C-H | Pyridine N | 0.99 | 2.50 - 2.65 | 3.30 - 3.45 | 130 - 150 |
| π-π Stacking | Pyridine Centroid | Pyridine Centroid | N/A | N/A | 3.55 - 3.75 | N/A (Offset: ~1.2 Å) |
Validation and Quality Control
A crystallographic model is only as trustworthy as its validation report. Upon convergence of the refinement in Olex2, the .cif (Crystallographic Information File) must be subjected to the IUCr's CheckCIF utility, powered by PLATON[6].
The causality here is absolute: CheckCIF acts as an impartial auditor. It verifies that the assigned space group is correct (checking for missed symmetry elements) and ensures that the anisotropic displacement parameters are chemically sensible (flagging non-positive definite atoms). For Ethyl 2-(pyridin-4-yloxy)acetate, special attention must be paid to Level A or B alerts regarding the terminal ethyl group; if alerts regarding unusually large ADPs persist, it is a definitive indicator that a two-part disorder model must be implemented in the refinement strategy.
References
- Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl) - IUCr Journals. iucr.org.
- Structure Refinement | OlexSys. olexsys.org.
- The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected - IUCr Journals. iucr.org.
- Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 - PMC. nih.gov.
- Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II)
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Public
- Harnessing the power of single crystal X-ray diffraction - Veranova. veranova.com.
Sources
- 1. veranova.com [veranova.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Refinement | OlexSys [olexsys.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Historical Context of Ethyl 2-(pyridin-4-yloxy)acetate
This guide provides a comprehensive overview of Ethyl 2-(pyridin-4-yloxy)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a singular "discovery" of this specific ester is not prominently documented in historical records, its existence is a logical extension of fundamental, well-established principles in organic chemistry. This document, therefore, focuses on the foundational reactions that enable its synthesis, the historical context of these methods, and a detailed, field-proven protocol for its preparation.
Introduction: A Molecule Born from Classic Synthesis
Ethyl 2-(pyridin-4-yloxy)acetate belongs to the class of aryloxyacetates, a structural motif present in various biologically active molecules. Its synthesis is a quintessential example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages that has been a cornerstone of organic chemistry for over a century and a half.[1][2][3] The molecule itself is comprised of a pyridine ring linked through an oxygen atom to an ethyl acetate group. This structure makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The parent acid, 2-(Pyridin-4-yloxy)acetic acid, is a known compound, and the ethyl ester is a straightforward derivative.[4][5]
The "discovery" of this compound is therefore not a singular event but rather the logical application of established synthetic methodologies to create a novel, functionalized pyridine derivative. The history of this molecule is intrinsically tied to the history of the Williamson ether synthesis and the exploration of pyridine chemistry.
Historical Perspective: The Legacy of Williamson and the Rise of Pyridine Chemistry
The ability to synthesize Ethyl 2-(pyridin-4-yloxy)acetate is a direct result of the pioneering work of British chemist Alexander Williamson. In 1850, he developed the reaction that now bears his name, which involves the reaction of an alkoxide with an organohalide to form an ether.[3] This SN2 reaction revolutionized the understanding of chemical structure and bonding and provided a practical method for the synthesis of both symmetrical and unsymmetrical ethers.[1][2]
The application of this synthesis to heterocyclic compounds like pyridine followed the increasing understanding and availability of pyridine derivatives in the late 19th and early 20th centuries. Pyridine, initially isolated from coal tar, became a subject of intense study due to its presence in many natural products and its unique chemical properties.[6] The synthesis of 4-hydroxypyridine, a key precursor for Ethyl 2-(pyridin-4-yloxy)acetate, and its subsequent use in nucleophilic substitution reactions like the Williamson ether synthesis, would have been a natural progression in the exploration of pyridine chemistry.
The Cornerstone of Synthesis: The Williamson Ether Synthesis
The synthesis of Ethyl 2-(pyridin-4-yloxy)acetate is a classic application of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key steps involve the deprotonation of a weakly acidic alcohol (in this case, 4-hydroxypyridine) to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide (ethyl bromoacetate), displacing the halide and forming the ether linkage.
Reaction Mechanism
The overall reaction can be summarized as follows:
-
Deprotonation: 4-hydroxypyridine is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridin-4-olate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The pyridin-4-olate anion attacks the electrophilic carbon of ethyl bromoacetate.
-
Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of Ethyl 2-(pyridin-4-yloxy)acetate.
The choice of a primary alkyl halide, like ethyl bromoacetate, is crucial as the SN2 mechanism is sensitive to steric hindrance.[1][2]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of Ethyl 2-(pyridin-4-yloxy)acetate.
Caption: Synthetic workflow for Ethyl 2-(pyridin-4-yloxy)acetate.
Experimental Protocol: A Validated Synthesis
The following protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-(pyridin-4-yloxy)acetate. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Hydroxypyridine | 95.09 | 5.0 g | 52.6 mmol | >98% |
| Ethyl bromoacetate | 167.00 | 9.7 g (6.5 mL) | 58.1 mmol | >98% |
| Potassium Carbonate (anhydrous) | 138.21 | 10.9 g | 78.9 mmol | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |
| Ethyl acetate | 88.11 | As needed | - | Reagent grade |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypyridine (5.0 g, 52.6 mmol) and anhydrous potassium carbonate (10.9 g, 78.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (6.5 mL, 58.1 mmol) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-hydroxypyridine spot indicates the completion of the reaction.
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 2-(pyridin-4-yloxy)acetate as a pure product.
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the formation of Ethyl 2-(pyridin-4-yloxy)acetate.
Caption: SN2 mechanism for the synthesis of the target molecule.
Conclusion
Ethyl 2-(pyridin-4-yloxy)acetate, while not a compound with a storied history of its own, represents the convergence of foundational principles in organic synthesis. Its preparation via the Williamson ether synthesis is a testament to the enduring power and utility of this classic reaction. For researchers and drug development professionals, understanding the synthesis of such building blocks is crucial for the rational design and efficient production of novel chemical entities with potential therapeutic applications. This guide provides the necessary historical context, theoretical underpinning, and practical methodology to confidently synthesize and utilize this versatile pyridine derivative.
References
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
4-Pyridineacetic Acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 4-Pyridoxyacetic Acid via a Pyridine - Amanote Research. (n.d.). Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. (PDF) Synthesis of 4-Pyridoxyacetic Acid via a Pyridine [research.amanote.com]
- 5. 2-(Pyridin-4-yloxy)acetic acid | CymitQuimica [cymitquimica.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Ethyl 2-(pyridin-4-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(pyridin-4-yloxy)acetate is a heterocyclic organic compound featuring a pyridine ring linked to an ethyl acetate group through an ether bond. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical reactivity of its functional groups and the established biological importance of the pyridine scaffold. The presence of the pyridinyl ether motif is a key feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the essential identifiers, synthesis, and potential applications of Ethyl 2-(pyridin-4-yloxy)acetate, offering a foundational resource for its use in research and development.
Chemical Identifiers and Physicochemical Properties
Accurate identification of a chemical compound is fundamental for reliable scientific research. The primary identifiers for Ethyl 2-(pyridin-4-yloxy)acetate are listed below, along with its basic physicochemical properties.
| Identifier | Value |
| CAS Number | 58530-46-4[1] |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 2-(pyridin-4-yloxy)acetate |
| Synonyms | 2-(pyridin-4-yloxy)acetic acid ethyl ester, 4-pyridinyloxyacetic acid ethyl ester |
Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
The synthesis of Ethyl 2-(pyridin-4-yloxy)acetate can be approached through two primary and logically sound synthetic routes: the Williamson ether synthesis and the esterification of its corresponding carboxylic acid.
Williamson Ether Synthesis: A Direct Approach
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing Ethyl 2-(pyridin-4-yloxy)acetate, this would involve the deprotonation of 4-hydroxypyridine to form the corresponding pyridin-4-olate, which then acts as a nucleophile to displace a halide from an ethyl haloacetate, such as ethyl bromoacetate.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
Deprotonation of 4-hydroxypyridine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess of a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C to deprotonate the hydroxyl group, forming the pyridin-4-olate.
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
-
Nucleophilic Substitution:
-
To the solution of the pyridin-4-olate, add ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 2-(pyridin-4-yloxy)acetate.
-
Esterification of 2-(pyridin-4-yloxy)acetic acid: An Alternative Route
An alternative and equally viable synthetic strategy involves the esterification of the corresponding carboxylic acid, 2-(pyridin-4-yloxy)acetic acid (CAS No: 58530-47-5). This can be achieved through a classic Fischer esterification using an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Scheme:
Figure 2: Esterification Workflow.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyridin-4-yloxy)acetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
-
Esterification:
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the remaining acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography or distillation under reduced pressure.
-
Potential Applications and Biological Significance
While specific studies on the biological activity of Ethyl 2-(pyridin-4-yloxy)acetate are not widely published, the structural motif of pyridinyloxyacetic acid is present in compounds with notable biological activities.
-
Herbicidal Activity: A prominent analogue, Triclopyr ([(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid), is a widely used herbicide. It functions as a synthetic auxin, a plant growth regulator, leading to uncontrolled growth and eventual death of broadleaf plants.[2][3] This suggests that Ethyl 2-(pyridin-4-yloxy)acetate could be investigated as a scaffold for novel herbicides.
-
Medicinal Chemistry: Pyridine derivatives are a cornerstone in drug discovery, exhibiting a broad range of pharmacological activities including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anti-malarial properties.[4][5] The ether linkage and the ester functionality in Ethyl 2-(pyridin-4-yloxy)acetate provide handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives for structure-activity relationship (SAR) studies.
Conclusion
Ethyl 2-(pyridin-4-yloxy)acetate is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key identifiers, logical and field-proven synthetic routes, and a discussion of its potential applications based on structurally related compounds. The provided experimental frameworks for the Williamson ether synthesis and Fischer esterification offer researchers a solid starting point for the preparation of this and related compounds. Further investigation into the biological activities of Ethyl 2-(pyridin-4-yloxy)acetate and its derivatives is a promising area for future research.
References
-
Triclopyr - Wikipedia. [Link]
- Abdel-Wahab, B. F., et al. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. European Journal of Medicinal Chemistry, 80, 57-66.
- El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 49, 329-337.
Sources
- 1. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Identification of Potential Biological Targets for Ethyl 2-(pyridin-4-yloxy)acetate
Abstract
Ethyl 2-(pyridin-4-yloxy)acetate is a small molecule featuring a pyridine ring linked to a phenoxyacetate moiety. While direct biological data on this specific compound is sparse, its structural components are prevalent in a wide range of biologically active molecules. The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, while the phenoxyacetate core is associated with activities ranging from herbicidal to therapeutic.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of Ethyl 2-(pyridin-4-yloxy)acetate. We will explore potential target classes based on structural analogy, detail robust experimental workflows for target deconvolution, and present a hypothetical signaling pathway to illustrate mechanism-of-action studies. This document is intended to serve as a technical manual, blending established methodologies with the scientific rationale required for a thorough target identification campaign.
Introduction: Profiling Ethyl 2-(pyridin-4-yloxy)acetate
Chemical Structure and Properties
Ethyl 2-(pyridin-4-yloxy)acetate is characterized by a central phenoxyacetate core with a pyridine ring attached at the 4-position of the phenyl group via an ether linkage.
-
Molecular Formula: C13H13N3O2S[5]
-
CAS Number: 58530-46-4[6]
-
Key Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and ability to interact with biological targets.[2][4]
-
Phenoxyacetate Group: This moiety consists of a phenyl ring linked to an acetate group through an ether bond. It is a common feature in various biologically active compounds.
-
Ethyl Ester: The ethyl ester group can be hydrolyzed by cellular esterases, potentially converting the molecule into its corresponding carboxylic acid, which may be the active form.
-
The "Privileged" Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[2][4] Its utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with protein targets. Furthermore, the pyridine nitrogen can significantly impact a molecule's physicochemical properties, such as solubility and metabolic stability.[3][4]
The Bio-active Phenoxyacetate Moiety
Phenoxyacetic acid and its derivatives have a long history of biological applications, most notably as herbicides that mimic the plant hormone auxin.[7] However, their activities are not limited to plants. Recent research has uncovered a range of therapeutic potentials for this class of compounds.[1][8][9][10]
Rationale for Target Identification
Understanding the biological target(s) of a compound is fundamental to drug discovery and development. It allows for:
-
Mechanism of Action (MoA) Elucidation: Defining how a compound exerts its biological effects.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Profiling: Identifying potential off-target effects.
-
Biomarker Development: Identifying markers to monitor drug activity in preclinical and clinical studies.
In Silico and Analog-Based Target Hypothesis Generation
Given the lack of direct data for Ethyl 2-(pyridin-4-yloxy)acetate, a logical starting point is to analyze the known biological activities of structurally similar compounds.
Analysis of Structural Analogs and Potential Target Classes
Several studies have identified phenoxyacetic acid derivatives as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor involved in glucose-stimulated insulin secretion.[8][9] This makes FFA1 a compelling potential target for Ethyl 2-(pyridin-4-yloxy)acetate, particularly in the context of metabolic diseases like type 2 diabetes.
Recent publications have described the design and synthesis of phenoxyacetic acid derivatives as selective inhibitors of Cyclooxygenase-2 (COX-2).[10] COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is a well-established strategy for treating inflammation and pain.[10]
The pyridine scaffold is present in some known HDAC inhibitors. For instance, a novel pyridine derivative was recently shown to inhibit ovarian cancer cell proliferation through HDAC inhibition.[11] HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.
The structural similarity to phenoxyacetic acid herbicides suggests that Ethyl 2-(pyridin-4-yloxy)acetate could interact with plant auxin receptors, leading to herbicidal activity.[7]
Summary of Hypothesized Targets
| Potential Target Class | Rationale | Potential Therapeutic Area |
| G-Protein Coupled Receptors | Based on FFA1 agonism of phenoxyacetic acid derivatives.[8][9] | Metabolic Diseases |
| Enzymes (Cyclooxygenases) | Based on COX-2 inhibition by phenoxyacetic acid derivatives.[10] | Inflammation, Pain |
| Enzymes (Histone Deacetylases) | Based on HDAC inhibition by other pyridine derivatives.[11] | Oncology |
| Plant Hormone Receptors | Based on the herbicidal activity of phenoxyacetic acids.[7] | Agrochemicals |
Experimental Strategies for Target Deconvolution
A multi-pronged experimental approach is essential to confidently identify and validate the biological target(s) of Ethyl 2-(pyridin-4-yloxy)acetate.
Overview of a Multi-pronged Approach
A robust target deconvolution strategy should include orthogonal methods to provide converging lines of evidence. We recommend a workflow that combines direct target engagement methods in a native biological context with methods to confirm target engagement in living cells.
Chemical Proteomics for Direct Target Engagement
AC-MS is a powerful technique to identify proteins that directly bind to a small molecule. The workflow involves immobilizing the compound of interest on a solid support, incubating it with a cell lysate, and identifying the bound proteins by mass spectrometry.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Affinity Probe Synthesis: Synthesize a derivative of Ethyl 2-(pyridin-4-yloxy)acetate with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for immobilization.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the lysate with the probe-immobilized beads. As a control, also incubate the lysate with beads that have not been functionalized or are functionalized with a structurally similar but biologically inactive analog.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the affinity pulldown compared to the control.
Cell-Based Target Engagement Validation
CETSA is a method to assess target engagement in living cells or cell lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells or a cell lysate with Ethyl 2-(pyridin-4-yloxy)acetate at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated samples and heat them individually to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Separation: For intact cells, lyse them after heating. For all samples, separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (isothermal dose-response CETSA).
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting temperature (Tm) to a higher temperature in the presence of the compound indicates direct binding to the target protein.
Elucidating Mechanism of Action: A Hypothetical Signaling Pathway
Once a primary target is validated, the next step is to understand how the compound's interaction with the target leads to a cellular response.
Case Study: Investigating FFA1 Activation
Assuming that FFA1 is identified as a primary target of Ethyl 2-(pyridin-4-yloxy)acetate, the following experiments would be crucial to elucidate its mechanism of action:
-
Calcium Mobilization Assay: FFA1 is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
-
Insulin Secretion Assay: In pancreatic beta cells, FFA1 activation potentiates glucose-stimulated insulin secretion. This can be measured by ELISA.
Downstream Signaling of FFA1
The diagram below illustrates the canonical signaling pathway downstream of FFA1 activation.
Caption: Hypothetical FFA1 signaling pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the identification and validation of the biological targets of Ethyl 2-(pyridin-4-yloxy)acetate. By leveraging knowledge from structurally similar compounds and employing a combination of chemical proteomics and cell-based assays, researchers can effectively deconvolve the mechanism of action of this and other novel small molecules. The identified targets will pave the way for further investigation into the therapeutic potential of this compound in relevant disease areas. Future work should focus on lead optimization to improve potency and selectivity for the validated target, as well as in vivo studies to assess efficacy and safety.
References
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. (2015-11-15). [Link]
-
Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. (2015-01-01). [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. (2024-03-15). [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed. (2017-03-06). [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ijcrt. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. (2017-03-06). [Link]
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. PMC. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. (2022-11-17). [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Semantic Scholar. (2010-02-23). [Link]
-
Ethyl 2-(pyridin-4-yloxy)acetate. Chemicalbridge. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(pyridin-4-yloxy)acetate,58530-46-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis of Novel Ethyl 2-(pyridin-4-yloxy)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridin-4-yloxyacetate Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to engage in a variety of chemical transformations, and its role as a bioisostere for other aromatic systems have cemented its status as a privileged scaffold in drug discovery.[1] Among the vast landscape of pyridine-containing compounds, the pyridin-4-yloxyacetate moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of ethyl 2-(pyridin-4-yloxy)acetate and its derivatives, offering a blend of theoretical principles and practical, field-proven protocols to empower researchers in their quest for new medicines.
The pyridin-4-yloxyacetic acid framework and its derivatives have been investigated for a range of biological activities, including their potential as anticancer agents.[2] The strategic placement of the ether linkage at the 4-position of the pyridine ring, combined with the acetic acid ester functionality, provides a versatile template for molecular design, allowing for the systematic modulation of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.
This technical guide will delve into the core synthetic strategies for accessing these valuable compounds, with a primary focus on the Williamson ether synthesis. We will explore the mechanistic underpinnings of this reaction, provide detailed, step-by-step experimental protocols, and present characterization data for the core ethyl 2-(pyridin-4-yloxy)acetate molecule. Furthermore, we will illustrate the synthesis of a representative derivative to showcase the adaptability of this synthetic platform for generating diverse chemical libraries for drug screening.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of ethyl 2-(pyridin-4-yloxy)acetate and its derivatives is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide-like nucleophile.[3][4] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of a 4-hydroxypyridine derivative attacks the electrophilic carbon of an ethyl haloacetate, displacing the halide and forming the desired ether linkage.
The success of the Williamson ether synthesis is contingent upon several key factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. A thorough understanding of these parameters is crucial for optimizing reaction yields and minimizing the formation of byproducts.
Diagram of the General Synthetic Workflow
Caption: General workflow of the Williamson ether synthesis for preparing ethyl 2-(pyridin-4-yloxy)acetate derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
This protocol provides a detailed, step-by-step procedure for the synthesis of the core compound, ethyl 2-(pyridin-4-yloxy)acetate.
Materials:
-
4-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Formation of the Pyridin-4-olate: To the stirred DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). Allow the suspension to stir for 10 minutes.
-
Addition of 4-Hydroxypyridine: Dissolve 4-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Stirring and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium pyridin-4-olate should result in a clear solution or a fine suspension.
-
Addition of Ethyl Bromoacetate: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2-(pyridin-4-yloxy)acetate.
Data Presentation: Characterization of Ethyl 2-(pyridin-4-yloxy)acetate
| Parameter | Data |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (d, J = 6.2 Hz, 2H), 6.85 (d, J = 6.2 Hz, 2H), 4.65 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 168.0, 164.5, 151.0, 110.5, 65.0, 61.5, 14.0 |
| IR (neat, cm⁻¹) | 2980, 1760 (C=O, ester), 1590, 1510, 1280, 1200, 1050 |
| MS (ESI+) m/z | 182.07 [M+H]⁺ |
Synthesis of a Representative Derivative: Ethyl 2-((2-methylpyridin-4-yl)oxy)acetate
To illustrate the versatility of the core synthesis, this section details the preparation of an ethyl 2-((2-methylpyridin-4-yl)oxy)acetate, a simple derivative with a methyl substituent on the pyridine ring.
Procedure:
The synthesis follows the same general procedure as for the parent compound, with 4-hydroxy-2-methylpyridine used as the starting material in place of 4-hydroxypyridine. All other reagent equivalencies and reaction conditions are kept consistent.
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to be similar to the parent compound, with the addition of a singlet corresponding to the methyl group protons around δ 2.4-2.5 ppm. The aromatic protons will likely show a slightly different splitting pattern due to the presence of the methyl group.
-
¹³C NMR: The spectrum will show an additional signal in the aliphatic region for the methyl carbon, and the chemical shifts of the pyridine ring carbons will be altered by the electron-donating effect of the methyl group.
-
MS (ESI+): The [M+H]⁺ ion is expected at m/z 196.09.
Troubleshooting and Optimization
While the Williamson ether synthesis is a robust reaction, certain challenges can arise, particularly when working with heterocyclic systems.
-
Low Yields: Incomplete deprotonation of the 4-hydroxypyridine is a common cause of low yields. Ensure the use of a sufficiently strong and dry base, and anhydrous reaction conditions.
-
Side Reactions: N-alkylation of the pyridine ring is a potential side reaction, although O-alkylation is generally favored for 4-hydroxypyridine. Running the reaction at or below room temperature can help to minimize this.
-
Purification Difficulties: The polarity of the pyridine-containing products can sometimes make chromatographic purification challenging. Careful selection of the eluent system is crucial.
Conclusion
The synthesis of ethyl 2-(pyridin-4-yloxy)acetate derivatives via the Williamson ether synthesis is a reliable and versatile method for accessing a class of compounds with significant potential in medicinal chemistry. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse range of analogs for biological evaluation. This guide provides a solid foundation for the synthesis and characterization of these promising molecules, empowering scientists to explore their therapeutic potential and contribute to the development of new and effective drugs.
References
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
4-Pyridineacetic Acid - Pipzine Chemicals. (n.d.). Retrieved March 7, 2024, from [Link]
-
-
The Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved March 7, 2024, from [Link]
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved March 7, 2024, from [Link]
-
NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - MDPI. (2017, March 6). Retrieved March 7, 2024, from [Link]
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Ethyl 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved March 7, 2024, from [Link]
-
(PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and - Amanote Research. (2009, November 10). Retrieved March 7, 2024, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
- 2-(Pyridin-4-yloxy)acetic acid | CymitQuimica. (n.d.).
-
Preprints.org - Supplementary Information. (n.d.). Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved March 7, 2024, from [Link]
-
SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT Pandurang V. Chout. (2016, September 16). Retrieved March 7, 2024, from [Link]
-
Characterization and pharmacological evaluation of new pyridine analogs. (2010, July 21). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved March 7, 2024, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie. (n.d.). Retrieved March 7, 2024, from [Link]
-
(PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications - ResearchGate. (2024, December 19). Retrieved March 7, 2024, from [Link]
-
Redalyc.Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). Retrieved March 7, 2024, from [Link]
-
(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2016, September 6). Retrieved March 7, 2024, from [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - MDPI. (2023, September 8). Retrieved March 7, 2024, from [Link]
-
(PDF) Synthesis of 4-Pyridoxyacetic Acid via a Pyridine - Amanote Research. (1975, January 1). Retrieved March 7, 2024, from [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024, August 6). Retrieved March 7, 2024, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved March 7, 2024, from [Link]
Sources
The Pyridin-4-yloxy Moiety: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility
Executive Summary
The pyridin-4-yloxy moiety (a pyridine ring attached to an oxygen atom at the C4 position) represents a "privileged scaffold" in modern medicinal chemistry. Its structural geometry and electronic properties have made it a cornerstone in the design of kinase inhibitors, most notably Sorafenib (Nexavar) and Regorafenib .
For the drug developer, this moiety offers a dual advantage: it serves as a robust linker that positions pharmacophores in specific vectors while simultaneously modulating physicochemical properties (LogP, solubility) and metabolic stability. This guide explores the chemical behavior of this scaffold, providing validated protocols for its synthesis and insights into its reactivity profile.[1]
Part 1: Electronic Architecture & Structural Logic
To manipulate the pyridin-4-yloxy moiety, one must first understand the electronic "tug-of-war" occurring within the ring.
The Push-Pull System
The reactivity is governed by two opposing forces:
-
Electron Withdrawal (Inductive/Resonance): The pyridine nitrogen atom is electronegative, pulling electron density away from the ring carbons. This effect is most pronounced at the C2, C4, and C6 positions, making C4 highly electrophilic and susceptible to nucleophilic attack.
-
Electron Donation (Mesomeric): The oxygen atom at C4 possesses lone pairs that can donate electron density back into the ring via resonance.
While the oxygen donation activates the C3/C5 positions towards electrophilic attack (relative to unsubstituted pyridine), the overall ring remains electron-deficient compared to benzene. This unique balance allows the moiety to be stable under oxidative conditions yet reactive enough for late-stage functionalization.
Visualization: Electronic Resonance & Reactivity Vectors
The following diagram illustrates the resonance contributors and the resulting reactive sites.
Figure 1: Electronic interplay within the pyridin-4-yloxy scaffold. The nitrogen atom creates an electron-deficient C4 center, while the oxygen atom provides stabilization and directs electrophilic substitution to C3/C5.
Part 2: Synthetic Architectures (The "Make")
The formation of the ether linkage at the pyridine C4 position is the critical step. The industry standard is Nucleophilic Aromatic Substitution (
The Approach (Preferred)
This reaction involves the displacement of a leaving group (typically Chloride or Nitro) at the C4 position of a pyridine derivative by a phenol nucleophile.
-
Substrate: 4-Chloropyridine derivatives (often activated by electron-withdrawing groups at C2, such as amides).
-
Nucleophile: Phenols (e.g., 4-aminophenol).
-
Base: Potassium tert-butoxide (
) or Potassium Carbonate ( ).[2] -
Solvent: Polar aprotic solvents (DMF, DMSO) are essential to solvate the cation and increase the nucleophilicity of the phenoxide.
Experimental Protocol: Synthesis of Sorafenib Intermediate
Context: This protocol describes the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol, a key step in the commercial synthesis of Sorafenib.
Materials:
-
4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium tert-butoxide (
) (2.4 eq) -
Anhydrous DMF (10 volumes)
Methodology:
-
Preparation: Charge a reaction vessel with anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add 4-aminophenol followed by the slow addition of
at ambient temperature. Stir for 30 minutes to generate the potassium phenoxide salt. Note: The solution will likely darken. -
Coupling: Add 4-chloro-N-methylpyridine-2-carboxamide in one portion.
-
Heating: Heat the reaction mixture to 80°C and monitor by HPLC/TLC. The reaction typically reaches completion within 2-4 hours.
-
Quench & Isolation: Cool to room temperature. Pour the mixture into ice-cold water (30 volumes). The product usually precipitates as a solid.
-
Purification: Filter the solid, wash copiously with water to remove residual DMF and salts, and dry under vacuum. Recrystallization from Ethyl Acetate/Hexane may be performed if necessary.
Yield: Typical isolated yields range from 75% to 85% .
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the SNAr coupling of the pyridin-4-yloxy moiety, highlighting the transition from precursors to the stable ether linkage.
Part 3: Chemical Reactivity Profile (The "Modify")
Once synthesized, the pyridin-4-yloxy moiety is not chemically inert. Understanding its reactivity is crucial for late-stage functionalization or predicting metabolic liabilities.
Electrophilic Aromatic Substitution ( )
Unlike benzene, the pyridine ring is deactivated. However, the alkoxy group at C4 acts as an ortho-para director (relative to itself), activating the C3 and C5 positions .
-
Halogenation: Bromination or iodination can be achieved at C3/C5 using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in polar solvents.
-
Nitration: Requires harsh conditions and is generally avoided due to competitive N-oxidation.
C-H Activation
Modern catalytic methods allow for the direct functionalization of the pyridine ring, often utilizing the nitrogen atom as a directing group.
-
C3-Alkenylation: Nickel or Palladium catalysts can insert into the C3-H bond, allowing for coupling with alkynes or alkenes. This overrides the natural electronic bias of the ring.[3]
Metabolic Susceptibility
In biological systems (in vivo), the pyridin-4-yloxy moiety is relatively stable compared to phenyl ethers, but it has specific metabolic "soft spots":
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by CYP450 enzymes (particularly CYP3A4) to form the Pyridine N-Oxide . This increases polarity and water solubility but can alter potency.
-
Ether Cleavage: While rare, O-dealkylation can occur, though the aromatic C-O bond is significantly stronger than aliphatic ether bonds.
Data Summary: Reactivity & Stability
| Parameter | Pyridin-4-yloxy Moiety | Phenyl Ether Analog | Implication |
| Electronic Character | Electron Deficient ( | Electron Neutral/Rich | Pyridine is less prone to oxidative metabolism. |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) | Pyridine improves aqueous solubility. |
| Metabolic Site | N-oxidation (Major), Hydroxylation (Minor) | Ring Hydroxylation (Major) | N-oxides are often active metabolites or easily excreted. |
| pKa (Conj. Acid) | ~3.0 - 4.0 | N/A | Weakly basic; protonated only at low pH. |
Part 4: Metabolic Pathway Visualization
Figure 3: Primary metabolic pathways for pyridin-4-yloxy based drugs. N-oxidation is the dominant transformation mediated by CYP enzymes.
References
-
BenchChem. (2025). Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols. Retrieved from
-
Wilhelm, S. M., et al. (2004).[4] BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway.[4] Cancer Research.[4] Retrieved from [4]
-
Bankston, D., et al. (2002).[4] A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development. Retrieved from
-
Sun, M., et al. (2009).[4] Synthesis of Sorafenib. Chinese Pharmaceutical Journal. Retrieved from
-
Lier, F., et al. (2011). Nucleophilic Aromatic Substitution on Pyridines. Beilstein Journal of Organic Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
Methodological & Application
Application Note: Strategic Utilization of Ethyl 2-(pyridin-4-yloxy)acetate in Organic Synthesis and Drug Discovery
Executive Summary & Scientific Rationale
Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 58530-46-4) is a highly versatile, bifunctional building block widely utilized in organic synthesis and medicinal chemistry[1]. The molecule features an electron-deficient pyridine ring linked via an ether bridge to an ethyl acetate moiety. This structural arrangement offers orthogonal reactivity: the ester can be readily manipulated (saponified, reduced, or directly aminated) while the pyridine ring serves as a robust pharmacophore.
In drug discovery, the 4-pyridinyloxy motif is recognized as a privileged scaffold. It frequently acts as a critical hydrogen-bond acceptor in the hinge region of kinases, driving the potency of c-Met inhibitors in non-small cell lung cancer (NSCLC) therapies[2][3]. Furthermore, derivatives of this scaffold have been successfully optimized as potent GPR119 agonists for the treatment of metabolic disorders like Type 2 diabetes[4].
Physicochemical Profiling
Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly regarding solubility and partitioning behavior during workup.
| Property | Value / Description |
| Chemical Name | Ethyl 2-(pyridin-4-yloxy)acetate |
| CAS Number | 58530-46-4 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Appearance | Pale yellow to off-white liquid/solid (temperature dependent) |
| Solubility | Soluble in DMF, DMSO, THF, DCM, and EtOAc; slightly soluble in water |
| Reactivity Profile | Stable under standard conditions; susceptible to hydrolysis under strong aqueous base/acid |
Primary Synthetic Access (Upstream Preparation)
Before utilizing the building block for downstream applications, it is often synthesized via the O-alkylation of 4-hydroxypyridine.
Causality & Mechanism: 4-Hydroxypyridine exists in a tautomeric equilibrium with pyridin-4(1H)-one. To kinetically favor O-alkylation over N-alkylation, a strong base such as Sodium Hydride (NaH) is used in a polar aprotic solvent (DMF) to generate the ambient sodium salt. The hard oxygen nucleophile then rapidly attacks the highly electrophilic
Protocol 1: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere.
-
Deprotonation: Slowly add a solution of 4-hydroxypyridine (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the sodium salt.
-
Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise. Warm the reaction to room temperature and stir for 2–4 hours.
-
Validation & Workup: Monitor via TLC (EtOAc/Hexane 1:1). Quench the reaction carefully with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the pure ester[5].
Core Synthetic Workflows (Downstream Functionalization)
The true value of Ethyl 2-(pyridin-4-yloxy)acetate lies in its downstream derivatization to generate bioactive libraries.
Protocol 2: Saponification to 2-(Pyridin-4-yloxy)acetic acid
This workflow generates the free carboxylic acid (CAS: 58530-47-5)[6], a prerequisite for peptide coupling.
-
Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because it provides a milder saponification environment, preventing potential degradation of the electron-deficient pyridine ring. A THF/H2O (3:1) biphasic system ensures both the lipophilic ester and hydrophilic hydroxide salt remain in solution.
-
Procedure:
-
Dissolve Ethyl 2-(pyridin-4-yloxy)acetate (1.0 eq) in THF.
-
Add an aqueous solution of LiOH·H2O (2.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 3 hours.
-
Self-Validation: Confirm ester consumption via LC-MS (shift from
to ). -
Concentrate the THF under reduced pressure.
-
Critical Step: Cool the aqueous layer to 0 °C and carefully adjust the pH to ~4.5 using 1M HCl. Why? The product contains both a basic pyridine nitrogen and an acidic carboxylate. pH 4.5 targets the isoelectric point, ensuring the zwitterion precipitates or partitions effectively into an organic phase (like n-butanol or a 4:1 CHCl3/iPrOH mixture) during extraction.
-
Extract, dry, and concentrate to yield the acid.
-
Protocol 3: Amide Coupling for Library Generation
-
Causality: HATU is utilized as the coupling reagent because it is highly efficient for carboxylic acids with coordinating heteroatoms (like pyridine) that might otherwise sequester less active carbodiimides (e.g., EDC). DIPEA is used as a non-nucleophilic base to maintain the basicity required for the reaction without competing with the amine nucleophile.
-
Procedure:
-
Dissolve 2-(pyridin-4-yloxy)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes. (Pre-activation forms the highly reactive O-At ester).
-
Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 4–12 hours.
-
Quench with saturated aqueous NaHCO3 to neutralize excess acid and DIPEA salts.
-
Extract with EtOAc, wash with 5% LiCl aqueous solution (to aggressively remove residual DMF), dry, and purify via flash chromatography[2].
-
Mechanistic Pathway & Workflow Visualization
Figure 1: Synthetic divergence of Ethyl 2-(pyridin-4-yloxy)acetate into key medicinal scaffolds.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes and analytical markers for the workflows described above, providing a benchmark for experimental validation.
| Reaction Type | Reagents & Conditions | Typical Yield | Purification Strategy | Key Analytical Marker |
| O-Alkylation | 4-hydroxypyridine, ethyl bromoacetate, NaH, DMF, 0 °C to RT | 75–85% | Flash Chromatography (EtOAc/Hexane) | LC-MS: |
| Saponification | LiOH·H2O, THF/H2O, RT, 3h | 90–95% | Isoelectric precipitation (pH 4.5) | LC-MS: |
| Amide Coupling | HATU, DIPEA, DMF, R-NH2, RT, 4-12h | 70–90% | Flash Chromatography (DCM/MeOH) | IR: Amide N-H stretch (~3300 cm⁻¹) |
| Reduction | LiAlH4, THF, 0 °C to RT, 2h | 65–80% | Aqueous Rochelle salt workup | LC-MS: |
References
-
Zheng, P., et al. (2020). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorganic & Medicinal Chemistry Letters, 30(9), 127076. Retrieved from[Link]
-
Yu, M., et al. (2014). Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 156-160. Retrieved from[Link]
-
Wang, Z., et al. (2023). Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry, 67(6), 4376-4418. Retrieved from[Link]
- Norman, B. H., et al. (2001). Methods and compounds for inhibiting mrp1. WIPO Patent WO2001046199A1.
Sources
- 1. 58530-46-4 | Ethyl 2-(pyridin-4-yloxy)acetate | Pyridines | Ambeed.com [ambeed.com]
- 2. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2001046199A1 - Methods and compounds for inhibiting mrp1 - Google Patents [patents.google.com]
- 6. 2-(Pyridin-4-yloxy)acetic acid 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
"Ethyl 2-(pyridin-4-yloxy)acetate as an intermediate for pharmaceuticals"
Application Note: Ethyl 2-(pyridin-4-yloxy)acetate as a Pharmaceutical Intermediate
Executive Summary
Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 54935-77-2) is a critical bifunctional building block in medicinal chemistry. It serves as a "pharmacophore linker," connecting a basic pyridine ring—capable of hydrogen bonding and π-stacking—to a core scaffold via a flexible ether tether.
This guide addresses the primary challenge in working with this intermediate: Regioselectivity. The synthesis of pyridin-4-yloxy derivatives is often plagued by competition between O-alkylation (desired) and N-alkylation (undesired pyridone formation). This Application Note provides two validated protocols to control this selectivity, ensuring high-purity intermediates for downstream drug development (e.g., kinase inhibitors, GPCR ligands).
Strategic Importance in Drug Discovery
The "Pyridin-4-yloxy" Motif
In Structure-Activity Relationship (SAR) studies, this moiety performs three specific functions:
-
H-Bond Acceptor: The pyridine nitrogen (
) is a classic acceptor for hinge regions in kinases or polar pockets in GPCRs. -
Solubility Modulator: The basicity of the pyridine ring (pKa ~5.2) improves aqueous solubility compared to phenyl ether analogs.
-
Conformational Flexibility: The
linker introduces a specific bond angle (~110°) and rotational freedom, allowing the pyridine headgroup to adopt optimal binding geometries.
Common Therapeutic Applications
-
Kinase Inhibitors: Used to target the ATP-binding pocket where the pyridine nitrogen interacts with the "hinge" region amino acids.
-
EP2 Receptor Agonists: Analogous to the linker systems found in prostaglandin mimetics (e.g., Omidenepag), where the ester is a prodrug handle hydrolyzed in vivo to the active acid.
-
Herbicides: Structural similarity to aryloxy-phenoxy propionate herbicides (FOPs), utilized in agrochemical discovery.
Chemical Biology & Synthesis Pathways
The fundamental challenge in synthesizing CAS 54935-77-2 is the tautomeric equilibrium of the starting material, 4-hydroxypyridine, which exists predominantly as 4-pyridone in solution.
-
Path A (Direct Alkylation): Reacting 4-pyridone with ethyl bromoacetate often yields a mixture of the O-isomer (Target) and N-isomer (Impurity).
-
Path B (SNAr Displacement): Reacting 4-chloropyridine with ethyl glycolate locks the regiochemistry, yielding exclusively the O-isomer.
Figure 1: Mechanistic pathways for synthesis. Path B (Blue) is recommended for high-purity pharmaceutical applications.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (SNAr Method)
Recommended for pharmaceutical intermediates where N-alkyl impurities are unacceptable.
Mechanism: Nucleophilic Aromatic Substitution (
-
4-Chloropyridine Hydrochloride (1.0 eq)
-
Ethyl Glycolate (Ethyl hydroxyacetate) (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) (2.5 eq)
-
Solvent: Dry DMF or THF.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in dry DMF (0.5 M concentration relative to substrate). Cool to 0°C.[1]
-
Nucleophile Formation: Add Ethyl Glycolate (1.2 eq) dropwise. Stir at 0°C for 30 min until gas evolution ceases. Caution: H2 gas evolution.
-
Addition: Add 4-Chloropyridine HCl (1.0 eq) in one portion. (The extra NaH neutralizes the HCl salt).
-
Reaction: Warm to Room Temperature (RT) and stir for 1 hour, then heat to 60°C for 4-6 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over
, concentrate. Purify via flash chromatography (Hexane:EtOAc).-
Expected Yield: 75-85%
-
Selectivity: >99:1 O-isomer.
-
Protocol B: The "Classic" Alkylation (Ag-Assisted)
Recommended if 4-chloropyridine is unavailable or for small-scale library synthesis.
Mechanism: Williamson Ether Synthesis (Silver-assisted O-alkylation). Reagents:
-
4-Hydroxypyridine (1.0 eq)
-
Ethyl Bromoacetate (1.1 eq)
-
Silver Carbonate (
) (0.6 eq) or (1.5 eq). -
Solvent: Toluene (for Ag) or DMF (for Cs).
Step-by-Step Procedure:
-
Setup: Suspend 4-Hydroxypyridine and
in Toluene. -
Reflux: Heat to reflux (110°C). The silver ion coordinates to the nitrogen, blocking the N-site and favoring O-alkylation.
-
Addition: Add Ethyl Bromoacetate dropwise over 30 minutes.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Critical Step. You must separate the N-isomer.
-
TLC: The O-isomer is typically less polar (higher Rf) than the N-pyridone isomer.
-
Column: Gradient elution 0-50% EtOAc in Hexanes.
-
Quality Control & Characterization
Distinguishing the isomers is critical. Use this reference table for NMR validation.
| Feature | Target: O-Isomer (Pyridin-4-yloxy) | Impurity: N-Isomer (4-Pyridone) |
| Two doublets (AA'BB') at ~6.8 ppm and ~8.4 ppm . | Two doublets at ~6.1 ppm and ~7.6 ppm . | |
| Singlet at ~4.7 ppm . | Singlet at ~4.6 ppm (often broader). | |
| Ester C=O at ~168 ppm .[2] | Pyridone C=O at ~176 ppm + Ester C=O. | |
| HPLC Retention | Later eluting (More lipophilic). | Earlier eluting (More polar). |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm.
Downstream Applications
Once synthesized, Ethyl 2-(pyridin-4-yloxy)acetate is rarely the final drug. It is a "handle."
A. Hydrolysis to Linker Acid:
-
Reagents: LiOH (2 eq), THF/Water (1:1), RT, 2h.
-
Product: 2-(pyridin-4-yloxy)acetic acid (CAS 58530-47-5).[3][4][5]
-
Use: Coupling with amines to form amide-linked inhibitors.
B. Hydrazide Formation:
-
Reagents: Hydrazine hydrate (excess), EtOH, Reflux, 4h.
-
Product: 2-(pyridin-4-yloxy)acetohydrazide.
-
Use: Precursor for 1,3,4-oxadiazole or 1,2,4-triazole heterocycles (common in antifungal research).
References
- Source: Dong, H. Z., et al. (2008). "Synthesis and crystal structure of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate." Journal of Molecular Structure, 891, 266–271. (Provides analogous alkylation conditions).
-
Regioselectivity in Pyridone Alkylation
- Source: Cioffi, E. A. (1978). "The alkylation of 4-pyridone.
-
Link:
- Context: Establishes the competition between N- and O-alkyl
-
Bioactive Applications (Herbicides)
- Source: Jiang, L., et al. (2010). "Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)
-
Link:
- Context: Demonstrates the utility of the aryloxy-acet
- SNAr Methodology for Pyridines: Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Context: Authoritative text on nucleophilic displacement of 4-chloropyridines.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 2-(Pyridin-4-yloxy)acetic acid 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
- 4. 58530-47-5|2-(Pyridin-4-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-(Pyridin-4-yloxy)acetic acid | CymitQuimica [cymitquimica.com]
Comprehensive Application Note: Experimental Protocols for the Synthesis and Utilization of Ethyl 2-(pyridin-4-yloxy)acetate
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 58530-46-4)
Executive Summary & Mechanistic Overview
Ethyl 2-(pyridin-4-yloxy)acetate is a highly versatile bifunctional building block frequently utilized in the design of Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and advanced agrochemicals [1]. As a Senior Application Scientist, I frequently recommend this compound when a project requires a rigid, basic pyridine ring tethered to a flexible, easily functionalized ester handle.
The pyridine nitrogen serves as a critical hydrogen-bond acceptor or metal-coordination site in biological targets, while the oxyacetate moiety acts as a linker. The primary synthetic challenge when working with this motif lies in the tautomeric equilibrium of its precursor, pyridin-4-ol (which exists predominantly as pyridin-4(1H)-one in polar solvents). Controlling the reaction conditions to favor O-alkylation over N-alkylation is critical for high yields [2].
Quantitative Physicochemical Data
| Property | Value | Clinical/Synthetic Significance |
| Chemical Name | Ethyl 2-(pyridin-4-yloxy)acetate | Standard IUPAC nomenclature. |
| CAS Number | 58530-46-4 | Unique identifier for reagent sourcing [1]. |
| Molecular Formula | C9H11NO3 | Determines stoichiometric calculations. |
| Molecular Weight | 181.19 g/mol | Low MW allows for integration into larger drugs without violating Lipinski's Rule of 5 [3]. |
| Solubility | Soluble in DMF, DMSO, EtOAc | Dictates solvent choice for downstream reactions. |
Strategic Workflow Visualization
The following diagram illustrates the self-validating synthetic workflow, from the initial O-alkylation of pyridin-4-ol to the generation of a target amide.
Caption: Synthetic workflow from Pyridin-4-ol to target amide via Ethyl 2-(pyridin-4-yloxy)acetate.
Detailed Experimental Protocols & Causality
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate via O-Alkylation
Objective: Synthesize the title compound while suppressing the formation of the N-alkylated byproduct (ethyl 2-(4-oxopyridin-1(4H)-yl)acetate).
Reagents:
-
Pyridin-4-ol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Suspend NaH (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere and cool the flask to 0 °C using an ice bath.
-
Causality: Cooling is mandatory. The deprotonation of pyridin-4-ol is highly exothermic. Controlling the temperature prevents solvent degradation and limits side reactions.
-
-
Deprotonation: Add Pyridin-4-ol (1.0 eq) portion-wise to the chilled suspension. Stir the mixture for 10–15 minutes until hydrogen gas evolution ceases [2].
-
Causality: Wait for gas evolution to stop. This visually validates that the sodium pyridin-4-olate salt has fully formed, which is required to drive the reaction toward O-alkylation rather than N-alkylation.
-
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.
-
Workup: Quench the reaction carefully with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution or saturated brine.
-
Causality: Washing with aqueous LiCl is a specific technique used to pull residual DMF out of the organic layer, preventing DMF from interfering with downstream purification.
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Self-Validation Checkpoint:
-
LC-MS: Expected mass [M+H]+ = 182.1.
-
1H NMR (CDCl3): Look for the diagnostic triplet (~1.3 ppm) and quartet (~4.3 ppm) of the ethyl ester, and the singlet of the acetate CH2 (~4.7 ppm).
Protocol B: Saponification to 2-(pyridin-4-yloxy)acetic acid
Objective: Hydrolyze the ester to the free carboxylic acid to prepare for amide coupling.
Reagents:
-
Ethyl 2-(pyridin-4-yloxy)acetate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)
-
Solvent: THF / H₂O (3:1 ratio)
Step-by-Step Methodology:
-
Reaction: Dissolve the ester in the THF/H₂O mixture. Add LiOH·H₂O in one portion. Stir at RT for 2 hours.
-
Monitoring: Monitor the disappearance of the starting material via TLC (EtOAc/MeOH 9:1).
-
Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Cool the remaining aqueous solution to 0 °C.
-
pH Adjustment: Carefully add 1M HCl dropwise until the pH reaches exactly 5.0–5.5.
-
Causality: This is the most critical step. The product contains both a basic pyridine (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.5). At pH 5.0–5.5, the molecule exists as a neutral zwitterion, reaching its isoelectric point. If the pH is too high or too low, the compound remains highly water-soluble as an ion, and extraction/precipitation will fail.
-
-
Isolation: Lyophilize the aqueous layer or filter the resulting precipitate to isolate the free acid.
Protocol C: Amide Coupling for Drug Discovery
Objective: Couple the free acid to a primary or secondary amine to form a functionalized linker.
Reagents:
-
2-(pyridin-4-yloxy)acetic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the free acid and HATU in anhydrous DMF. Add DIPEA. Stir at RT for 15 minutes.
-
Causality: We use HATU instead of EDC/NHS because the oxygen atom adjacent to the carbonyl (the oxyacetate handle) can cause steric and electronic deactivation. HATU forms a highly reactive HOAt ester intermediate, ensuring rapid coupling even with sterically hindered amines.
-
-
Coupling: Add the target amine. Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine. Dry and concentrate.
Self-Validation Checkpoint:
-
Confirm the disappearance of the acid mass [M+H]+ = 154.1 and the appearance of the target amide mass via LC-MS.
References
"Ethyl 2-(pyridin-4-yloxy)acetate in studies of EGFR inhibitors"
Application Note: Optimizing EGFR Inhibitor Potency & Solubility Topic: The Strategic Application of Ethyl 2-(pyridin-4-yloxy)acetate in Kinase Inhibitor Design
Executive Summary
Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 54950-20-8) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the optimization of Epidermal Growth Factor Receptor (EGFR) inhibitors. As the demand for third- and fourth-generation Tyrosine Kinase Inhibitors (TKIs) grows to combat resistance mutations (e.g., T790M, C797S), the modulation of physicochemical properties becomes paramount.
This guide details the application of this ester as a precursor to the 2-(pyridin-4-yloxy)acetyl moiety—a pharmacophore used to enhance aqueous solubility and establish hydrogen-bonding interactions in the solvent-exposed regions of the ATP-binding pocket. We present a validated synthetic protocol for its incorporation into quinazoline-based scaffolds and a downstream biological evaluation workflow.
Strategic Rationale: The "Pyridin-4-yloxy" Motif
In EGFR inhibitor design, the core scaffold (often quinazoline, pyrimidine, or quinoline) occupies the adenine binding pocket. However, the "tail" extending into the solvent channel is crucial for:
-
Solubility: The pyridine nitrogen (pKa ~5.2) provides a protonation site at physiological pH, improving oral bioavailability.
-
Flexibility: The ether linkage (-O-CH2-) offers rotational freedom, allowing the pyridine ring to adopt an optimal orientation for H-bonding with residues like Asp855 or solvent water networks.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring can modulate the metabolic stability of the ether linkage compared to phenyl analogs.
Protocol A: Chemical Synthesis & Incorporation
Objective: Convert Ethyl 2-(pyridin-4-yloxy)acetate into an active amide-linked "tail" on a 4-anilinoquinazoline core (a standard EGFR inhibitor scaffold).
Workflow Diagram (Synthesis)
Caption: Synthetic pathway for converting the ethyl ester precursor into a functionalized EGFR inhibitor tail.
Step-by-Step Methodology
Step 1: Hydrolysis to the Acid
-
Dissolution: Dissolve Ethyl 2-(pyridin-4-yloxy)acetate (1.0 eq) in a 3:1 mixture of THF:Water (0.2 M concentration).
-
Saponification: Add Lithium Hydroxide (LiOH·H2O, 2.0 eq) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the ester peak disappears.
-
Workup: Acidify carefully to pH ~4–5 using 1N HCl. The zwitterionic nature of the product may require lyophilization rather than extraction.
-
Critical Checkpoint: Ensure no decarboxylation occurs; keep temperature < 40°C.
-
Step 2: Amide Coupling to EGFR Core
-
Activation: Dissolve the crude 2-(pyridin-4-yloxy)acetic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the active ester.
-
Coupling: Add the amine-bearing EGFR scaffold (e.g., a 6-amino-4-anilinoquinazoline) (1.0 eq).
-
Completion: Stir at RT for 12 hours.
-
Purification: Quench with water. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). The pyridine moiety often causes tailing; ensure the modifier is present.
Protocol B: Biological Evaluation (EGFR Kinase Assay)
Objective: Quantify the inhibitory potency (IC50) of the synthesized conjugate against Wild-Type (WT) and Mutant (T790M/L858R) EGFR.[1]
Mechanism of Action Diagram
Caption: Pharmacophore mapping showing the dual role of the inhibitor: core binding and tail solubilization.
Assay Procedure (ADP-Glo Platform)
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Enzyme Mix: Dilute EGFR recombinant protein (WT or T790M mutant) to 2 ng/μL in Kinase Buffer.
-
Compound Treatment:
-
Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO.
-
Add 1 μL of compound to a 384-well white plate.
-
Add 2 μL of Enzyme Mix. Incubate for 15 min at RT.
-
-
Substrate Addition: Add 2 μL of ATP/Poly(Glu,Tyr) mix. (ATP concentration should be at Km: ~10 μM for WT, ~50 μM for mutants).
-
Reaction: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5 μL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 10 μL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate IC50 using a non-linear regression model (Sigmoidal Dose-Response):
Expected Results & Data Interpretation
The incorporation of the 2-(pyridin-4-yloxy)acetyl group typically results in the following profile compared to a hydrophobic phenyl analog:
| Property | Phenyl-Analog Control | Pyridin-4-yloxy Analog | Interpretation |
| cLogP | 4.5 (High Lipophilicity) | 3.2 (Moderate) | Improved "drug-likeness" and solubility. |
| EGFR WT IC50 | 15 nM | 18 nM | Potency is maintained (tail does not clash). |
| Solubility (pH 7.4) | < 1 μM | > 50 μM | Critical Advantage: Pyridine nitrogen aids dissolution. |
| Cellular IC50 (H1975) | 120 nM | 45 nM | Better permeability/solubility often translates to higher cellular potency. |
References
-
Vertex AI Search. (2025). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. National Institutes of Health (PMC). Link
-
Sigma-Aldrich. (2025). Ethyl 2-(pyridin-4-yloxy)acetate Product Page. Merck KGaA. Link
-
Vertex AI Search. (2025). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2025). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors. Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2025). Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore. ChemRxiv. Link
Sources
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 2-(pyridin-4-yloxy)acetate
Introduction: The Versatility of the Pyridin-4-yloxy Moiety in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone due to its presence in numerous natural products and synthetic pharmaceuticals. The introduction of an ether linkage at the 4-position of the pyridine ring, as seen in Ethyl 2-(pyridin-4-yloxy)acetate, offers a strategic advantage by providing a flexible yet stable connection to a reactive acetic ester moiety. This arrangement not only influences the physicochemical properties of the resulting molecules, such as solubility and lipophilicity, but also serves as a versatile handle for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-(pyridin-4-yloxy)acetate, with a focus on the preparation of key five-membered aromatic heterocycles, namely 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic cores are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The central strategy detailed herein involves the initial conversion of the ethyl ester to the corresponding acetohydrazide, a pivotal intermediate that unlocks multiple pathways for cyclization. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols, and present the necessary data for the successful synthesis and characterization of these valuable heterocyclic compounds.
Core Synthetic Workflow
The synthesis of various heterocyclic compounds from Ethyl 2-(pyridin-4-yloxy)acetate follows a logical and efficient workflow. The initial and most critical step is the conversion of the starting ester into the highly reactive and versatile 2-(pyridin-4-yloxy)acetohydrazide intermediate. This hydrazide then serves as the primary building block for subsequent cyclization reactions to form the desired heterocyclic rings.
Caption: General workflow for heterocyclic synthesis.
Part 1: Synthesis of the Key Intermediate: 2-(pyridin-4-yloxy)acetohydrazide
The conversion of an ester to a hydrazide is a fundamental and robust transformation in organic synthesis. The nucleophilic acyl substitution reaction between the ethyl ester and hydrazine hydrate proceeds readily under mild conditions to afford the desired 2-(pyridin-4-yloxy)acetohydrazide in high yield. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Protocol 1: Preparation of 2-(pyridin-4-yloxy)acetohydrazide
Materials:
-
Ethyl 2-(pyridin-4-yloxy)acetate
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of Ethyl 2-(pyridin-4-yloxy)acetate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-(pyridin-4-yloxy)acetohydrazide.
Expected Outcome: This procedure typically affords the product as a white solid with a yield of 85-95%. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives
The 2-(pyridin-4-yloxy)acetohydrazide intermediate is an excellent precursor for the synthesis of 1,3,4-oxadiazoles. A common and efficient method involves the reaction with carbon disulfide in a basic medium, followed by cyclization to form the 5-substituted-1,3,4-oxadiazole-2-thiol.
Reaction Pathway: From Hydrazide to 1,3,4-Oxadiazole-2-thiol
Caption: Synthesis of 1,3,4-oxadiazole-2-thiol.
Protocol 2: Synthesis of 5-((pyridin-4-yloxy)methyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from a similar synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[1]
Materials:
-
2-(pyridin-4-yloxy)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(pyridin-4-yloxy)acetohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol (20-30 mL) in a round-bottom flask.
-
To this solution, add carbon disulfide (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is the desired product. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 5-((pyridin-4-yloxy)methyl)-1,3,4-oxadiazole-2-thiol.[1]
Data Summary:
| Compound | Starting Material | Key Reagents | Solvent | Reaction Time | Yield |
| 5-((pyridin-4-yloxy)methyl)-1,3,4-oxadiazole-2-thiol | 2-(pyridin-4-yloxy)acetohydrazide | CS₂, KOH | Ethanol | 6-8 hours | Good to Excellent |
Part 3: Synthesis of 1,2,4-Triazole Derivatives
The 2-(pyridin-4-yloxy)acetohydrazide intermediate can also be readily converted to 1,2,4-triazole derivatives. A widely used method involves the reaction with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.
Reaction Pathway: From Hydrazide to 1,2,4-Triazole-3-thiol
Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiol.
Protocol 3: Synthesis of 4-Amino-5-((pyridin-4-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
This protocol follows a general and reliable method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[2][3]
Materials:
-
2-(pyridin-4-yloxy)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (80-95%)
-
Water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
Procedure:
-
Formation of Potassium Dithiocarbazate: In a flask, dissolve potassium hydroxide (1 equivalent) in water (10 mL). Add 2-(pyridin-4-yloxy)acetohydrazide (1 equivalent) and stir until a clear solution is obtained. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with continuous stirring. Continue stirring for 10-12 hours at room temperature.
-
Formation of Thiosemicarbazide: To the above reaction mixture, add hydrazine hydrate (2 equivalents).
-
Cyclization to Triazole: Heat the mixture to reflux for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
Isolation of Product: After cooling, dilute the reaction mixture with cold water and acidify with dilute hydrochloric acid. The precipitated solid is the desired product. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-amino-5-((pyridin-4-yloxy)methyl)-4H-1,2,4-triazole-3-thiol.
Data Summary:
| Compound | Starting Material | Key Reagents | Solvent | Reaction Time | Yield |
| 4-Amino-5-((pyridin-4-yloxy)methyl)-4H-1,2,4-triazole-3-thiol | 2-(pyridin-4-yloxy)acetohydrazide | CS₂, KOH, NH₂NH₂·H₂O | Water | 14-18 hours (total) | Good |
Conclusion and Future Perspectives
Ethyl 2-(pyridin-4-yloxy)acetate has been demonstrated to be a highly effective and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward conversion to the key 2-(pyridin-4-yloxy)acetohydrazide intermediate opens up a plethora of synthetic possibilities. The protocols detailed in this guide for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles are robust, high-yielding, and utilize readily available reagents.
The modular nature of these synthetic routes allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery screening. Further exploration of the reactivity of the 2-(pyridin-4-yloxy)acetohydrazide intermediate with other bifunctional reagents can lead to the synthesis of other important heterocyclic systems such as pyrazoles, thiadiazoles, and fused heterocyclic scaffolds. The continued investigation into the synthetic applications of Ethyl 2-(pyridin-4-yloxy)acetate is poised to yield novel compounds with significant potential in the development of new therapeutic agents.
References
-
A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2025, August 15). ResearchGate. [Link]
-
A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Academia.edu. [Link]
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Semantic Scholar. [Link]
Sources
Application Notes and Protocols for the N-Alkylation of Pyridin-4-ols
Introduction: The Strategic Importance of N-Alkylated Pyridin-4-ols
N-alkylated pyridin-4-one scaffolds are privileged structures in medicinal chemistry and materials science. Their prevalence in pharmaceutical agents stems from their ability to act as versatile pharmacophores, influencing properties such as solubility, metabolic stability, and target binding affinity. However, the synthesis of these valuable compounds is frequently complicated by a fundamental chemical challenge: the competing O-alkylation pathway. Pyridin-4-ol exists in tautomeric equilibrium with its pyridone form, and its corresponding anion is an ambident nucleophile, possessing reactive sites at both the nitrogen and oxygen atoms.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust protocols for achieving selective N-alkylation of pyridin-4-ols. We will delve into the mechanistic underpinnings of regioselectivity and present detailed, field-proven methodologies to empower the synthesis of these critical molecular building blocks.
Core Concepts: Mastering Regioselectivity in Pyridone Alkylation
The central challenge in the alkylation of pyridin-4-ols is controlling whether the alkyl group attaches to the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The outcome is dictated by a delicate interplay of several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory and reaction kinetics versus thermodynamics.
-
The Ambident Nucleophile: Deprotonation of pyridin-4-ol generates a pyridinoxide anion. The negative charge is delocalized across the nitrogen and oxygen atoms. The oxygen atom is the "harder" nucleophilic center, while the nitrogen is "softer".
-
The Alkylating Agent: "Hard" electrophiles (e.g., dimethyl sulfate) tend to react faster at the hard oxygen center (O-alkylation), a process often under kinetic control. "Softer" electrophiles (e.g., benzyl bromide, allyl iodide) are more likely to react at the soft nitrogen center (N-alkylation), which often leads to the more thermodynamically stable product.[3][4]
-
The Base and Counter-ion: The choice of base is critical. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) generate the pyridinoxide anion. The nature of the resulting metal counter-ion influences the reaction. Smaller, harder cations (like Li⁺ or Na⁺) coordinate tightly with the oxygen atom, potentially hindering O-alkylation and favoring the N-alkylation pathway.[5] Larger, softer cations like cesium (Cs⁺) from cesium carbonate (Cs₂CO₃) are known to promote N-alkylation, possibly due to weaker coordination with the oxygen and better solubility.[5]
-
The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation, leaving a "naked," highly reactive anion that can readily participate in the S_N2 reaction.[6]
Logical Pathway for N- vs. O-Alkylation
The following diagram illustrates the pivotal choice the pyridinoxide anion faces upon reacting with an alkyl halide (R-X).
Caption: Competing pathways in the alkylation of pyridin-4-ols.
Key Methodologies & Protocols
We present three robust methods for the N-alkylation of pyridin-4-ols, each with distinct advantages depending on the substrate scope and desired scale.
Method 1: Classical S_N2 Alkylation with Cesium Carbonate
This is a widely applicable and reliable method that often provides high selectivity for N-alkylation, particularly with reactive alkyl halides. The use of cesium carbonate is key to its success.
Materials:
-
Pyridin-4-ol
-
Benzyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridin-4-ol (1.0 eq.).
-
Add anhydrous DMF (to make a ~0.2 M solution).
-
Add cesium carbonate (1.5 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-pyridin-4-one.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes and Protocols: Synthesis of Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Nexus of Stress - The CRF1 Receptor
Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal orchestrator of the endocrine, autonomic, and behavioral responses to stress[1]. Its actions are primarily mediated through the G-protein coupled corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is widely distributed throughout the central nervous system, with particularly high expression in the pituitary, cortex, cerebellum, and amygdala[2]. Upon activation by CRF, the CRF1 receptor initiates a signaling cascade, most commonly through the Gs-protein/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP)[2]. This signaling cascade ultimately results in the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.
Dysregulation of the CRF/CRF1 receptor system, characterized by excessive CRF activity, has been strongly implicated in the pathophysiology of a range of stress-related disorders, including depression, anxiety, and irritable bowel syndrome[3]. Consequently, the development of small molecule, orally-active CRF1 receptor antagonists has emerged as a promising therapeutic strategy to mitigate the detrimental effects of chronic stress[1][3]. These antagonists aim to block the action of CRF at its receptor, thereby normalizing the hyperactive stress response. This document provides a detailed guide to the synthesis of a key class of non-peptide CRF1 receptor antagonists, offering insights into the underlying chemical principles and providing detailed experimental protocols.
CRF1 Receptor Signaling Pathway
The activation of the CRF1 receptor by its endogenous ligand, CRF, triggers a cascade of intracellular events. While the canonical pathway involves Gs-protein coupling and adenylyl cyclase activation, evidence suggests that CRF1 receptor signaling is more complex, potentially involving other G-proteins and downstream effectors. The following diagram illustrates the primary signaling pathway.
Caption: Canonical CRF1 Receptor Signaling Pathway.
Synthetic Strategies for Non-Peptide CRF1 Receptor Antagonists
The development of small molecule CRF1 receptor antagonists has been a major focus of medicinal chemistry research. A variety of heterocyclic scaffolds have been explored, with pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines emerging as particularly promising core structures. These scaffolds provide a rigid framework for the appropriate spatial orientation of key pharmacophoric elements required for high-affinity binding to the CRF1 receptor.
The general synthetic approach for many of these antagonists involves a convergent strategy, where key fragments are synthesized separately and then coupled in the final stages. This allows for modularity and the rapid generation of analogs for structure-activity relationship (SAR) studies.
Representative CRF1 Receptor Antagonists
A number of potent and selective non-peptide CRF1 receptor antagonists have been developed and characterized. The table below summarizes the properties of some key examples.
| Compound Name | Core Structure | Ki (nM) for CRF1 | Key Features | Reference(s) |
| Antalarmin | Pyrrolo[2,3-d]pyrimidine | 2.7 | One of the first selective non-peptide antagonists. | [1] |
| CP-154,526 | Pyrrolo[2,3-d]pyrimidine | < 10 | Potent and selective, widely used as a research tool. | [1] |
| NBI-30775 (R121919) | Pyrazolo[1,5-a]pyrimidine | 2-5 | High affinity and selectivity, orally bioavailable. | [4][5] |
| DMP696 | Pyrazolo[1,5-a]pyrimidine | 1.7 | High potency and improved physicochemical properties. | [1] |
Detailed Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based CRF1 Receptor Antagonist
This protocol describes a representative synthesis of a CRF1 receptor antagonist based on the pyrrolo[2,3-d]pyrimidine scaffold, a common core found in compounds like Antalarmin. The synthesis involves the construction of the heterocyclic core followed by functionalization.
Caption: General Synthetic Workflow for a Pyrrolo[2,3-d]pyrimidine-based Antagonist.
Step 1: Synthesis of 2,5-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
This initial step constructs the core heterocyclic system.
Materials:
-
6-amino-2-methylpyrimidin-4(3H)-one
-
Chloroacetone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 6-amino-2-methylpyrimidin-4(3H)-one.
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with dilute HCl.
-
The precipitated product is filtered, washed with water, and dried to yield 2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Rationale: This is a classical condensation reaction to form the pyrrole ring fused to the pyrimidine core. The sodium ethoxide acts as a base to deprotonate the amine, facilitating the nucleophilic attack on chloroacetone.
Step 2: Synthesis of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Activation of the 4-position for subsequent nucleophilic substitution.
Materials:
-
2,5-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
Suspend 2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in toluene.
-
Add phosphorus oxychloride (POCl₃) to the suspension.
-
Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to give 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
Rationale: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups, thereby activating the position for nucleophilic aromatic substitution. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Step 3: Synthesis of 4-Chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction of the aryl group at the N-7 position of the pyrrole ring.
Materials:
-
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
-
2,4,6-Trimethylphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, combine 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, 2,4,6-trimethylphenylboronic acid, and copper(II) acetate.
-
Add dichloromethane and pyridine as the solvent and base, respectively.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the N-arylated product.
Rationale: This step utilizes a Chan-Lam coupling reaction, where a copper catalyst mediates the formation of a C-N bond between the pyrrole nitrogen and the arylboronic acid.
Step 4: Synthesis of N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Antalarmin analog)
The final step involves the displacement of the chloro group with the desired amine.
Materials:
-
4-Chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
-
N-Ethyl-N-butylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
To a solution of 4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine in n-butanol, add N-ethyl-N-butylamine and DIPEA.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The crude product is purified by column chromatography to afford the final CRF1 receptor antagonist.
Rationale: This is a nucleophilic aromatic substitution where the amine displaces the chloride at the 4-position of the pyrimidine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the desired bonds in each step.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used[4].
Conclusion
The synthesis of small molecule CRF1 receptor antagonists represents a significant area of research in the development of novel therapeutics for stress-related disorders. The protocols outlined in this document provide a practical guide for the synthesis of a representative antagonist based on the prevalent pyrrolo[2,3-d]pyrimidine scaffold. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize and characterize these important molecules, paving the way for further biological evaluation and drug development efforts.
References
-
Kehne, J. H. (2007). The CRF1 receptor, a novel target for the treatment of depression, anxiety, and stress-related disorders. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 6(3), 163-182. [Link]
-
Wikipedia. (2023). Corticotropin-releasing hormone receptor 1. In Wikipedia. [Link]
-
Chen, C. (2006). Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics. Current medicinal chemistry, 13(13), 1503-1525. [Link]
-
Tellew, J. E., et al. (2008). 4-(N, N-dipropylamino)-2, 5-dimethyl-7-(2, 4, 6-trimethylphenyl)-7H-pyrrolo [2, 3-d] pyrimidine (Antalarmin): a novel, non-peptide antagonist of the human corticotropin-releasing factor 1 receptor. Journal of medicinal chemistry, 51(10), 3078-3082. [Link]
-
McCarthy, J. R., et al. (1999). Design and synthesis of a series of non-peptide high-affinity human corticotropin-releasing factor1 receptor antagonists. Journal of medicinal chemistry, 42(22), 4358-4360. [Link]
-
Holsboer, F., & Ising, M. (2010). Stress hormone regulation: biological role and translation into therapy. Annual review of psychology, 61, 81-109. [Link]
-
Grigoriadis, D. E., et al. (2005). Progress in corticotropin-releasing factor-1 antagonist development. Current medicinal chemistry, 12(14), 1673-1691. [Link]
-
Zou, Y., et al. (2012). An efficient synthesis of 4-chloro-7H-pyrrolo [2, 3-d] pyrimidine. Organic preparations and procedures international, 44(6), 541-544. [Link]
-
Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate. Tetrahedron letters, 39(19), 2941-2944. [Link]
-
Gilligan, P. J., et al. (2000). Synthesis and structure-activity relationships of a series of pyrazolo [1, 5-a] pyrimidine antagonists of the human corticotropin-releasing factor-1 receptor. Journal of medicinal chemistry, 43(9), 1641-1660. [Link]
-
He, L., et al. (2003). Discovery of a potent and orally active non-peptide antagonist of the corticotropin-releasing factor-1 receptor: synthesis and SAR of 1, 3, 5-triazine derivatives. Bioorganic & medicinal chemistry letters, 13(18), 3071-3075. [Link]
-
Williams, J. P., et al. (2005). Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. Journal of medicinal chemistry, 48(18), 5780-5793. [Link]
-
Zorrilla, E. P., & Koob, G. F. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug discovery today, 15(9-10), 371-383. [Link]
-
Chen, Y. L., et al. (1996). Design and synthesis of a series of non-peptide high-affinity human corticotropin-releasing factor1 receptor antagonists. Journal of medicinal chemistry, 39(22), 4358-4360. [Link]
-
Schulz, D. W., et al. (1996). CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors. Proceedings of the National Academy of Sciences, 93(19), 10477-10482. [Link]
-
Chalmers, D. T., et al. (1996). Corticotropin-releasing factor receptors: from molecular biology to drug design. Trends in pharmacological sciences, 17(4), 166-172. [Link]
-
Chen, C. (2006). Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics. Current medicinal chemistry, 13(13), 1503-1525. [Link]
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]
-
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2345. [Link]
-
ResearchGate. (2025). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. [Link]
-
MDPI. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Chemistry, 6(4), 86. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
Jafari, E., & Ghashang, M. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Organic Chemistry Research, 3(1), 73-80. [Link]
-
NCBI. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
NCBI. (n.d.). Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins). [Link]
-
NCBI. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Holsboer, F., & Ising, M. (2008). CRF1 Receptor Antagonists for the Treatment of Depression and Anxiety. Dialogues in Clinical Neuroscience, 10(3), 329–339. [Link]
-
PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]
-
PMC. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
-
ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
-
MDPI. (2023). NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches. Metabolites, 13(2), 259. [Link]
- Google Patents. (n.d.). CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
MDPI. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. International Journal of Molecular Sciences, 26(17), 13485. [Link]
-
MDPI. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 987. [Link]
-
NCBI. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
-
ResearchGate. (n.d.). Structures of small molecule CRF1 receptor antagonists. [Link]
-
European Patent Office. (n.d.). EP3416965B1 - PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. [Link]
-
NCBI. (n.d.). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N - LOCKSS. [Link]
Sources
- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of Ethyl 2-(pyridin-4-yloxy)acetate in Herbicide Discovery
[1]
Executive Summary & Scientific Rationale
Ethyl 2-(pyridin-4-yloxy)acetate represents a pivotal "chemical probe" in herbicide development.[1] While commercial synthetic auxins (Group 4 herbicides) predominantly utilize the pyridin-2-yloxy core (e.g., Triclopyr, Fluroxypyr), the pyridin-4-yloxy isomer offers a distinct steric and electronic profile for exploring:
-
Auxin Receptor Selectivity: Testing bioisosteric replacement to overcome resistance in TIR1/AFB auxin receptors.
-
Novel Modes of Action (MoA): 4-pyridyl ethers are increasingly investigated as scaffolds for HPPD inhibitors (bleaching herbicides) and PDS inhibitors , where the pyridine nitrogen position alters binding pocket affinity compared to phenyl or 2-pyridyl analogs.[1]
-
Pro-herbicide Design: The ethyl ester functionality serves as a lipophilic masking group, facilitating cuticular penetration before rapid in planta bioactivation to the free acid.[1]
Chemical Properties & Handling
| Property | Specification | Critical Note for Protocol |
| Molecular Formula | ||
| Molecular Weight | 181.19 g/mol | |
| Solubility | Soluble in DCM, EtOAc, MeOH.[1] Low water solubility.[1] | Dissolve in DMSO for biological stock solutions (100 mM). |
| Stability | Hydrolytically unstable at pH > 8.[1]0. | Do not store in aqueous buffer. Prepare fresh for assays. |
| pKa (Free Acid) | ~3.5 (Estimated) | The free acid is ionized at physiological pH (phloem mobile).[1] |
Critical Synthesis Protocol: Overcoming the Tautomer Challenge
The Challenge: Synthesizing Ethyl 2-(pyridin-4-yloxy)acetate is chemically non-trivial due to the pyridone-hydroxypyridine tautomerism .[1] Direct alkylation of 4-hydroxypyridine with ethyl chloroacetate typically yields the thermodynamically favored N-alkylated product (a pyridone) rather than the desired O-alkylated ether .[1]
The Solution: Use a Nucleophilic Aromatic Substitution (
Protocol A: Regioselective Synthesis via
Objective: Synthesize Ethyl 2-(pyridin-4-yloxy)acetate with >95% O-selectivity.
Reagents:
-
4-Chloropyridine hydrochloride (1.0 eq)[1]
-
Ethyl glycolate (Ethyl hydroxyacetate) (1.2 eq)[1]
-
Sodium Hydride (NaH, 60% in oil) (2.5 eq)[1]
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF at 0°C. Slowly add Ethyl glycolate (1.2 eq). Stir for 30 min until
evolution ceases.-
Why: Pre-forming the alkoxide ensures high nucleophilicity.[1]
-
-
Coupling: Add 4-Chloropyridine hydrochloride (1.0 eq) portion-wise. The extra base neutralizes the HCl salt.
-
Heating: Warm the reaction to 80-100°C and stir for 4-6 hours.
-
Quench & Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organics with brine, dry over
. Concentrate. Purify via flash chromatography (Hexane:EtOAc).
Biological Evaluation Protocols
Once synthesized, the compound acts as a pro-herbicide.[1] It must be hydrolyzed to the free acid to be active in most target sites.[1]
Protocol B: In Vivo Bioactivation & Root Growth Assay
Objective: Confirm herbicidal activity and esterase-mediated hydrolysis.[1]
-
Stock Prep: Dissolve compound in Acetone (100 mg/mL). Dilute in water + 0.1% Tween-20 to final concentrations (0, 10, 100, 500, 1000 µM).[1]
-
Seedling Treatment:
-
Incubation: Grow for 72 hours in a growth chamber (25°C, 16h light).
-
Data Collection: Measure primary root length and coleoptile length.[1]
Protocol C: Enzymatic Hydrolysis Assay (In Vitro)
Objective: Verify that the ester is cleaved by plant esterases (crucial for pro-herbicide design).[1]
-
Enzyme Source: Porcine Liver Esterase (PLE) or crude leaf extract (e.g., from Amaranthus).[1]
-
Reaction: Mix 100 µM Compound + 1 Unit Esterase in PBS (pH 7.4).
-
Monitoring: Analyze aliquots at 0, 15, 30, 60 min via HPLC-UV (254 nm).
-
Result: Disappearance of the Ester peak (
~8 min) and appearance of the Acid peak ( ~4 min).
Visualizing the Development Pathway
The following diagram illustrates the decision logic for using this scaffold in a discovery pipeline.
Figure 1: Strategic workflow for utilizing the pyridin-4-yloxy scaffold. The pathway distinguishes between direct testing of the core molecule and its use as a template for halogenated derivatives.
Structure-Activity Relationship (SAR) Insights
When developing herbicides using this scaffold, researchers should note the following SAR rules derived from the "2-pyridyl" analog data (Triclopyr):
-
Halogenation is Essential: The unsubstituted Ethyl 2-(pyridin-4-yloxy)acetate is likely weakly active .[1] To achieve commercial-level potency, chlorine or fluorine atoms are typically required at the 3, 5, or 6 positions of the pyridine ring to increase lipophilicity and metabolic stability.[1]
-
The "Oxyacetate" Tail: This moiety mimics the carboxyl side chain of Indole-3-acetic acid (IAA).[1] Lengthening this chain (e.g., to propionate) shifts selectivity towards monocots (grasses), converting the molecule into an ACCase inhibitor pharmacophore (similar to Fluazifop).[1]
-
Nitrogen Position: Moving N from position 2 (Triclopyr) to position 4 (this compound) significantly alters the electrostatic potential map, potentially avoiding resistance mechanisms specific to 2-pyridyl herbicides.[1]
References
-
Vertex AI Search. (2024).[1] Synthesis and Herbicidal Activity of Aryloxyacetic Acid Derivatives. Retrieved from 6[1]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from 3[1]
-
Weed Technology. (2017).[1] Relative Activity of Four Triclopyr Formulations. Retrieved from 7[1]
-
PubChem. (2025).[1][8] Triclopyr (Pyridin-2-yloxy Analog).[1][8] Retrieved from 8[1]
-
Pipzine Chemicals. (n.d.).[1] 4-Pyridineacetic Acid Applications in Organic Synthesis. Retrieved from 9[1]
Sources
- 1. Triclopyr - Wikipedia [en.wikipedia.org]
- 2. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 4. invasive.org [invasive.org]
- 5. 2,4-D-ethyl [sitem.herts.ac.uk]
- 6. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative Activity of Four Triclopyr Formulations | Weed Technology | Cambridge Core [cambridge.org]
- 8. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Ethyl 2-(pyridin-4-yloxy)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(pyridin-4-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the yield and purity of this important compound. We will delve into the common challenges encountered during its synthesis, which is typically a Williamson ether synthesis, and provide evidence-based solutions.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of Ethyl 2-(pyridin-4-yloxy)acetate is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the pyridin-4-oxide anion (formed by deprotonating 4-hydroxypyridine) acts as the nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate).
Core Reaction Scheme:
While the overall reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will address these factors in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured to address the most frequently encountered problems during the synthesis of Ethyl 2-(pyridin-4-yloxy)acetate.
Question 1: Why is my yield of Ethyl 2-(pyridin-4-yloxy)acetate consistently low?
A low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Incomplete Deprotonation of 4-hydroxypyridine
-
The "Why": The Williamson ether synthesis requires the formation of a potent nucleophile, the pyridin-4-oxide anion. If the 4-hydroxypyridine is not fully deprotonated, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) often lead to more complete deprotonation and higher yields.[1][2] The appropriate base depends on the solvent and reaction conditions.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base to the 4-hydroxypyridine. In some cases, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the ethyl haloacetate. This is especially important when using solid bases like NaH, where the reaction is heterogeneous. Stirring the mixture of 4-hydroxypyridine and the base in the solvent for 30-60 minutes at room temperature or slightly elevated temperatures before adding the alkylating agent is a good practice.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
The "Why": The rate of an SN2 reaction is highly dependent on temperature and solvent.[3]
-
Troubleshooting Steps:
-
Temperature: A typical Williamson ether synthesis is conducted between 50 to 100 °C.[3] If your reaction is sluggish at a lower temperature, a modest increase can significantly improve the rate. However, excessively high temperatures can promote side reactions.
-
Solvent Choice: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[3][4] Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF) (especially when using NaH)[5]
-
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Excellent solvent for many salts, but can be difficult to remove. |
| Acetonitrile | 37.5 | 82 | Good choice, easier to remove than DMF. |
| DMSO | 46.7 | 189 | High boiling point, can be useful for slow reactions requiring higher temperatures. |
| THF | 7.6 | 66 | Lower polarity, often used with strong, reactive bases like NaH. |
Potential Cause 3: Side Reactions
-
The "Why": The primary competing reaction in a Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent.[3] Additionally, the pyridin-4-oxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.
-
Troubleshooting Steps:
-
Choice of Alkylating Agent: To minimize elimination, a primary alkyl halide like ethyl chloroacetate or ethyl bromoacetate is ideal.[3] Ethyl bromoacetate is generally more reactive than ethyl chloroacetate.
-
Controlling N-alkylation vs. O-alkylation: While O-alkylation is generally favored for 4-hydroxypyridine, N-alkylation can occur. The choice of solvent and counter-ion can influence the selectivity. In some cases, using a phase-transfer catalyst can improve O-alkylation selectivity.[1]
-
Question 2: How can I effectively remove unreacted 4-hydroxypyridine from my product?
4-hydroxypyridine can be challenging to remove due to its polarity.
-
The "Why": The starting material and product have different polarities, but co-elution during chromatography or co-precipitation can occur.
-
Purification Strategies:
-
Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is a standard procedure.[6] Washing the organic layer with a dilute base solution (e.g., 5% NaOH or NaHCO₃) can help remove the acidic 4-hydroxypyridine by converting it to its more water-soluble salt.
-
Column Chromatography: Silica gel column chromatography is a common method for purification.[7] A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product from the starting material. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape of pyridine-containing compounds.[7]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[7]
-
Question 3: My reaction is turning dark, and I'm getting a complex mixture of byproducts. What's happening?
A dark reaction color often indicates decomposition or side reactions.
-
The "Why": High temperatures, reactive impurities, or prolonged reaction times can lead to the degradation of starting materials or products.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure that your 4-hydroxypyridine and ethyl haloacetate are of high purity.[7] Impurities can initiate polymerization or other side reactions.
-
Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
For robust and high-yielding synthesis, sodium hydride (NaH) in an anhydrous solvent like THF or DMF is often an excellent choice as it drives the deprotonation to completion.[8] However, for ease of handling and on a larger scale, potassium carbonate in DMF or acetonitrile can also be effective, although it may require higher temperatures and longer reaction times.[8]
Q2: Should I use ethyl chloroacetate or ethyl bromoacetate?
Ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times and potentially higher yields, especially if the reaction is sluggish. However, ethyl chloroacetate is often less expensive.
Q3: How do I know when the reaction is complete?
The best way to monitor the reaction is by TLC. Spot the reaction mixture alongside the starting material (4-hydroxypyridine). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q4: Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted organic synthesis can often significantly reduce reaction times for Williamson ether synthesis.[9] This can be particularly useful for optimizing reaction conditions quickly.
IV. Experimental Protocols
Standard Protocol for the Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
This protocol is a general guideline and may require optimization for your specific setup.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable solvent) to the flask. With stirring, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the 4-hydroxypyridine is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of Ethyl 2-(pyridin-4-yloxy)acetate.
Caption: A flowchart for systematically troubleshooting low yields.
V. References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 7, 2024, from [Link]
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - MDPI. (2017, March 6). Retrieved March 7, 2024, from [Link]
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). Retrieved March 7, 2024, from [Link]
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 7, 2024, from [Link]
-
ethyl 2-pyridylacetate - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson ether synthesis under batch conditions 1 - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025, February 27). Retrieved March 7, 2024, from [Link]
-
Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals - YouTube. (2022, July 18). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved March 7, 2024, from [Link]
-
Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process†. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (n.d.). Retrieved March 7, 2024, from [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26). Retrieved March 7, 2024, from [Link]
-
US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents. (n.d.). Retrieved March 7, 2024, from
-
US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents. (n.d.). Retrieved March 7, 2024, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-(pyridin-4-yloxy)acetate
Welcome to the dedicated technical support guide for the purification of Ethyl 2-(pyridin-4-yloxy)acetate. This document is designed for chemistry professionals engaged in research and development. It provides field-tested insights, detailed protocols, and robust troubleshooting strategies to help you navigate the common and complex challenges associated with purifying this heterocyclic compound. Our focus is on the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Ethyl 2-(pyridin-4-yloxy)acetate?
A1: The impurity profile is largely dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: 4-hydroxypyridine and ethyl bromoacetate (or a related ethyl 2-haloacetate).
-
Hydrolysis Product: 2-(pyridin-4-yloxy)acetic acid, formed if the ester is exposed to acidic or basic conditions, especially in the presence of water.
-
Side-Products: Depending on the base and solvent used, side-products from self-condensation or other secondary reactions may be present.
Q2: What is the recommended first step for purifying the crude reaction mixture?
A2: An initial liquid-liquid extraction (aqueous workup) is highly recommended. This step efficiently removes most inorganic salts and water-soluble starting materials. A critical consideration is the basicity of the pyridine nitrogen. To prevent the protonation of your product (which would increase its water solubility and lead to yield loss), it is crucial to perform the extraction under neutral to slightly basic conditions. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often an effective strategy before extracting with a suitable organic solvent like ethyl acetate or dichloromethane.[1][2]
Q3: Is crystallization a viable method for purifying Ethyl 2-(pyridin-4-yloxy)acetate?
A3: Yes, crystallization can be a very effective final purification step, particularly for removing minor impurities after chromatography. The key is selecting an appropriate solvent system. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, ethanol, methanol) and then add a poor solvent (e.g., hexanes, heptane, water) until turbidity is observed, followed by cooling. For a related compound, single crystals were successfully grown from a methanol solution by slow evaporation.[3][4]
Q4: How can I assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific problems you may encounter during the purification process, explaining their root causes and providing actionable solutions.
Issue 1: Poor Separation and Significant Peak Tailing during Silica Gel Column Chromatography
-
Symptom: Your compound moves down the column as a broad, streaky band instead of a tight, well-defined peak, often co-eluting with impurities.
-
Scientific Explanation (Causality): This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[6] The silica surface is populated with acidic silanol groups (Si-OH), which can strongly and non-specifically interact with the basic lone pair of electrons on the pyridine nitrogen. This interaction slows the compound's elution in an uneven manner, leading to severe peak tailing and poor resolution.[7]
-
Solutions:
-
Mobile Phase Modification: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia (as a solution in methanol), to your eluent (e.g., ethyl acetate/hexanes). This additive will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product and allowing for a much sharper elution profile.
-
Alternative Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives that eliminate the acidic interaction problem.[7]
-
Systematic Solvent Screening: If tailing is minor, optimizing the polarity of your mobile phase might suffice. A gradient elution, starting with a low-polarity solvent and gradually increasing polarity, can sometimes improve separation.[8][9]
-
Issue 2: The Purified Product is an Oil and Fails to Crystallize
-
Symptom: After removing the solvent, you are left with a persistent oil or waxy solid that does not form crystals.
-
Scientific Explanation (Causality): This typically indicates the presence of residual impurities that are inhibiting the formation of a crystal lattice. Even small amounts of solvent or a closely related side-product can act as a "crystallization poison." Alternatively, the compound may simply be a low-melting solid.
-
Solutions:
-
Re-purify: The most reliable solution is to re-purify the material using one of the optimized chromatography methods described in Issue 1 to achieve higher purity.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (like cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.
-
Solvent Screening: Perform small-scale crystallization trials with various solvent combinations (e.g., dichloromethane/hexanes, ethanol/water, toluene) to find a system that promotes crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal ("seed") to the supersaturated solution to initiate crystallization.
-
Issue 3: Low Product Yield After Aqueous Workup/Extraction
-
Symptom: A significant portion of your product is lost during the initial liquid-liquid extraction step.
-
Scientific Explanation (Causality): If the aqueous layer is acidic (pH < 5), the pyridine nitrogen will be protonated to form a pyridinium salt. This salt is ionic and therefore has significantly higher solubility in water than the neutral form, causing it to partition into the aqueous layer instead of the organic layer.
-
Solutions:
-
pH Control: Before extracting with your organic solvent, ensure the aqueous phase is neutral or slightly basic (pH 7-8). This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until effervescence ceases or the desired pH is reached.[1]
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can attempt to recover it. Make the aqueous layer basic and then re-extract it several times with your organic solvent. Combine these new organic layers with your original extracts.
-
Use of Brine: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to reduce the amount of water dissolved in the organic phase and can also decrease the solubility of your organic product in the residual aqueous phase, pushing more of it into the organic layer.[1]
-
Visualized Workflows and Protocols
General Purification Workflow
The following diagram illustrates a standard, robust workflow for proceeding from a crude reaction mixture to a highly pure final product.
Caption: Standard purification workflow for Ethyl 2-(pyridin-4-yloxy)acetate.
Troubleshooting Logic for Chromatography
This decision tree provides a logical path for resolving common chromatographic issues.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Handling Ethyl 2-(pyridin-4-yloxy)acetate in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl 2-(pyridin-4-yloxy)acetate in biochemical and cell-based assays.
To successfully handle this compound, we must first understand the causality behind its behavior. The molecule features two critical functional groups: a pyridine ring and an ethyl ester . The pyridine nitrogen is weakly basic (pKa ~6.58, analogous to 4-methoxypyridine [1]), meaning it remains largely unprotonated and lipophilic at a physiological pH of 7.4. Conversely, the ethyl ester moiety is susceptible to both pH-driven hydrolysis and enzymatic cleavage [2]. Balancing aqueous solubility with ester stability is the core challenge when designing assays for this compound.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? A1: This is a classic case of "solvent shock" combined with the compound's intrinsic lipophilicity. At pH 7.4, the pyridine nitrogen is >85% in its unprotonated (free base) form. The free base has very low aqueous solubility. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, localized supersaturation occurs, leading to rapid nucleation and precipitation. Solution: Avoid direct high-ratio dilutions. Use a stepwise dilution method (see Protocol B) or introduce bio-compatible co-solvents (e.g., 0.01% Tween-20 or 0.1% BSA) to lower the thermodynamic barrier for solvation [3].
Q2: Can I just lower the buffer pH to 5.0 to force the compound into solution? A2: While lowering the pH to 5.0 will fully protonate the pyridine ring (forming a highly water-soluble pyridinium cation), it introduces a severe risk to the molecule's structural integrity. Ester hydrolysis exhibits a V-shaped or U-shaped pH-rate profile [4]. While ethyl esters are relatively stable between pH 4.0 and 7.0, pushing the pH too low initiates acid-catalyzed hydrolysis, converting your compound into 2-(pyridin-4-yloxy)acetic acid. Solution: If pH adjustment is necessary, target a "compromise pH" of 6.2 to 6.5 . This increases the protonated fraction enough to boost solubility while remaining within the ester's stability window.
Q3: My compound remains in solution, but I am losing activity over a 48-hour cell-based assay. What is happening? A3: In cell-based assays, solubility is only half the battle. Fetal Bovine Serum (FBS) and intracellular compartments are rich in esterases. These enzymes will rapidly cleave the ethyl ester. If your assay requires the intact ester for target engagement, the apparent "loss of activity" is actually the enzymatic degradation of your compound. Solution: Shorten the assay incubation time if possible, or run a parallel LC-MS stability control using cell-culture media to quantify the half-life of the ester [5].
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every assay utilizing Ethyl 2-(pyridin-4-yloxy)acetate must be treated as a self-validating system. Do not assume solubility; measure it.
Protocol A: Tiered Kinetic Solubility Assessment (Nephelometry)
Adapted from the NIH Assay Guidance Manual for poorly soluble compounds [3].
Rationale: Nephelometry detects light scattering caused by sub-visible particles, allowing you to pinpoint the exact concentration at which the compound crashes out of solution.
-
Preparation: Prepare a 10 mM stock of Ethyl 2-(pyridin-4-yloxy)acetate in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO (e.g., 10 mM down to 9.7 µM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target assay buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours on an orbital shaker (300 rpm) to allow system equilibration.
-
Measurement: Read the plate using a laser nephelometer.
-
Validation Check: The kinetic solubility limit is defined as the highest concentration where the scattered light signal does not exceed the baseline of the buffer+DMSO blank by more than 3 standard deviations.
Protocol B: Controlled Co-Solvent Dilution Method
Rationale: Gradual transition of the dielectric constant prevents localized precipitation.
-
Intermediate Stock: Dilute the 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.
-
Buffer Priming: Supplement your final aqueous assay buffer with 0.05% Pluronic F-127 or 0.1% BSA. These act as thermodynamic sinks to stabilize the lipophilic ester.
-
Final Addition: Add the intermediate stock to the primed buffer dropwise while vortexing vigorously.
-
Validation Check: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your theoretical yield, true solubility has been achieved.
Part 3: Quantitative Data & Compatibility Matrices
Table 1: Physicochemical Properties & Stability Matrix
| Parameter | Value / Status | Implication for Assay Design |
| pKa (Pyridine N) | ~6.58 | Compound is predominantly unprotonated and lipophilic at pH 7.4. |
| LogP (Estimated) | 1.2 - 1.8 | Moderate lipophilicity; prone to non-specific binding to plasticware. |
| Hydrolysis (pH < 4.0) | High Risk | Acid-catalyzed cleavage of the ethyl ester. Avoid strong acids. |
| Hydrolysis (pH 6.0 - 7.5) | Stable | Optimal pH window for chemical stability in purely aqueous buffers. |
| Hydrolysis (pH > 8.5) | High Risk | Base-catalyzed saponification of the ester. |
Table 2: Co-Solvent Compatibility Guide
| Co-Solvent / Excipient | Max Recommended Conc. | Efficacy for this Compound | Notes |
| DMSO | 1.0% (Cell assays) | Moderate | High concentrations denature proteins and cause cell toxicity. |
| Tween-20 | 0.01% - 0.1% | High | Excellent for preventing aggregation of the lipophilic free base. |
| BSA (Bovine Serum Albumin) | 0.1% - 1.0% | High | Acts as a carrier protein; beware of esterase impurities in crude BSA. |
| PEG-400 | Up to 5% | Moderate | Good transition solvent, but can increase media viscosity. |
Part 4: Decision-Making Visualization
The following logic tree dictates the workflow for resolving solubility and stability trade-offs when working with this compound.
Caption: Decision tree for troubleshooting the aqueous solubility of Ethyl 2-(pyridin-4-yloxy)acetate.
References
-
PubChem Compound Summary for CID 69278, 4-Methoxypyridine. National Center for Biotechnology Information. (Provides baseline pKa data for 4-alkoxypyridine derivatives). Available at:[Link]
-
SIDS Initial Assessment Profile: Ethyl Acetate. OECD. (Details the pH-dependent hydrolysis profile of ethyl esters in aqueous environments). Available at:[Link]
-
Assay Guidance Manual: Compound Solubility. National Center for Advancing Translational Sciences (NCATS), NIH. (Authoritative protocols for tiered solubility testing and co-solvent usage). Available at:[Link]
"improving reaction conditions for pyridin-4-ol synthesis"
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, thermodynamic challenges, and mechanistic nuances involved in the synthesis of pyridin-4-ol (also known as 4-hydroxypyridine or γ-pyridone).
This compound is a privileged scaffold in drug development, notably serving as a critical intermediate for loop diuretics like Torasemide and various kinase inhibitors. However, its synthesis is frequently complicated by tautomeric equilibria, regioselectivity issues, and the thermal instability of its intermediates. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, reproducible results.
I. Mechanistic Workflow: The Diazotization Pathway
While direct alkaline hydrolysis of 4-chloropyridine is a known route, it is notorious for producing hydroxyl-substituted poly-pyridine byproducts due to competing nucleophilic aromatic substitution (SNAr) pathways in the presence of water [1]. To bypass this, the industry standard has shifted to the diazotization of 4-aminopyridine, which reliably yields >90% purity by carefully controlling the decomposition of the diazonium intermediate [1, 2].
Workflow for the synthesis of pyridin-4-ol from 4-aminopyridine via diazotization.
II. Quantitative Comparison of Synthetic Routes
To make informed decisions on your synthetic strategy, compare the empirical data of the three primary methodologies used in modern laboratories [1, 3]:
| Synthetic Route | Primary Reagents | Typical Yield | Key Intermediate | Primary Limitation / Challenge |
| Amine Diazotization | 4-Aminopyridine, Butyl nitrite, H₂SO₄ | ~92% | Pyridin-4-diazonium salt | Requires strict thermal control (0–5 °C) to prevent premature N₂ evolution. |
| Alkaline Hydrolysis | 4-Chloropyridine, Ba(OH)₂ or NaOH | < 60% | None (Direct conversion) | High rate of SNAr side reactions yielding poly-hydroxylated byproducts. |
| Multi-Component Cyclization | Lithiated alkoxyallenes, Nitriles | 60–85% | β-alkoxy-β-ketoenamide | Requires moisture-sensitive organolithium handling; substrate-dependent. |
III. Self-Validating Experimental Protocol: 4-Aminopyridine Route
This protocol transforms 4-aminopyridine into pyridin-4-ol. It is designed as a self-validating system —meaning each step includes a specific observable metric to confirm the chemical causality before proceeding to the next phase[1, 2].
Step 1: Acidic Preparation
-
Action: In a 1000 mL three-neck flask, add 400 mL of distilled water. Slowly add 140 mL of 98% concentrated sulfuric acid while stirring.
-
Causality: The highly acidic medium is required to protonate the amine and stabilize the incoming nitrite source.
-
Validation Check: Monitor the internal temperature. It must stabilize between 20–40 °C. The solution must be completely homogeneous and clear.
Step 2: Amine Addition & Chilling
-
Action: Cool the acid solution to 0–20 °C. Add 95 g of 99% 4-aminopyridine. Once dissolved, transfer the flask to an ice-salt bath and cool to strictly 0–5 °C.
-
Validation Check: Ensure complete dissolution of the solid precursor. The internal thermometer must read ≤ 5 °C before proceeding.
Step 3: Diazotization (Critical Step)
-
Action: Slowly add 150.8 g of butyl nitrite dropwise via an addition funnel over exactly 120 minutes.
-
Causality: Butyl nitrite acts as the NO⁺ source. Slow addition prevents localized exothermic spikes that would destroy the unstable pyridin-4-diazonium salt.
-
Validation Check: The solution should smoothly transition in color. Failure state: If brown NO₂ gas evolves or the solution violently bubbles, the diazonium salt is prematurely decomposing. Halt addition and lower the temperature immediately.
Step 4: Hydrolysis & Neutralization
-
Action: Transfer the cold diazonium solution to a larger 3L vessel and dilute with 2000 mL of water. Slowly add a barium hydroxide[Ba(OH)₂] solution and heat to 30–60 °C.
-
Causality: Gentle heating drives the controlled hydrolysis of the diazonium group to a hydroxyl group, while the base neutralizes the massive excess of sulfuric acid.
-
Validation Check: Use a calibrated pH meter. The reaction is complete when the pH stabilizes exactly between 7.5 and 8.0.
Step 5: Excess Base Precipitation
-
Action: Bubble CO₂ gas (or carefully add dry ice) into the solution.
-
Causality: CO₂ reacts with any unreacted Ba(OH)₂ to form insoluble barium carbonate (BaCO₃), effectively removing the heavy metal from the product matrix.
-
Validation Check: The pH will drop to 6.0, accompanied by the visible formation of a dense white precipitate. Filter the mixture to obtain the crude pyridin-4-ol filtrate.
IV. Troubleshooting & FAQs
Q1: My yields are consistently low (<60%) when hydrolyzing 4-chloropyridine. How can I improve this? A: Causality: Direct alkaline hydrolysis of 4-chloropyridine is thermodynamically hampered by competing side reactions. The presence of water during the decomposition of the intermediate states leads to the formation of hydroxyl-substituted poly-pyridine byproducts [1]. Solution: Pivot away from the 4-chloropyridine route. By utilizing the diazotization of 4-aminopyridine with butyl nitrite in a 35% sulfuric acid medium (as detailed in the protocol above), you bypass these problematic pathways and can routinely achieve ~92% yields [1, 2].
Q2: During the diazotization of 4-aminopyridine, my solution turned dark and evolved gas prematurely. What happened? A: Causality: The intermediate pyridin-4-diazonium salt is highly unstable. If the internal temperature exceeds 5 °C during the addition of butyl nitrite, the diazonium salt undergoes premature homolytic or heterolytic cleavage. This releases nitrogen gas (N₂) and forms tarry, polymeric byproducts instead of waiting for the controlled hydrolysis step [2]. Solution: Ensure strict temperature control (0–5 °C) using an ice-salt bath. Do not rush the addition of butyl nitrite; it must be added dropwise over a minimum of 120 minutes to prevent localized exothermic micro-environments.
Q3: My NMR spectra show a complex mixture of signals, and the product behaves inconsistently during silica gel chromatography. Is my product impure? A: Causality: Not necessarily. Pyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, pyridin-4(1H)-one. The position of this equilibrium is heavily dependent on the solvent's dielectric constant and hydrogen-bonding capacity. In polar protic solvents (like the methanol or water used during purification), the pyridone (keto) form predominates [3]. Solution: Standardize your NMR solvent (e.g., use strictly DMSO-d₆ or CDCl₃) to lock the equilibrium state during analysis. For chromatography, the acidic hydroxyl group causes severe peak tailing on standard silica. Pre-treat your silica column with 1% triethylamine and use a highly polar eluent system (e.g., DCM/MeOH) to ensure the compound elutes as a single, sharp band.
Q4: I am trying to synthesize highly functionalized 4-hydroxypyridines with chiral side chains. Direct substitution on the pyridin-4-ol ring is failing. Is there a better approach? A: Causality: Direct electrophilic substitution on the pre-formed pyridin-4-ol core suffers from exceptionally poor regioselectivity. The hydroxyl/keto group activates multiple positions on the ring simultaneously, leading to intractable mixtures of isomers. Solution: Employ a de novo multi-component synthesis. Reacting lithiated alkoxyallenes with nitriles and carboxylic acids provides β-alkoxy-β-ketoenamides. Upon base-induced cyclization, these flexible precursors cleanly form highly functionalized pyridin-4-ols [3, 4]. This convergent approach allows for the direct incorporation of stereogenic centers and complex side chains without ever needing to modify a pre-formed pyridine ring.
V. References
-
Guidechem. "What is the synthesis process of 4-Hydroxypyridine? - FAQ". Available at:
-
Benchchem. "An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine". Available at:
-
ResearchGate. "Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids." Available at:
-
Organic & Biomolecular Chemistry (RSC Publishing). "A three-component synthesis of β-alkoxy-β-keto-enamides—flexible precursors for 4-hydroxypyridine derivatives and their palladium-catalysed reactions". Available at:
"troubleshooting guide for three-component reactions involving alkoxyallenes"
User Guide Overview
Welcome to the Advanced Synthesis Support Center. You have accessed this guide because your multicomponent reaction (MCR) involving alkoxyallenes—likely the Flögel-three-component reaction (Alkoxyallene + Nitrile + Carboxylic Acid)—is failing to deliver the expected
This guide treats the reaction as a modular system. We will debug the "Hardware" (Lithiation), the "Operating System" (Electrophilic Addition), and the "Output" (Cyclization/Isolation).
Module 1: The Lithiation "Boot Sequence"
Status: Critical Failure Point
The most common cause of failure is not the three-component assembly itself, but the generation of the active species. Lithiated alkoxyallenes are carbenoids ; they are thermally fragile.[1]
Diagnostic Q&A
Q: My reaction turns dark brown/black immediately after adding n-BuLi. Is this normal? A: No. A dark black color usually indicates polymerization or decomposition of the lithiated species.
-
Root Cause: Temperature hysteresis. You likely added n-BuLi too fast or at a temperature above -40°C.
-
The Fix: The lithiation of alkoxyallenes (e.g., methoxyallene, benzyloxyallene) must be performed strictly between -50°C and -78°C .
-
Protocol: Cool solution to -50°C. Add n-BuLi dropwise. Stir 30 mins. Cool to -78°C before adding the second component (Nitrile).
-
Q: I am using THF, but yields are inconsistent. Should I switch solvents? A: Yes. While THF is standard for many lithiations, diethyl ether (Et₂O) is often superior for alkoxyallenes.
-
Reasoning: THF coordinates strongly to Lithium, increasing the basicity and reactivity, which can accelerate self-destruction (α-elimination) of the carbenoid species. Et₂O provides a "softer" environment, stabilizing the
-lithioalkoxyallene.
Q: How do I verify the lithiated species exists before wasting my expensive nitrile? A: Perform a D₂O Quench Test .
-
Take a 0.5 mL aliquot of your lithiated mixture.
-
Quench into wet ether/D₂O.
-
Run 1H-NMR.
-
Success Criteria: You should see >95% deuterium incorporation at the C1 position (the carbon attached to the oxygen). If you see proton signals, your n-BuLi is dead or your conditions are wet.
Module 2: The Three-Component Assembly (Logic Flow)
System: Alkoxyallene (1) + Nitrile (2) + Carboxylic Acid (3)[1][2][3]
This reaction relies on a specific order of operations.[2][4][5][6] The lithiated allene attacks the nitrile to form an iminoallene , which is then protonated and acylated by the carboxylic acid.[2][4]
Visualizing the Pathway
Figure 1: The sequential logic of the Flögel three-component reaction. Note the critical temperature checkpoints.
Troubleshooting the Addition Steps
Q: I isolated the product, but it looks like an
-
Mechanism: The alkoxyallene moiety in the product is an enol ether.[1][7] In the presence of water and acid (even weak silica acidity), it hydrolyzes to a ketone.
-
Correction:
-
Quench with Saturated NaHCO₃ (basic).[8]
-
Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) before chromatography to neutralize acidity.
-
Q: The reaction stalls after adding the Nitrile. Why? A: Steric hindrance or electronic mismatch.
-
Insight: The lithiated alkoxyallene is a nucleophile.[1] If your nitrile is electron-rich (e.g., p-methoxybenzonitrile) or extremely bulky (e.g., tert-butyl nitrile), the addition at -78°C is slow.
-
Protocol Adjustment: Allow the Nitrile addition step to warm slowly to -40°C for 1 hour before adding the Carboxylic Acid.
Module 3: Experimental Protocol (Standard Operating Procedure)
Target: Synthesis of a functionalized 4-hydroxypyridine precursor (
Reagents Table
| Component | Equivalent | Role | Critical Parameter |
| Methoxyallene | 1.0 | Nucleophile (C3 building block) | Distill before use. Store under Argon.[10] |
| n-BuLi | 1.05 | Base | Titrate immediately before use. |
| Nitrile (R-CN) | 1.0 - 1.2 | Electrophile 1 | Dry over molecular sieves. |
| Carboxylic Acid | 2.0 - 3.0 | Electrophile 2 / Proton Source | Dissolve in dry Et₂O or DMF. |
| Solvent (Et₂O) | [0.2 M] | Medium | Anhydrous (Na/Benzophenone). |
Step-by-Step Execution
-
System Prep: Flame-dry a Schlenk flask under Argon. Add anhydrous Et₂O.[2][4]
-
Lithiation:
-
Electrophile 1 (Nitrile):
-
Cool mixture to -78°C .
-
Add Nitrile (neat or in minimal Et₂O).
-
Stir for 2-4 hours at -78°C. (Crucial for imine formation).
-
-
Electrophile 2 (Acid):
-
Workup:
-
Purification: Flash chromatography on Et₃N-neutralized silica.
Module 4: Advanced Troubleshooting (Regioselectivity)
Q: I am getting C3-substituted products instead of C1-substituted products. Why? A: You are likely not working with the lithiated species, or you have a "proton shuffle."
-
Scenario A (Lithiated): The lithiated alkoxyallene acts as an acyl anion equivalent (d1-synthon). It attacks electrophiles at C1 (the carbon with the oxygen).
-
Scenario B (Neutral): If the lithiation failed (wet solvent), the neutral alkoxyallene reacts with electrophiles at C2 (central) or C3 (terminal) depending on the electrophile type.
Decision Matrix:
| Observation | Diagnosis | Solution |
| Product has substituent at C1 | Normal Lithiation | Continue. |
| Product has substituent at C3 | Failed Lithiation | Check n-BuLi quality. |
| Polymerized "Gunk" | Thermal Decomposition | Keep T < -40°C until acid addition. |
References
-
Reissig, H.-U., & Zimmer, R. (2014).[11] Alkoxyallenes as building blocks for organic synthesis.[1][2][4][7][8][9][11] Chemical Reviews, 114, 1904-1971.
-
Flögel, O., Okala Amombo, M. G., Reissig, H.-U., et al. (2003).[9] The Flögel-Three-Component Reaction: A New and Flexible Synthesis of Highly Functionalized Pyridines and Pyrimidines.[2][4] Chemistry – A European Journal, 9(6), 1405–1415.
-
Zimmer, R. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes.[8][12] Beilstein Journal of Organic Chemistry, 7, 991–999.
Sources
- 1. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60429B [pubs.rsc.org]
- 2. The Flögel-three-component reaction with dicarboxylic acids – an approach to bis(β-alkoxy-β-ketoenamides) for the synthesis of complex pyridine and pyrimidine derivatives [beilstein-journals.org]
- 3. A Pd-catalyzed highly selective three-component protocol for trisubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Flögel-three-component reaction with dicarboxylic acids – an approach to bis(β-alkoxy-β-ketoenamides) for the synthesis of complex pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Heterocycles and Natural Products via Metalated Alkoxyallenes [ww2.icho.edu.pl]
- 10. reddit.com [reddit.com]
- 11. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
"stability assessment of Ethyl 2-(pyridin-4-yloxy)acetate under experimental conditions"
Welcome to the Technical Support Center for Ethyl 2-(pyridin-4-yloxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Ethyl 2-(pyridin-4-yloxy)acetate under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 2-(pyridin-4-yloxy)acetate?
A1: Ethyl 2-(pyridin-4-yloxy)acetate contains two primary functional groups that can be susceptible to degradation under common experimental conditions: an ethyl ester and a pyridyl ether linkage. Therefore, the main stability concerns are:
-
Hydrolysis: The ester can be cleaved by water, especially under acidic or basic conditions, to yield 2-(pyridin-4-yloxy)acetic acid and ethanol.
-
Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, which can lead to the formation of an N-oxide derivative.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, potentially leading to complex degradation pathways.
Q2: I am observing a new, more polar peak in my HPLC analysis after leaving my sample in an aqueous buffer overnight. What could it be?
A2: The appearance of a new, more polar peak is a strong indication of hydrolysis of the ethyl ester group. The resulting carboxylic acid, 2-(pyridin-4-yloxy)acetic acid, is significantly more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase HPLC column.
Q3: My reaction involves heating Ethyl 2-(pyridin-4-yloxy)acetate in the presence of a base. What precautions should I take?
A3: Heating in the presence of a base, such as sodium hydroxide or potassium carbonate, will significantly accelerate the rate of saponification (base-catalyzed hydrolysis) of the ester.[1] To minimize this, consider the following:
-
Use the mildest possible base: If your reaction allows, use a weaker base or a non-nucleophilic base.
-
Anhydrous conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.
-
Lower the temperature: If feasible, run the reaction at a lower temperature for a longer duration.
-
Monitor the reaction closely: Use techniques like TLC or HPLC to monitor the progress of your desired reaction and the formation of the hydrolysis byproduct.
Q4: I am using Ethyl 2-(pyridin-4-yloxy)acetate in a photochemical reaction. Is it stable to UV light?
A4: Pyridine derivatives can be susceptible to photodegradation.[2][3] The pyridine ring can undergo various photochemical transformations. If your experiment involves exposure to UV or high-intensity visible light, it is advisable to run a control experiment to assess the photostability of your compound under the specific reaction conditions. Consider protecting your reaction from light if the compound is found to be unstable.
Troubleshooting Guides
Issue 1: Unexpectedly low yield in a reaction where Ethyl 2-(pyridin-4-yloxy)acetate is a starting material.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the ester | 1. Analyze a sample of your starting material by HPLC. Compare it to a fresh, unopened sample if available. Look for the presence of the more polar hydrolysis product. 2. Check the pH of your reaction mixture. If it is acidic or basic, consider if hydrolysis is a likely side reaction. 3. Ensure anhydrous conditions if your reaction is sensitive to water. Dry your solvents and reagents thoroughly. |
| Degradation due to heat | 1. Review the reaction temperature. If heating is required, determine if a lower temperature for a longer duration is a viable option. 2. Perform a thermal stability test. Dissolve a small amount of the compound in the reaction solvent and heat it under the reaction conditions (without other reagents) for a set period. Analyze for degradation. |
| Oxidative degradation | 1. Consider the presence of oxidizing agents in your reaction. This includes atmospheric oxygen. 2. If oxidation is suspected, try running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of multiple unknown peaks in the chromatogram of a stability study sample.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Multiple degradation pathways | 1. Systematically investigate the effect of different stress factors. Perform a forced degradation study (see protocol below) to identify the degradation products formed under specific conditions (acidic, basic, oxidative, photolytic, thermal). 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can help in proposing the structures of the degradation products. |
| Interaction with excipients or other components | 1. If working with a formulation, test the stability of the compound in the absence of other components. 2. Evaluate the compatibility of the compound with each excipient individually. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ethyl 2-(pyridin-4-yloxy)acetate
This protocol outlines a general procedure to assess the stability of Ethyl 2-(pyridin-4-yloxy)acetate under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of Ethyl 2-(pyridin-4-yloxy)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable solvent like quartz) to a UV lamp (e.g., 254 nm or 365 nm) or a xenon lamp to simulate sunlight.
-
Run a control sample protected from light in parallel.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of the parent compound remaining and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for your specific instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV-Vis scan) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Expected Degradation Products of Ethyl 2-(pyridin-4-yloxy)acetate
| Degradation Pathway | Major Degradation Product | Structure | Expected Change in HPLC Retention Time (vs. Parent) |
| Hydrolysis | 2-(pyridin-4-yloxy)acetic acid | HOOC-CH₂-O-C₅H₄N | Shorter |
| Oxidation | Ethyl 2-(1-oxido-pyridin-1-ium-4-yloxy)acetate | C₂H₅OOC-CH₂-O-C₅H₄N⁺-O⁻ | May be shorter or similar |
Visualization of Degradation Pathways
Caption: Major degradation pathways for Ethyl 2-(pyridin-4-yloxy)acetate.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Ethyl 2-(pyridin-4-yloxy)acetate.
References
-
Dong, H. Z., Zhu, H. B., Tong, T. F., & Gou, S. H. (2008). Syntheses, crystal structures and properties of two coordination polymers of cadmium(II) and zinc(II) with 4-(4-pyridinyl)pyrimidine-2-thiol. Journal of Molecular Structure, 891(1-3), 266–271. [Link]
-
Prakash, O., Kumar, R., & Parkash, V. (2004). An efficient and facile synthesis of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones and their conversion to 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-ones. Journal of the Serbian Chemical Society, 69(11), 999-1005. [Link]
-
Muszyńska, A., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 428. [Link]
-
Lemp, E., & Farid, S. (2013). Chain-amplified photochemical fragmentation of N-alkoxypyridinium salts: proposed reaction of alkoxyl radicals with pyridine bases to give pyridinyl radicals. Journal of the American Chemical Society, 135(10), 4044–4055. [Link]
-
Wang, C. H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o690. [Link]
-
Perez, V. H., Miranda, E. A., & Valença, G. P. (2007). Kinetics of gas-phase hydrolysis of ethyl acetate catalyzed by immobilized lipase. Applied Biochemistry and Biotechnology, 136(1), 23–37. [Link]
- Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(9), 3368.
-
Li, Q., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6719. [Link]
-
Wang, B., et al. (2019). Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen. Molecules, 24(18), 3369. [Link]
-
Li, J., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry, 120, 105629. [Link]
-
Namba, Y., & Hiraoka, S. (1965). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Kagaku Kogaku, 29(10), 798-803. [Link]
-
Mielcarek, J. (1997). Photochemical stability of the inclusion complexes formed by modified 1,4-dihydropyridine derivatives with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 15(6), 681-686. [Link]
- Abdel-Wahab, B. F., et al. (2020). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Journal of the Iranian Chemical Society, 17(8), 1935-1946.
- Daniels, F., et al. (n.d.).
-
Li, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Current Medicinal Chemistry, 27(32), 5434-5453. [Link]
- El-Malah, A. A., et al. (2022). 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry, 13(2), 1-13.
- Hu, D., et al. (2025).
- Al-dujaili, K. M. (2015). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University.
- Kłopot, Z., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-16.
- Schrijver, J., & van der Plas, H. C. (1979). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Wageningen University & Research.
- Alarcos, F., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 26(24), 1-15.
- Bruton, T. A., & Roberts, A. L. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. The Journal of Organic Chemistry, 90(1), 1-10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chain-amplified photochemical fragmentation of N-alkoxypyridinium salts: proposed reaction of alkoxyl radicals with pyridine bases to give pyridinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical stability of the inclusion complexes formed by modified 1,4-dihydropyridine derivatives with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TLC Monitoring of Reactions Involving Ethyl 2-(pyridin-4-yloxy)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Thin-Layer Chromatography (TLC) monitoring of reactions involving Ethyl 2-(pyridin-4-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. As a moderately polar molecule containing a basic pyridine nitrogen and a hydrolyzable ester functional group, its behavior on silica gel can present unique challenges. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring reliable and reproducible reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Ethyl 2-(pyridin-4-yloxy)acetate that influence its TLC behavior?
A1: Ethyl 2-(pyridin-4-yloxy)acetate has three main features that dictate its chromatographic properties:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups on a standard silica gel plate. This can lead to spot tailing.[1] The aromatic system also makes the compound UV-active, allowing for easy visualization under a 254 nm UV lamp.[2]
-
Ether Linkage: The ether group contributes to the molecule's overall polarity.
-
Ethyl Acetate Group: This ester is susceptible to hydrolysis under acidic or basic conditions, which could potentially occur on the silica plate if the compound is unstable, leading to the appearance of a new, more polar spot corresponding to the carboxylic acid.
Q2: What is the recommended stationary phase for this compound?
A2: For over 80% of applications, standard silica gel 60 F254 plates are the stationary phase of choice due to their versatility and the compound's UV activity.[3] However, because Ethyl 2-(pyridin-4-yloxy)acetate is a basic pyridine derivative, interactions with acidic silica can sometimes cause streaking.[1] If this becomes problematic, consider using alumina (basic or neutral) plates or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to improve spot shape.[4][5]
Q3: How should I select a starting mobile phase (eluent)?
A3: The choice of mobile phase is critical for achieving good separation.[3] A good starting point for a compound of intermediate polarity is a mixture of a non-polar and a polar solvent.
-
Recommended Starting System: 1:1 Hexane:Ethyl Acetate.[6]
-
Adjusting Polarity:
-
If the spots remain at the bottom (low Rf), you need to increase the mobile phase polarity. This is achieved by increasing the proportion of ethyl acetate or by adding a small amount of an even more polar solvent like methanol.[3]
-
If the spots run to the top (high Rf), the mobile phase is too polar. Decrease its polarity by increasing the proportion of hexane.[6] The ideal Rf value for your compound of interest should be between 0.2 and 0.6 to ensure good separation from both less polar starting materials and more polar byproducts.[3]
-
Q4: What are the best methods for visualizing spots on the TLC plate?
A4: A multi-step visualization approach is recommended:
-
UV Light (Non-destructive): First, examine the dried plate under a UV lamp (254 nm).[7] The pyridine ring in Ethyl 2-(pyridin-4-yloxy)acetate and related structures will absorb UV light and appear as dark spots against the green fluorescent background of the plate.[2] This method is fast, easy, and does not alter the compounds, allowing for further staining.[8]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain that reacts with any functional group that can be oxidized, such as alcohols, aldehydes, and alkenes.[2] It will appear as yellow spots on a purple background. This is useful for visualizing co-reactants or products that may not be UV-active.
-
Other Stains: For specific applications, other stains can be useful. For example, Ninhydrin is excellent for detecting primary or secondary amines, which might be reactants or byproducts in your synthesis.[7][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?
A: Streaking is a common problem when analyzing basic compounds like pyridine derivatives on acidic silica gel.[1]
-
Cause 1: Strong Analyte-Stationary Phase Interaction: The basic nitrogen on your pyridine ring is interacting too strongly with the acidic silanol groups on the silica plate.
-
Cause 2: Sample Overload: The initial spot applied to the plate was too concentrated.[10]
-
Solution: Dilute your reaction sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate. Re-spotting multiple times in the same location, allowing the solvent to dry in between, is better than spotting a large, concentrated drop once.[10]
-
-
Cause 3: Inappropriate Spotting Solvent: If your reaction is in a high-boiling point solvent like DMF, DMSO, or pyridine, it will not evaporate easily from the plate and will smear up the lane during development.[11][12]
Q: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?
A: This indicates that your mobile phase is not polar enough to move the compounds off the origin.[6] Your compounds have a stronger affinity for the stationary phase than the mobile phase.
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already using a high concentration of ethyl acetate, adding 1-5% methanol to the mobile phase will significantly increase its polarity. A common solvent system for very polar compounds is ethyl acetate:butanol:acetic acid:water (80:10:5:5).[6]
Q: My spots all ran to the solvent front (Rf ≈ 1). How do I get them to separate?
A: This is the opposite problem: your mobile phase is too polar.[6] The compounds are highly soluble in the eluent and have little to no interaction with the stationary phase.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. If you are using a system containing methanol, reduce or remove it first.
Q: I can't see any spots after developing the plate, even under UV light. What went wrong?
A: There are several possibilities for not seeing any spots.
-
Cause 1: Sample is too dilute.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[10] Alternatively, take a larger aliquot from your reaction mixture.
-
-
Cause 2: Compound is not UV-active. While Ethyl 2-(pyridin-4-yloxy)acetate is UV-active, other reactants or products in your mixture may not be.
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general choice as it visualizes a wide range of functional groups.[2]
-
-
Cause 3: Starting point was submerged. If the origin line where you spotted your samples was below the level of the solvent in the developing chamber, your compounds washed away into the solvent pool instead of migrating up the plate.[10]
-
Solution: Always ensure the solvent level in the chamber is well below your spotting line (typically 0.5 cm of solvent for a line drawn 1 cm from the bottom).[7]
-
Q: I suspect my compound is decomposing on the TLC plate. How can I confirm this and prevent it?
A: Silica gel is acidic and can cause acid-sensitive compounds to degrade, resulting in streaks or unexpected spots.[11]
-
Confirmation with 2D TLC: The best way to check for on-plate decomposition is to run a 2D TLC.[11]
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate as usual.
-
Remove the plate, dry it completely, and then rotate it 90 degrees so that the line of separated spots is now the new baseline.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, all spots will appear along the diagonal. If new spots appear "off-diagonal," it indicates that decomposition occurred during the chromatography.[11]
-
-
Prevention:
Key Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Take a silica gel 60 F254 plate. Using a pencil, gently draw a straight line about 1 cm from the bottom edge.[7] Mark three evenly spaced ticks on this line for your samples.
-
Sample Preparation:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Lane 2 (Co-spot - C): This will be a mix of your starting material and the reaction mixture.
-
Lane 3 (Reaction Mixture - R): Use a capillary tube to take a small aliquot directly from your reaction mixture.
-
-
Spotting: Using separate capillary tubes for each sample, gently touch the tip to the corresponding tick on the starting line. Keep the spots as small as possible (1-2 mm diameter).[6] For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top of it.
-
Development: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere.[7] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Elution & Drying: Allow the solvent to travel up the plate until it is about 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization: Examine the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[8] Follow up with a chemical stain (e.g., KMnO₄) if necessary.
-
Analysis: Compare the spots. The disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot indicates the reaction is progressing. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture lane.[13]
Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
This is a highly effective stain for general visualization of organic compounds.
-
Stain Recipe:
-
Potassium permanganate (KMnO₄): 1.5 g
-
Potassium carbonate (K₂CO₃): 10 g
-
10% Sodium hydroxide (NaOH) solution: 1.25 mL
-
Distilled water: 200 mL
-
Dissolve all components thoroughly. Store the deep purple solution in a sealed jar.
-
-
Staining Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Using forceps, quickly dip the plate into the KMnO₄ stain solution for 1-2 seconds.
-
Remove the plate and let the excess stain drip off onto a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow, brown, or white against a purple/pink background where the permanganate has reacted.[2]
-
Data & Visualization
Table 1: Recommended Mobile Phase Systems
| Polarity | Mobile Phase System | Ratio (v/v) | Application Notes |
| Low | Hexane / Ethyl Acetate | 9:1 to 7:3 | Good for separating non-polar impurities from the main compound. |
| Medium | Hexane / Ethyl Acetate | 1:1 | A standard starting point for Ethyl 2-(pyridin-4-yloxy)acetate. Provides a good balance for initial trials.[6] |
| High | Ethyl Acetate / Methanol | 9.5:0.5 | For resolving highly polar products or byproducts. The addition of methanol significantly increases eluting power. |
| Basic | Hexane / Ethyl Acetate / Triethylamine (TEA) | 7:3:0.1 | Use this system to prevent spot tailing caused by the basic pyridine nitrogen interacting with acidic silica.[1] |
Table 2: Common Visualization Agents
| Visualization Agent | Preparation & Use | Compounds Detected | Expected Result |
| UV Light (254 nm) | Non-destructive. View dried plate under UV lamp.[7] | Aromatic and conjugated systems.[2] | Dark spots on a green fluorescent background. |
| Potassium Permanganate | Dip plate in a solution of KMnO₄ (1.5g), K₂CO₃ (10g), and NaOH (1.25mL of 10%) in water (200mL). Heat gently.[2] | Most organic compounds, especially those with oxidizable groups (alkenes, alcohols, aldehydes).[2] | Yellow/white spots on a purple/pink background. |
| p-Anisaldehyde | Dip plate in a solution of p-anisaldehyde (0.5mL) in glacial acetic acid (50mL) and sulfuric acid (1mL). Heat strongly.[9] | Nucleophiles (alcohols), aldehydes, ketones.[2] | A range of colors (red, blue, purple, green) against a faint pink background. Very sensitive. |
| Ninhydrin | Dip plate in a solution of ninhydrin (0.3g) in n-butanol (100mL) with 3mL of acetic acid. Heat.[7] | Primary and secondary amines.[7] | Blue or purple spots. |
Diagrams
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Caption: A decision tree for troubleshooting common TLC problems.
References
-
TLC Visualization Reagents - EPFL. (n.d.). EPFL. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Weldegirma, S. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Borys, D., et al. (2012). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. Retrieved from [Link]
-
Request PDF. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5447–5458. Retrieved from [Link]
-
Pyka, A., & Bober, K. (2009). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2009, 818025. Retrieved from [Link]
-
Rane, A. S., et al. (2016). Validation and forced stability-indicating HPTLC method for determination of azelnidipine. World Journal of Pharmaceutical Research, 5(9), 1053-1062. Retrieved from [Link]
-
Angeli, C., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1653. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). How to set up a TLC analysis. Retrieved from [Link]
-
Ramadwa, T. E., et al. (2018). Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collected from four different geographical locations in Limpopo province (South Africa). Journal of Chemical and Pharmaceutical Research, 10(2), 29-35. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one... Retrieved from [Link]
-
IAEA. (n.d.). Validation of thin-layer chromatographic methods for pesticide residue analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. epfl.ch [epfl.ch]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How to set up a TLC analysis [reachdevices.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up Production of Substituted Pyridines
Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning pyridine synthesis from the laboratory bench to pilot plant or full-scale manufacturing. Scaling up heterocycle synthesis is rarely a linear process; challenges that are minor at the gram-scale can become critical roadblocks at the kilogram-scale.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) on Pyridine Synthesis Scale-Up
This section addresses high-level strategic questions and common concerns encountered during the scale-up process.
Q1: What are the most significant and common challenges when scaling up substituted pyridine synthesis?
A1: Transitioning from a lab-scale reaction to a larger industrial process introduces several key challenges that are often not apparent on the bench.[3] The most common issues include:
-
Reduced Yields and Selectivity: A reaction that provides a 95% yield in a round-bottom flask may drop significantly in a large reactor. This is often due to changes in mass and heat transfer.[1][3]
-
Exotherm and Thermal Management: Many pyridine syntheses, particularly multicomponent reactions like the Hantzsch synthesis, are exothermic.[3] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient and increasing the risk of thermal runaway.[1]
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized concentration and temperature gradients ("hot spots"). This can promote the formation of impurities and reduce overall product quality.[3]
-
Changes in Impurity Profiles: Different impurities may appear at scale compared to the lab. Longer reaction times and temperature variations can lead to the degradation of starting materials, intermediates, or the final product.[2][3]
-
Purification and Isolation Difficulties: Techniques that are simple in the lab, like column chromatography, can be expensive and complex at an industrial scale. The basic nature of the pyridine nitrogen can also cause issues like tailing on silica gel columns.[4]
Q2: How can we proactively plan for thermal safety when scaling up an exothermic pyridine synthesis?
A2: Thermal safety is paramount. A comprehensive thermal hazard assessment is not just recommended; it is essential.
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine key thermodynamic data, including the heat of reaction (ΔHrxn), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring the reactor's cooling capacity is sufficient to handle the heat generated.[1]
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of a key limiting reagent. This allows the cooling system to keep pace with the heat being generated.[4]
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is an inherently safer approach. Flow reactors have a very high surface-area-to-volume ratio, enabling near-instantaneous heat exchange and precise temperature control, which minimizes the risk of thermal runaway.
Q3: My catalyst's performance is decreasing significantly at a larger scale. What are the likely causes of this deactivation?
A3: Catalyst deactivation is a frequent and costly issue in scale-up. For reactions involving substituted pyridines, the primary culprit is often catalyst poisoning.
-
Pyridine as a Poison: The lone pair of electrons on the pyridine nitrogen atom can act as a strong Lewis base, coordinating tightly to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium).[5][6] This coordination blocks sites needed for the catalytic cycle, effectively poisoning the catalyst.[5][6]
-
Product Inhibition: If the desired product is a substituted pyridine, it can inhibit the catalyst as its concentration increases over the course of the reaction.
-
Impurity Poisoning: Trace impurities in starting materials or solvents, especially other nitrogen-containing heterocycles, can also act as poisons.[5]
-
Catalyst Deactivation Pathways: In some cases, the catalyst itself can be transformed into an inactive species. For instance, studies on pyridine(diimine) iron-catalyzed reactions have identified the formation of an inactive "flyover-dimer" complex as a deactivation pathway.[7]
Q4: What are the most critical safety precautions for handling pyridine and its reagents at an industrial scale?
A4: Pyridine is a flammable, toxic liquid with a low odor threshold and a distinctive, unpleasant smell.[8][9] Handling it at scale requires stringent safety protocols.
-
Ventilation and Containment: All operations should be conducted in well-ventilated areas, preferably within closed systems to minimize fugitive emissions. Use of fume hoods or local exhaust ventilation is mandatory.[8][10][11]
-
Personal Protective Equipment (PPE): Standard PPE includes solvent-resistant nitrile gloves, chemical splash goggles, and flame-retardant lab coats.[8] For large-scale transfers, respiratory protection may be necessary.[12]
-
Fire and Explosion Prevention: Pyridine is highly flammable, and its vapors can form explosive mixtures with air.[10] All equipment must be properly grounded and bonded to prevent static discharge. Use non-sparking tools and ensure the area is free from ignition sources.[11][12]
-
Reagent Handling: Many reagents used in pyridine synthesis, such as ammonia, peracetic acid, or sodium hydride, have their own significant hazards.[3][13][14] Always consult the Safety Data Sheet (SDS) for each chemical and establish specific handling procedures.
-
Spill Response: Have appropriate spill kits readily available. Absorbent materials like sand or vermiculite can be used to contain spills before neutralization and disposal according to facility protocols.[8]
Part 2: Troubleshooting Guide for Scale-Up Production
This guide provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of substituted pyridine synthesis.
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A systematic workflow for troubleshooting scale-up issues.
Troubleshooting Matrix
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield / Incomplete Conversion | 1. Insufficient Reaction Time/Temp: Kinetics may be slower at scale. 2. Poor Mixing: Inadequate agitation fails to bring reactants into contact effectively.[3] 3. Catalyst Deactivation: Poisoning by the pyridine substrate/product or impurities.[5][6] 4. Low Raw Material Quality: Presence of inhibitors or moisture in starting materials.[13][15] | 1. Optimize & Monitor: Systematically vary temperature and monitor reaction progress via in-process controls (e.g., TLC, LC-MS, UPLC) to determine the true endpoint.[13] 2. Improve Agitation: Increase stirrer speed or evaluate impeller design to ensure a homogeneous mixture. 3. Modify Catalyst/Conditions: Increase catalyst loading, switch to a more robust catalyst, or temporarily protect the pyridine nitrogen.[5] 4. Verify Purity: Test all incoming raw materials for purity and water content. Dry solvents and reagents as needed.[13][16] |
| Formation of New or Increased Impurities | 1. Poor Heat Transfer: Localized "hot spots" from exothermic reactions can cause thermal degradation of materials.[1][2] 2. Extended Reaction Time: Longer exposure to reaction conditions can promote side reactions.[3] 3. Localized Concentration Gradients: Poor mixing can lead to high local concentrations of one reactant, favoring side-product formation (e.g., self-condensation).[3] | 1. Enhance Cooling & Control Addition: Ensure the reactor's cooling jacket is operating efficiently. Add highly reactive or exothermic reagents slowly and sub-surface to promote rapid mixing and heat dissipation. 2. Re-optimize Conditions: Find the minimum time and temperature required for full conversion to limit byproduct formation. 3. Switch to Semi-Batch or Flow: A semi-batch process (slow addition) or a continuous flow reactor provides superior control over concentration and temperature, minimizing these effects.[3] |
| Difficult Product Purification | 1. Azeotrope with Water: Pyridine is hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for drying.[16] 2. Tailing in Chromatography: The basic pyridine nitrogen interacts strongly with acidic silica gel, causing poor separation.[15] 3. Co-elution of Impurities: Byproducts may have similar polarity to the desired product.[13] | 1. Chemical Drying or Azeotropic Distillation: Dry the product with a chemical agent like calcium hydride (CaH₂) followed by vacuum distillation.[16] Alternatively, use azeotropic distillation with a solvent like toluene to remove water.[16] 2. Modify Chromatographic Conditions: Add a basic modifier like triethylamine (1-2%) or ammonia to the eluent to suppress tailing.[15] Alternatively, use a different stationary phase (e.g., alumina). 3. Utilize Chemical Properties: Employ an acid-base extraction. Dissolve the crude product in an organic solvent, wash with dilute acid (e.g., HCl) to pull the basic pyridine into the aqueous layer, wash away non-basic impurities, then basify the aqueous layer and re-extract the pure product. |
| Reaction is Uncontrollably Exothermic | 1. Reduced Surface-Area-to-Volume Ratio: The primary driver of poor heat dissipation at scale.[1] 2. Rapid Reagent Addition: Adding reagents too quickly generates heat faster than the cooling system can remove it. | 1. Process Re-design: Implement slow, controlled addition of the limiting reagent. Run the reaction at a higher dilution to increase the thermal mass of the system. 2. Use a Flow Reactor: This is the most robust engineering solution. The excellent heat transfer characteristics of microreactors or flow systems provide superior temperature control and are inherently safer. |
Part 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for common troubleshooting and optimization tasks in pyridine synthesis scale-up.
Protocol 1: Test for Catalyst Poisoning by a Pyridine Substrate
Objective: To determine if a pyridine-containing substrate or product is inhibiting a catalytic reaction (e.g., a hydrogenation or cross-coupling).
Methodology: This protocol uses a simple control experiment to diagnose catalyst poisoning.
Materials:
-
Catalyst (e.g., 10% Pd/C)
-
Control Substrate (a similar, non-pyridine-containing molecule, e.g., cyclohexene for hydrogenation)
-
Pyridine-containing substrate (the substrate of interest)
-
Solvent (e.g., Ethanol)
-
Hydrogen source (if applicable)
-
Reaction monitoring equipment (GC, LC-MS, or NMR)
Procedure:
-
Baseline Reaction:
-
In a reaction vessel, charge the catalyst (e.g., 2 mol%), the control substrate (1.0 mmol), and the solvent (10 mL).
-
Purge the system and run the reaction under standard conditions (e.g., stir under H₂ balloon for 1 hour).
-
Take a sample and analyze for conversion to establish a baseline activity.
-
-
Inhibition Test:
-
Set up an identical reaction to the baseline.
-
Before starting the reaction, add a small amount (e.g., 0.1 mmol, 10 mol%) of your pyridine-containing substrate or product to the vessel.
-
Run the reaction under the exact same conditions as the baseline.
-
Analyze for conversion of the control substrate.
-
-
Analysis:
-
No Inhibition: If the conversion in the inhibition test is similar to the baseline, direct poisoning by the pyridine moiety is unlikely to be the primary issue.
-
Significant Inhibition: If the conversion in the inhibition test is dramatically lower than the baseline, this is strong evidence of catalyst poisoning by the pyridine-containing molecule.[6]
-
Protocol 2: Lab-Scale Azeotropic Distillation for Water Removal
Objective: To remove water from a final substituted pyridine product that is a liquid at room temperature.
Rationale: Water forms a minimum-boiling azeotrope with pyridine, making simple distillation ineffective.[16] By adding a solvent like toluene, a new, lower-boiling ternary azeotrope (water-toluene-pyridine) is formed, allowing for the selective removal of water.
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle and stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus with the Dean-Stark trap positioned between the flask and the condenser.
-
Charging the Flask: Charge the crude, wet pyridine product into the round-bottom flask. Add toluene (approximately 1-2 times the volume of the pyridine).
-
Heating: Begin heating and stirring the mixture. The vapor will condense and collect in the Dean-Stark trap.
-
Phase Separation: In the trap, the condensed liquid will cool and separate into two phases: an upper organic layer (mostly toluene) and a lower aqueous layer.
-
Water Removal: As the distillation proceeds, the lower aqueous layer will accumulate. The upper organic layer will overflow from the side arm of the trap and return to the distillation flask.
-
Endpoint: Continue the distillation until no more water collects in the bottom of the Dean-Stark trap. This indicates that the product is substantially dry.
-
Solvent Removal: Once all water is removed, reconfigure the apparatus for simple distillation and remove the toluene, often under reduced pressure, to yield the dry substituted pyridine product.
Scale-Up Pathway: Batch vs. Flow
Caption: Decision pathway for choosing between batch and flow chemistry for scale-up.
References
-
Pyridine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines . MDPI. [Link]
-
Key Factors for Successful Scale-Up in Organic Synthesis . PureSynth. [Link]
-
Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES . Denmark Group, University of Illinois. [Link]
-
Challenges in the functionalization of pyridines . ResearchGate. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors . National Institutes of Health (NIH). [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines . Virginia Commonwealth University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Safety Data Sheet: Pyridine . Carl ROTH. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . MDPI. [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation . National Institutes of Health (NIH). [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines . National Institutes of Health (NIH). [Link]
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them . PureSynth. [Link]
-
Pyridine - SAFETY DATA SHEET . PENTA. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health (NIH). [Link]
-
Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids . ChemRxiv. [Link]
- Process for the production of pyridine or alkyl substituted pyridines.
-
Pyridine: general information . GOV.UK. [Link]
-
HAZARD SUMMARY: PYRIDINE . New Jersey Department of Health. [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines . MDPI. [Link]
-
PYRIDINE-N-OXIDE . Organic Syntheses. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. pure-synth.com [pure-synth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. gov.uk [gov.uk]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"methods for removing impurities from crude Ethyl 2-(pyridin-4-yloxy)acetate"
Welcome to the technical support center for the purification of Ethyl 2-(pyridin-4-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in a pure form. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues.
Introduction: The Chemistry of Purification
Ethyl 2-(pyridin-4-yloxy)acetate is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxypyridine with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base.[1][2] While straightforward in principle, this reaction can generate a variety of impurities that complicate downstream applications. The purification strategy hinges on exploiting the differences in the physicochemical properties (acidity, basicity, polarity, solubility) between the desired product and the potential contaminants.
Common Impurities & Their Origin
Understanding the likely impurities is the first step toward effective removal.
| Impurity | Chemical Structure | Origin | Key Property for Separation |
| 4-Hydroxypyridine | 4-OH-Py | Unreacted starting material | Basic (pKa ~11) and Tautomeric[3] |
| Ethyl Chloroacetate | ClCH₂COOEt | Unreacted starting material | Neutral, Volatile |
| 2-(pyridin-4-yloxy)acetic acid | Py-OCH₂COOH | Hydrolysis of the ester product | Acidic (pKa ~3-4) |
| Inorganic Salts | e.g., K₂CO₃, KCl | Base and byproduct of reaction | Water-soluble |
| High-Boiling Solvents | e.g., DMF, DMSO | Reaction solvent | High boiling point, water-miscible |
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown or yellow oil, but the literature reports a solid. What causes the color?
A1: This is a common issue. The color often arises from residual high-boiling solvents like DMF or DMSO, which can be difficult to remove under standard rotary evaporation.[1] It can also be due to minor, highly conjugated byproducts formed at elevated reaction temperatures. The oily consistency is due to the depression of the product's melting point by these impurities. A thorough aqueous workup followed by recrystallization or chromatography will typically resolve both issues.
Q2: My ¹H NMR spectrum shows a broad peak that integrates for more than one proton and seems to shift. What is it?
A2: This is likely due to the presence of unreacted 4-hydroxypyridine. This compound exists in a tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms, which can lead to broad or multiple peaks in the NMR spectrum.[3] This impurity is basic and can be effectively removed with an acidic wash during the workup.
Q3: I see a spot on my TLC that streaks badly or sticks to the baseline. What impurity is this?
A3: Streaking or baseline retention on silica gel TLC is characteristic of highly polar, ionic species.[4] This is most often the carboxylic acid byproduct, 2-(pyridin-4-yloxy)acetic acid, formed from ester hydrolysis, or the salt of 4-hydroxypyridine. An acid-base extraction is the most effective way to remove these.[5][6]
Q4: Can I purify my product by distillation?
A4: While possible, distillation is often not the preferred method for this compound. The product has a relatively high boiling point and can be prone to decomposition at the required temperatures.[7] If significant amounts of a much more volatile impurity like ethyl chloroacetate are present, a preliminary distillation under reduced pressure could be considered, but it is generally followed by chromatography or recrystallization for final polishing.
Troubleshooting & In-Depth Purification Protocols
This section provides logical workflows and step-by-step protocols to address specific purification challenges.
Guide 1: Removing Unreacted 4-Hydroxypyridine
The basicity of the pyridine nitrogen in 4-hydroxypyridine is the key to its removal. An acidic wash will protonate it, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[8][9]
Troubleshooting Flowchart: Acidic Impurity Removal
Caption: Workflow for removing basic impurities.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.[8]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the 4-hydroxypyridine as its hydrochloride salt.
-
Neutralizing Wash: To remove any residual acid from the organic layer, wash it with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic (pH 7-8).
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality Note: The HCl wash protonates the basic nitrogen of the 4-hydroxypyridine, making it highly soluble in the aqueous layer.[10] The product, Ethyl 2-(pyridin-4-yloxy)acetate, is a weaker base and will remain preferentially in the organic layer, although some loss to the acidic aqueous layer can occur if the pH is too low or washing is too extensive.
Guide 2: Purification via Recrystallization
If the product obtained after extraction is a solid or semi-solid and is relatively free from major impurities (as judged by TLC or ¹H NMR), recrystallization is an excellent and scalable purification method.[11]
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Solvent Selection: A common and effective solvent system is a mixture of ethyl acetate and a non-polar co-solvent like hexanes or heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, just enough to dissolve the solid completely at the boiling point.[11]
-
Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts that were not fully removed), perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source. Slowly add hexanes dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few more drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Guide 3: Purification via Column Chromatography
For removing impurities with similar polarity to the product, or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[8][12]
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system.[8] You may start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Product Isolation: Combine the fractions that contain the pure product, and remove the solvent by rotary evaporation to yield the purified Ethyl 2-(pyridin-4-yloxy)acetate.
Visualization of the Complete Purification Workflow
Caption: General purification and analysis workflow.
Purity Verification
After any purification procedure, it is crucial to verify the purity of the final compound.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. Co-spotting with a reference standard is recommended.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative purity data.[13][14] A typical HPLC method would use a C18 reverse-phase column with a water/acetonitrile mobile phase gradient.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with sharp peaks corresponding to the product structure and no signals attributable to starting materials or byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Retrieved from [Link]
-
LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]
-
PMC. (n.d.). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
University of Regensburg. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Extraction Equilibria of 4-hydroxypyridine Using Di (2-ethylhexyl) Phosphoric Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
-
PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from [Link]
-
AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. Retrieved from [Link]
-
ATSDR. (n.d.). 55 6. analytical methods. Retrieved from [Link]
-
MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Retrieved from [Link]
-
Google Patents. (n.d.). UNITED STATES PAT. Retrieved from [Link]
-
HETEROCYCLES. (2021, May 25). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]
- Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
-
PMC. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
ResearchGate. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2025, July 9). Regular Article. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. idc-online.com [idc-online.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. rsc.org [rsc.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. oaji.net [oaji.net]
Validation & Comparative
A Comparative Guide to Pyridine Derivatives in Biological Assays: Benchmarking Against the Ethyl 2-(pyridin-4-yloxy)acetate Scaffold
In the landscape of medicinal chemistry and agrochemical research, the pyridine scaffold is a cornerstone for the development of new bioactive molecules.[1] Its prevalence in FDA-approved drugs is a testament to its versatility and ability to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of various pyridine derivatives, with a conceptual focus on the structural motif of Ethyl 2-(pyridin-4-yloxy)acetate, a simple yet representative pyridyl ether. While specific biological data for Ethyl 2-(pyridin-4-yloxy)acetate is not extensively documented in publicly available literature, its core structure serves as a valuable reference point for understanding the structure-activity relationships (SAR) of more complex pyridine derivatives.
This document will delve into the performance of different classes of pyridine derivatives in key biological assays, including anticancer, antimicrobial, and herbicidal screens. By examining the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.
Anticancer Activity of Pyridine Derivatives
The pyridine ring is a common feature in many anticancer agents.[1][2] Its derivatives have been shown to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and the induction of apoptosis.[1]
Comparative Analysis of Anticancer Potency
Here, we compare the in vitro cytotoxic activity of several pyridine derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(pyridin-4-yloxy)benzamide derivative (Compound 40) | A549 (Lung) | 1.03 | [3] |
| HeLa (Cervical) | 1.15 | [3] | |
| MCF-7 (Breast) | 2.59 | [3] | |
| N-hydroxy-4-{[(5-(4-isopropylphenyl)-3-(4-methoxyphenyl)pyridin-2-yl)amino]methyl}benzamide (Compound H42) | SKOV3 (Ovarian) | 0.87 | [4] |
| A2780 (Ovarian) | 5.4 | [4] | |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | [5] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | MV4-11 (Leukemia) | 0.83 | [6] |
| HT-29 (Colon) | 2.12 | [6] | |
| MCF-7 (Breast) | 3.12 | [6] | |
| HeLa (Cervical) | 8.61 | [6] | |
| 1,2,4-triazole-pyridine hybrid (Compound TP6) | B16F10 (Murine Melanoma) | >41.12 (less potent) | [7] |
Expert Insights: The data clearly indicates that substitutions on the pyridine ring and the nature of the linked moieties significantly influence anticancer activity. For instance, the 4-(pyridin-4-yloxy)benzamide derivative (Compound 40) demonstrates potent, broad-spectrum activity against lung, cervical, and breast cancer cell lines.[3] This suggests that the pyridin-4-yloxy core, as present in our conceptual reference Ethyl 2-(pyridin-4-yloxy)acetate, can be a favorable scaffold for developing anticancer agents, particularly when combined with other pharmacophoric groups like benzamides. Similarly, Compound H42, a more complex pyridine derivative, shows remarkable potency against ovarian cancer cells, highlighting the potential for targeted therapies.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which is then solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram: MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyridine derivatives.
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[8]
Comparative Analysis of Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values for different pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Ethyl 2-(2-pyridylacetate) derivatives | Staphylococcus aureus | >100 | [9] |
| Escherichia coli | >100 | [9] | |
| Candida albicans | >100 | [9] | |
| Dodecanoic acid pyridine derivatives | Bacillus subtilis | Good activity (qualitative) | |
| Staphylococcus aureus | Good activity (qualitative) | ||
| Escherichia coli | Good activity (qualitative) | ||
| Aspergillus niger | Good activity (qualitative) | ||
| N-alkylated pyridine-based organic salts (Compound 66) | Staphylococcus aureus | 56 (as % inhibition at 100 µg/mL) | [8] |
| Escherichia coli | 55 (as % inhibition at 100 µg/mL) | [8] | |
| Pyridine-indole compounds | Escherichia coli | Moderate activity (qualitative) | [8] |
| Salmonella typhi | Moderate activity (qualitative) | [8] | |
| Bacillus subtilis | Moderate activity (qualitative) | [8] |
Expert Insights: The antimicrobial data reveals that simple esters like the ethyl 2-(2-pyridylacetate) derivatives may not possess significant intrinsic antimicrobial activity.[9] However, the pyridine scaffold can be functionalized to yield potent antimicrobial agents. For example, the incorporation of long alkyl chains (as in dodecanoic acid derivatives) or the formation of quaternary ammonium salts can significantly enhance antibacterial and antifungal properties.[8] This suggests that while the pyridyl ether core of Ethyl 2-(pyridin-4-yloxy)acetate might be a starting point, substantial modification would be necessary to achieve clinically relevant antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that inhibits visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear).
Workflow Diagram: Broth Microdilution Method
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Herbicidal Activity of Pyridine and Pyrimidine Derivatives
Certain pyridine and structurally related pyrimidine derivatives have shown promise as herbicides, often targeting specific enzymes in plant metabolic pathways.[10][11]
Comparative Analysis of Herbicidal Efficacy
The following table presents the herbicidal activity of phenoxy acetate and propionate derivatives containing a pyrimidine or pyridine ring, expressed as the percentage of root growth inhibition.
| Compound/Derivative Class | Plant Species | Concentration (mg/L) | Root Growth Inhibition (%) | Reference |
| Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate | Brassica napus (Rape) | 100 | 15.9 - 58.4 | [10][12] |
| Digitaria sanguinalis (Crabgrass) | 100 | 100 | [10][12] | |
| Ethyl (R)-2-(4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy)propanoate | Brassica napus (Rape) | 100 | >90 | [11] |
| Barnyard grass | 100 | >80 | [11] | |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) | Barnyard grass | - | Similar to fluazifop-methyl | [13] |
| Aryloxyacetic acid derivative with a chloro-substituted pyridine ring (II4) | Various weeds | 150 g ai/ha | Higher than mesotrione | [14] |
Expert Insights: The data on herbicidal activity is particularly relevant to the Ethyl 2-(pyridin-4-yloxy)acetate scaffold. The high efficacy of related pyrimidine-based phenoxy acetates against monocotyledonous weeds like Digitaria sanguinalis suggests that the aryloxyacetate moiety is a key pharmacophore for herbicidal action.[10][12] Furthermore, the promising activity of the pyridine-containing derivative B5, which is comparable to a commercial herbicide, underscores the potential of the pyridin-yloxy structural motif in agrochemical development.[13] The chloro-substituted pyridine derivative II4 also demonstrates superior herbicidal activity, indicating that strategic substitution on the pyridine ring is crucial for optimizing performance.[14]
Experimental Protocol: Seedling Growth Inhibition Assay
This assay evaluates the effect of chemical compounds on the early growth of plants.
Principle: Seeds are germinated and grown in the presence of the test compound, and the inhibition of root and/or shoot elongation is measured relative to a control group.
Step-by-Step Methodology:
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.
-
Seed Germination: Seeds of the target plant species are surface-sterilized and placed on a filter paper in a petri dish.
-
Treatment: A specific volume of the test solution is added to each petri dish. A control group with only the solvent and surfactant is also prepared.
-
Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light, temperature, and humidity for a specified period (e.g., 7-14 days).
-
Measurement: After the incubation period, the root and shoot lengths of the seedlings are measured.
-
Data Analysis: The percentage of growth inhibition is calculated for each treatment group relative to the control group.
Logical Relationship Diagram: Herbicidal Activity Screening
Caption: Logical flow of a seedling growth inhibition assay for evaluating herbicidal activity.
Conclusion
This comparative guide illustrates the vast potential of the pyridine scaffold in the development of new therapeutic and agrochemical agents. While Ethyl 2-(pyridin-4-yloxy)acetate itself remains a largely unexplored entity, its core structure provides a valuable framework for understanding the biological activities of a diverse range of pyridine derivatives. The presented data underscores the critical role of strategic molecular modifications in tuning the biological activity of the pyridine nucleus. For researchers and drug development professionals, the key takeaway is that the pyridine ring is not merely a passive structural element but an active participant in molecular interactions that can be optimized to achieve desired biological outcomes. Further exploration of the structure-activity relationships of pyridin-yloxy derivatives and other related scaffolds is warranted to unlock their full therapeutic and commercial potential.
References
-
Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. PubMed. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed. [Link]
-
Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]
-
Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Arkat USA. [Link]
-
Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Ovid. [Link]
-
Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring. Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]
-
Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. ResearchGate. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
-
Pyridine as a potent antimicrobial agent and its recent discoveries. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. BMC Chemistry. [Link]
-
Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Semantic Scholar. [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]
-
Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 5. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
Validation Guide: Anti-Proliferative Efficacy of Ethyl 2-(pyridin-4-yloxy)acetate
Topic: Validating the Anti-Proliferative Activity of Ethyl 2-(pyridin-4-yloxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Profile
Ethyl 2-(pyridin-4-yloxy)acetate (CAS: 58530-46-4) represents a critical structural scaffold in medicinal chemistry, specifically within the class of aryloxyacetates . While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., thiazolo-triazoles or spiro-pyridines), this guide outlines the rigorous protocol required to validate its intrinsic anti-proliferative activity.
The pyridine-ether motif suggests potential interaction with kinase domains (EGFR/VEGFR) or metabolic enzymes. This guide provides a comparative framework to evaluate its efficacy against established chemotherapeutics (Doxorubicin) and structural analogs, ensuring a data-driven assessment of its potential as a lead compound or prodrug.
Technical Specifications
| Feature | Detail |
| IUPAC Name | Ethyl 2-(pyridin-4-yloxy)acetate |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Key Structural Motif | Pyridine ring linked via ether oxygen to an acetate ester |
| Target Class | Small Molecule / Kinase Inhibitor Precursor |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) |
Comparative Performance Analysis
To objectively validate the compound, it must be benchmarked against a Positive Control (High Potency), a Negative Control (Vehicle), and a Structural Analog (to determine Structure-Activity Relationship, SAR).
Benchmarking Table: Expected Potency Ranges
Note: Values below represent the typical validation thresholds for pyridine-based scaffolds.
| Compound | Role | Target IC₅₀ (Breast/Lung Lines) | Toxicity (Normal Cells) | Mechanism of Action |
| Ethyl 2-(pyridin-4-yloxy)acetate | Test Candidate | 10 - 50 µM (Moderate) | Low to Moderate | Potential Kinase/Tubulin Interference |
| Doxorubicin | Positive Control | 0.1 - 1.0 µM (High) | High (Cardiotoxic) | DNA Intercalation / Topo II Inhibition |
| Ethyl 2-(pyridin-4-yl)acetate | Structural Analog | > 50 µM (Low) | Low | Lacks ether linkage (SAR Control) |
| 5-Fluorouracil (5-FU) | Metabolic Control | 1 - 10 µM | Moderate | Antimetabolite (TS Inhibition) |
Scientist’s Insight: The "oxy" (ether) linker in the test candidate is critical. It provides rotational freedom and hydrogen bond acceptance potential that the C-linked analog (Ethyl 2-(pyridin-4-yl)acetate) lacks. If the Test Candidate shows significantly lower IC₅₀ than the Analog, the ether linkage is the pharmacophore driver.
Experimental Validation Framework
A robust validation requires a tri-phasic approach: In Silico prediction, In Vitro screening, and Mechanistic confirmation.
Phase 1: In Silico Molecular Docking
Before wet-lab testing, validate the binding potential of the pyridine scaffold to common proliferative kinases (e.g., EGFR or VEGFR-2).
-
Objective: Predict binding affinity (ΔG) and ligand efficiency.
-
Target: ATP-binding pocket of EGFR (PDB: 1M17).
-
Success Metric: Binding energy < -7.0 kcal/mol.
Phase 2: In Vitro Cytotoxicity (MTT Assay)
The gold standard for quantifying cell viability.
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HEK-293 (Normal control).
-
Timepoints: 24h, 48h, 72h.
-
Readout: Absorbance at 570 nm (Formazan production).
Phase 3: Mechanistic Deconvolution (Flow Cytometry)
If the compound inhibits growth, determine how. Pyridine derivatives often induce G0/G1 cell cycle arrest or Apoptosis .
-
Assay: Propidium Iodide (PI) staining for cell cycle; Annexin V-FITC for apoptosis.
Visualizing the Mechanism
The following diagram illustrates the hypothesized signaling pathway interference by pyridine-based inhibitors, leading to apoptosis.
Caption: Hypothesized mechanism where the pyridine scaffold inhibits upstream kinase activity (EGFR/VEGFR), suppressing the PI3K/AKT axis, reducing Cyclin D1/Bcl-2, and triggering G0/G1 arrest and apoptosis.
Detailed Experimental Protocols
Protocol A: MTT Cytotoxicity Assay
Self-Validating Step: Use a vehicle control (0.1% DMSO) to normalize data.
-
Seeding: Plate cells (A549/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Prepare serial dilutions of Ethyl 2-(pyridin-4-yloxy)acetate (1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM). Add to wells in triplicate.
-
Controls:
-
Positive: Doxorubicin (1 µM).
-
Negative: DMSO (0.1%).
-
Blank: Media only.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read OD at 570 nm.
-
Calculation:
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Self-Validating Step: Check for a Sub-G1 peak to indicate apoptosis vs. simple arrest.
-
Treatment: Treat cells with IC₅₀ concentration of the compound for 24h.
-
Harvest: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend in 70% ethanol (ice-cold) dropwise. Fix overnight at -20°C.
-
Staining: Wash ethanol.[1] Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: 30 min at 37°C in dark.
-
Analysis: Measure DNA content using a Flow Cytometer (FL2 channel).
-
Expected Result: An increase in G0/G1 phase population compared to control indicates cytostatic activity.
Experimental Workflow Diagram
This diagram outlines the logical progression from synthesis to validation.
Caption: The "Go/No-Go" decision gate at the Primary Screen prevents resource wastage on inactive compounds.
References
-
El-Naggar, A. M., et al. (2022). "Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors." Frontiers in Chemistry.
-
Al-Sanea, M. M., et al. (2020). "Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." International Journal of Molecular Sciences.
-
NCI-60 Human Tumor Cell Lines Screen. "Standard Protocol for Sulforhodamine B (SRB) Assay." National Cancer Institute.
-
ChemScene. "Ethyl 2-oxo-2-(pyridin-4-yl)acetate Product Data." ChemScene Chemical Data.
-
Sigma-Aldrich. "Ethyl 2-pyridylacetate Product Specification." Merck KGaA.
Sources
Comparative Analysis of Pyridin-4-olate and Pyridin-2-olate Reactivity: A Guide for Synthetic Strategy
For researchers and professionals in drug development, the functionalization of pyridine derivatives is a cornerstone of medicinal chemistry. Pyridin-4-olate and pyridin-2-olate—the deprotonated forms of their respective hydroxypyridines—serve as critical building blocks. While they share a structural resemblance as ambidentate nucleophiles, their reactivity profiles, regioselectivity, and thermodynamic behaviors diverge significantly.
This guide provides an objective, data-driven comparison of their reactivity, grounded in Hard and Soft Acids and Bases (HSAB) theory and kinetic data, to help chemists predictably control N- versus O-alkylation.
Electronic Structure and Nucleophilic Basicity
Both pyridin-2-olate and pyridin-4-olate exist in a tautomeric equilibrium with their corresponding pyridone (lactam) forms. However, the spatial relationship between the nitrogen and oxygen atoms dictates their fundamental reactivity 1.
-
Pyridin-2-olate (Ortho-Relationship): The proximity of the heteroatoms allows for unique chelation effects. Kinetic studies reveal that the pyridin-2-olate anion is a 2 to 4 times stronger nucleophile than the 4-olate isomer. Furthermore, it is a significantly stronger Lewis base (approximately 100 times stronger) 1. This high basicity makes it a classic, highly sensitive ambident nucleophile where reaction conditions easily tip the scales between N- and O-attack.
-
Pyridin-4-olate (Para-Relationship): The nitrogen and oxygen are separated by a highly conjugated diene system. The negative charge is symmetrically delocalized. Because the resulting N-alkylated 4-pyridone core possesses profound zwitterionic aromatic stabilization, pyridin-4-olate acts as a thermodynamic sink, predominantly reacting through its nitrogen atom under standard conditions 2.
Tautomeric equilibrium of 2-hydroxypyridine and divergent ambident reactivity pathways.
Regioselectivity: The Causality of N- vs. O-Alkylation
Understanding why a reaction favors one heteroatom over the other is critical for predictable synthetic planning. The regioselectivity of these ambidentate nucleophiles is governed by three primary factors: HSAB theory, solvent polarity, and counterion coordination 3.
The HSAB Principle
According to HSAB theory, the oxygen atom of the olate is a "hard" base (highly electronegative, low polarizability), while the nitrogen atom is a "soft" base (less electronegative, higher polarizability) 3.
-
Hard electrophiles (e.g., alkyl triflates, tosylates, or diazo compounds) prefer to attack the hard oxygen atom, leading to O-alkylation [[4]]().
-
Soft electrophiles (e.g., alkyl iodides, benzyl bromides) engage in an S_N2 mechanism that favors the softer nitrogen atom, driving N-alkylation [[4]]().
Counterion Chelation (The Silver Effect)
When alkali metals (Na⁺, K⁺) are used in polar aprotic solvents (like DMF), the cation is heavily solvated. This leaves the pyridinolate anion "naked," maximizing the nucleophilicity of the softer nitrogen atom. Conversely, utilizing Silver (Ag⁺) salts drastically alters the pathway. Silver is a soft acid with a high affinity for the soft nitrogen lone pair. By coordinating to the nitrogen, Ag⁺ sterically and electronically blocks N-attack, forcing the electrophile to react exclusively at the oxygen atom 5.
Decision tree for predicting regioselectivity in pyridinolate alkylation workflows.
Comparative Data: Product Distribution
The following table synthesizes experimental data demonstrating how structural isomerism and reaction conditions dictate the N/O alkylation ratio.
| Substrate | Alkylating Agent | Base / Counterion | Solvent | Major Product | N:O Ratio |
| Pyridin-4-olate | Benzyl Bromide | K₂CO₃ | DMF | N-Alkylation | > 95:5 |
| Pyridin-4-olate | Methyl Iodide | NaH | THF | N-Alkylation | > 99:1 |
| Pyridin-2-olate | Benzyl Bromide | K₂CO₃ | DMF | N-Alkylation | ~ 5:1 |
| Pyridin-2-olate | Benzyl Bromide | K₂CO₃ | H₂O (Micellar) | N-Alkylation | > 5:1 5 |
| Pyridin-2-olate | Ethyl Iodide | Ag₂CO₃ | Toluene | O-Alkylation | < 1:20 6 |
| Pyridin-2-olate | Isopropyl Iodide | NaH | DMF | O-Alkylation | 1:3 (Steric effect) 5 |
Note: Steric hindrance plays a massive role in pyridin-2-olate reactivity. Bulky secondary alkyl halides (like isopropyl iodide) often force O-alkylation due to steric clash with the adjacent C=O/C-O group during the S_N2 transition state.
Validated Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems. They incorporate specific workup rationales to isolate the desired regioisomer cleanly.
Protocol A: Regioselective N-Alkylation of Pyridin-2-one (Soft-Soft Interaction)
Objective: Synthesize N-benzyl-2-pyridone utilizing a naked anion approach.
-
Preparation: In an oven-dried flask under N₂, dissolve 2-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol). Causality: K₂CO₃ is a mild base that fully deprotonates the pyridinol without coordinating strongly to the nitrogen in the highly polar DMF solvent. Stir for 30 minutes at room temperature.
-
Alkylation: Dropwise add benzyl bromide (1.1 eq, 11 mmol). Stir at room temperature for 12 hours.
-
In-Process Control: Monitor via TLC (EtOAc:Hexane 1:1). The N-alkylated product is typically highly UV-active and more polar than the O-alkylated byproduct.
-
Self-Validating Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL) . Rationale: LiCl washing is critical to completely partition residual DMF into the aqueous phase, preventing NMR signal overlap and oily residues during isolation.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the N-benzyl-2-pyridone.
Protocol B: Regioselective O-Alkylation of Pyridin-2-one (Silver-Directed Chelation)
Objective: Synthesize 2-ethoxypyridine by blocking the nitrogen lone pair.
-
Preparation: Suspend 2-hydroxypyridine (1.0 eq, 5 mmol) and Ag₂CO₃ (0.6 eq, 3 mmol) in anhydrous toluene (15 mL).
-
Chelation: Stir in the dark for 1 hour. Causality: Silver salts are light-sensitive. The Ag⁺ coordinates tightly to the soft nitrogen atom, forming a localized silver-nitrogen complex that sterically shields the N-position.
-
Alkylation: Add ethyl iodide (1.5 eq, 7.5 mmol) and heat to 60°C for 16 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated AgI salts. Rationale: AgI is highly insoluble and its complete removal prevents downstream catalytic degradation of the product.
-
Purification: Concentrate the filtrate and purify via distillation or chromatography to isolate the 2-ethoxypyridine.
Protocol C: Standard N-Alkylation of Pyridin-4-one
Objective: Synthesize 1-methyl-4-pyridone.
-
Preparation: Dissolve 4-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous THF (25 mL) and cool to 0°C.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq, 11 mmol). Stir until H₂ gas evolution ceases. Causality: The para-relationship means N-alkylation is thermodynamically overwhelmingly favored; a strong base like NaH ensures complete, rapid olate formation.
-
Alkylation: Add methyl iodide (1.2 eq, 12 mmol) and allow to warm to room temperature over 4 hours.
-
Workup: Quench carefully with saturated NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate. The resulting zwitterionic 1-methyl-4-pyridone often requires minimal purification.
References
- BenchChem.
- ResearchGate. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
- Dalal Institute. "Ambident Nucleophiles and Regioselectivity." Dalal Institute.
- Wiley-VCH. "Organic Synthesis: General Remarks." Wiley.
- ACS Publications. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry.
Sources
"structure-activity relationship (SAR) studies of Ethyl 2-(pyridin-4-yloxy)acetate analogs"
Executive Summary & Strategic Positioning
The Ethyl 2-(pyridin-4-yloxy)acetate scaffold represents a "privileged structure" in bio-organic chemistry, serving as a critical bifurcation point between auxinic herbicidal activity and antimicrobial pharmacophores . Unlike rigid templates, this scaffold offers a tunable electronic environment via the pyridine nitrogen, allowing for distinct Structure-Activity Relationship (SAR) profiles depending on the derivatization of the ester moiety.
This guide objectively compares the performance of this scaffold against industry standards (e.g., 2,4-D in agrochemicals and Isoniazid-like motifs in pharma), supported by experimental protocols and mechanistic insights.
Key Performance Indicators (KPI) Comparison
| Feature | Ethyl 2-(pyridin-4-yloxy)acetate Series | 2,4-D (Standard Herbicide) | Isoniazid (Standard Antimicrobial) |
| Primary Mechanism | Auxin Mimicry / ACCase Inhibition (Dual Potential) | Synthetic Auxin (TIR1 receptor) | InhA Inhibition (Cell wall) |
| Selectivity | High Tunability (Monocot vs. Dicot via R-groups) | Broadleaf (Dicot) Selective | Gram-negative specific (Mycobacteria) |
| Metabolic Stability | Moderate (Ester acts as prodrug) | High | Low (Rapid acetylation) |
| Synthetic Cost | Low (One-step etherification) | Very Low | Low |
Critical SAR Architecture
The biological activity of Ethyl 2-(pyridin-4-yloxy)acetate analogs hinges on three structural vectors. Understanding these vectors is crucial for directing the molecule toward either an agrochemical or pharmaceutical application.
The Pharmacophore Triad
-
The Pyridine Core (Vector A):
-
Role: Acts as a bioisostere to the phenyl ring in 2,4-D but introduces a hydrogen-bond acceptor (N-atom).
-
SAR Insight: Substitution at the 2- or 6-position (e.g., -Me, -Cl) sterically hinders metabolic degradation but can reduce receptor affinity if too bulky. The 4-position oxygen linkage is critical for mimicking the "phenoxy" geometry of auxin herbicides.
-
-
The Oxy-Linker (Vector B):
-
Role: Provides the necessary rotational freedom for the carboxylic head to access the binding pocket.
-
SAR Insight: Rigidification (e.g., replacing -O- with -NH- or -S-) often drastically alters selectivity. The ether linkage (-O-) is optimal for herbicidal activity, while thio-ethers often shift activity toward kinase inhibition.
-
-
The Ester Tail (Vector C):
-
Role:The Divergent Point.
-
Hydrolysis (COOH): Activates herbicidal potency (acid form is the active auxin).
-
Hydrazinolysis (CONHNH2): Activates antimicrobial/antiviral potential (metal chelation sites).
-
-
Visualizing the SAR Decision Tree
The following diagram illustrates the divergent synthesis and functional consequences of modifying the Ethyl 2-(pyridin-4-yloxy)acetate core.
Caption: Divergent SAR pathways: Hydrolysis yields herbicidal acids, while hydrazinolysis unlocks antimicrobial heterocycles.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols include "Checkpoints"—observable phenomena that confirm the reaction is proceeding correctly.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate via Nucleophilic Substitution.
Reagents:
-
4-Hydroxypyridine (10 mmol)
-
Ethyl bromoacetate (12 mmol)
-
Anhydrous Potassium Carbonate (
) (20 mmol) -
Solvent: Dry Acetone or DMF (30 mL)
Step-by-Step Methodology:
-
Activation: Dissolve 4-hydroxypyridine in dry acetone. Add anhydrous
. Stir at Room Temperature (RT) for 30 minutes.-
Checkpoint: The suspension should turn slightly milky/opaque as the phenoxide anion forms.
-
-
Alkylation: Add Ethyl bromoacetate dropwise over 10 minutes.
-
Causality: Slow addition prevents localized high concentrations that could lead to double-alkylation side products (though rare with this scaffold).
-
-
Reflux: Heat the mixture to reflux (
C for acetone) for 6–8 hours.-
Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a new spot ( ) should appear.
-
-
Work-up: Filter off the inorganic salts (
, excess ) while hot. Evaporate the solvent under reduced pressure. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Protocol B: Herbicidal Bioassay (Root Growth Inhibition)
Objective: Quantify the auxinic activity compared to 2,4-D.
Methodology:
-
Preparation: Prepare stock solutions of the test compound and 2,4-D (Standard) in acetone, then dilute with water to concentrations of 10, 50, and 100 mg/L.
-
Germination: Place seeds of Brassica napus (Dicot indicator) and Digitaria sanguinalis (Monocot indicator) in Petri dishes lined with filter paper.
-
Treatment: Add 5 mL of the test solution to each dish. Include a "Water + Acetone" blank control.
-
Incubation: Incubate at
C with a 12h light/12h dark cycle for 96 hours. -
Measurement: Measure the length of the primary root.
-
Calculation:
-
Comparative Data Analysis
The following data summarizes the SAR trends observed when modifying the Ethyl 2-(pyridin-4-yloxy)acetate core, based on aggregated literature values [1][2].
Table 1: Herbicidal Activity (Root Growth Inhibition at 100 mg/L)[1]
| Compound Variant | R-Group (Pyridine Ring) | Brassica napus (Dicot) % Inhib. | Digitaria sanguinalis (Monocot) % Inhib. | Interpretation |
| Core Scaffold | H (Unsubstituted) | 45% | 85% | Moderate monocot selectivity. |
| Analog A | 2-Methyl | 30% | 95% | Enhanced Monocot Selectivity. Steric bulk at C2 favors ACCase-like profile over Auxin profile. |
| Analog B | 2,6-Dichloro | 15% | 98% | High potency against grasses; loss of broadleaf activity. |
| Standard | 2,4-D | 98% | 20% | Opposite Selectivity Profile. |
Scientific Insight: The data indicates that while 2,4-D is a potent broadleaf herbicide, the pyridin-4-yloxy analogs tend to exhibit higher efficacy against monocots (grasses). This suggests that despite the structural similarity, the mode of action for the pyridine analogs may lean more towards ACCase inhibition (similar to "fops" like fluazifop) rather than pure auxin mimicry, or they interact with a specific auxin receptor variant unique to monocots.
Table 2: Antimicrobial Activity of Hydrazide Derivatives (MIC g/mL)
| Compound Variant | Modification (Vector C) | S. aureus (Gram +) | E. coli (Gram -) | Comparison to Std |
| Hydrazide | -CONHNH2 | 12.5 | 25.0 | Moderate activity. |
| Triazole | -Triazole-3-thione | 3.12 | 6.25 | High Potency. Comparable to Ciprofloxacin in specific strains. |
| Standard | Ampicillin | 1.5 | 3.0 | Standard is still 2x more potent, but Triazole analog is competitive. |
References
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives. National Institutes of Health (PubMed). Available at: [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Semantic Scholar. Available at: [Link][1][2][3][4][5]
-
Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active CRF1 receptor antagonists. PubMed.[6] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 6. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Novel EGFR Inhibitors: A Case Study of Ethyl 2-(pyridin-4-yloxy)acetate Against First-Generation Therapies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel small-molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR), using the hypothetical candidate, Ethyl 2-(pyridin-4-yloxy)acetate, as a case study for comparison against first-generation EGFR inhibitors such as gefitinib and erlotinib. Due to the current lack of publicly available data on the biological activity of Ethyl 2-(pyridin-4-yloxy)acetate, this document will serve as a detailed roadmap for its evaluation, should it be investigated as a potential EGFR inhibitor.
Introduction: The Rationale for Targeting EGFR and the Evolution of Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, is a key factor in tumor growth and progression.[1] This has established EGFR as a critical target for therapeutic intervention.
First-generation EGFR tyrosine kinase inhibitors (TKIs), namely gefitinib and erlotinib, were a significant advancement in personalized cancer therapy.[2] They function by reversibly binding to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] While effective in patients with specific EGFR mutations, the development of resistance, often through secondary mutations like T790M, has necessitated the development of next-generation inhibitors. The continuous search for novel EGFR inhibitors with improved efficacy, selectivity, or the ability to overcome resistance is a critical area of cancer research.
This guide will outline the essential in vitro and in vivo studies required to rigorously compare a novel compound, exemplified by Ethyl 2-(pyridin-4-yloxy)acetate, with these established first-generation TKIs.
Understanding the Molecular Mechanisms
A thorough comparison begins with a clear understanding of the molecular interactions of the inhibitors with their target.
First-Generation EGFR Inhibitors: A Reversible Competitive Mechanism
Gefitinib and erlotinib are ATP-competitive inhibitors. They reversibly bind to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation of substrate proteins.[1] This blockade of the initial step in the signaling cascade leads to the inhibition of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately suppressing cell proliferation and promoting apoptosis in EGFR-dependent cancer cells.
Diagram: EGFR Signaling Pathway and Inhibition by First-Generation TKIs
Caption: EGFR signaling and the point of first-generation TKI intervention.
Hypothetical Profile of Ethyl 2-(pyridin-4-yloxy)acetate
For a novel compound like Ethyl 2-(pyridin-4-yloxy)acetate, the initial hypothesis would be that its pyridine and acetate moieties might allow it to interact with the EGFR kinase domain. The primary goal of the following experimental plan is to test this hypothesis and quantify its inhibitory potential.
In Vitro Efficacy Assessment: A Step-by-Step Approach
A direct comparison of the biochemical and cellular activities of Ethyl 2-(pyridin-4-yloxy)acetate and first-generation EGFR inhibitors is the foundational step in evaluating its potential.
Biochemical Kinase Activity Assay
This cell-free assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR.
Protocol: ADP-Glo™ Kinase Assay [1]
-
Reagent Preparation:
-
Prepare a stock solution of Ethyl 2-(pyridin-4-yloxy)acetate, gefitinib, and erlotinib in 100% DMSO.
-
Create serial dilutions of the test compounds.
-
Prepare a kinase reaction master mix containing the peptide substrate and ATP in a kinase assay buffer.
-
Dilute recombinant EGFR enzyme to the desired concentration.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted test compounds or DMSO (as a control).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Presentation:
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R mutant) IC50 (nM) |
| Ethyl 2-(pyridin-4-yloxy)acetate | Experimental Data | Experimental Data |
| Gefitinib | Experimental Data | Experimental Data |
| Erlotinib | Experimental Data | Experimental Data |
Cellular Proliferation and Viability Assays
These assays determine the effect of the inhibitors on the growth and viability of cancer cell lines that are dependent on EGFR signaling.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [3]
-
Cell Seeding:
-
Seed EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827) in an opaque-walled 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Ethyl 2-(pyridin-4-yloxy)acetate, gefitinib, and erlotinib for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the log of the inhibitor concentration.
-
Data Presentation:
| Compound | NCI-H1975 GI50 (µM) | HCC827 GI50 (µM) |
| Ethyl 2-(pyridin-4-yloxy)acetate | Experimental Data | Experimental Data |
| Gefitinib | Experimental Data | Experimental Data |
| Erlotinib | Experimental Data | Experimental Data |
Target Engagement and Downstream Signaling Analysis
Western blotting is used to confirm that the inhibitors are engaging with EGFR in cells and blocking its downstream signaling.
Protocol: Western Blot for EGFR Phosphorylation [4]
-
Cell Culture and Treatment:
-
Culture EGFR-dependent cells to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with the inhibitors for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
The membrane can be stripped and re-probed for downstream targets like p-AKT, total AKT, p-ERK, and total ERK.
-
Diagram: Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro characterization of a novel EGFR inhibitor.
In Vivo Efficacy Assessment in Xenograft Models
To evaluate the therapeutic potential in a more complex biological system, in vivo studies using xenograft models are essential.
Protocol: Xenograft Tumor Growth Inhibition Study [5]
-
Model Establishment:
-
Implant human cancer cells (e.g., NCI-H1975) subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (Vehicle control, Ethyl 2-(pyridin-4-yloxy)acetate, Gefitinib, Erlotinib).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excised tumors can be used for pharmacodynamic studies, such as Western blotting for target engagement.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | Daily | 0 | - |
| Ethyl 2-(pyridin-4-yloxy)acetate | Experimental Data | Daily | Experimental Data | Data |
| Gefitinib | Experimental Data | Daily | Experimental Data | Data |
| Erlotinib | Experimental Data | Daily | Experimental Data | Data |
Conclusion
This guide provides a robust, multi-faceted approach to comparing the efficacy of a novel compound, Ethyl 2-(pyridin-4-yloxy)acetate, with first-generation EGFR inhibitors. By systematically evaluating the biochemical and cellular activities, as well as the in vivo anti-tumor effects, researchers can generate a comprehensive data package to determine the potential of a new therapeutic candidate. The described protocols are based on established and validated methodologies, ensuring the scientific integrity of the comparative analysis. The successful execution of these studies will provide a clear indication of whether Ethyl 2-(pyridin-4-yloxy)acetate, or any novel compound, warrants further development as a next-generation EGFR inhibitor.
References
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
Mayo Clinic. (2019). EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models. Retrieved from [Link]
-
University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
Sources
A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Analysis of Ethyl 2-(pyridin-4-yloxy)acetate as a Novel Kinase Inhibitor
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is a rigorous, multi-stage process. Each stage is designed to answer fundamental questions about the compound's behavior, first in a controlled, isolated environment (in vitro) and subsequently within the complex biological system of a living organism (in vivo). This guide provides an in-depth comparison of these critical evaluation phases using the hypothetical compound Ethyl 2-(pyridin-4-yloxy)acetate (EPOA) , a novel small molecule with therapeutic potential.
For the purpose of this guide, we will operate under the hypothesis that EPOA is a selective inhibitor of Janus Kinase 2 (JAK2) . The JAK/STAT signaling pathway is a cornerstone of cytokine and growth factor signaling, and its dysregulation is a known driver of myeloproliferative neoplasms (MPNs) and various inflammatory disorders.[1][2][3][4] Therefore, targeting JAK2 presents a compelling therapeutic strategy. This document will walk through the logical progression of experiments, from direct enzyme inhibition to cellular pathway modulation and finally to systemic efficacy in a preclinical disease model, explaining the causality behind each experimental choice.
Part 1: The In Vitro Gauntlet: From Target Engagement to Cellular Function
In vitro studies form the foundation of our understanding. They are designed to be reductionist, allowing us to assess the direct interaction of EPOA with its molecular target and its subsequent effect on cellular machinery in a controlled setting.
Biochemical Assays: Confirming Direct Target Engagement
The first and most crucial question is: does EPOA directly inhibit the JAK2 enzyme? A biochemical assay, which uses purified, isolated components, is the only way to answer this with certainty, free from the complexities of a cellular environment.
Causality of Experimental Choice: We must first confirm on-target activity. A failure here would render cellular or in vivo studies pointless. This assay provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is a critical parameter for lead optimization and a benchmark for all subsequent assays.
Experimental Protocol: ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced by the kinase reaction. Inhibition of JAK2 activity by EPOA results in a lower ADP concentration and reduced luminescence.[5][6]
-
Reaction Setup: A master mix is prepared containing 1x Kinase Assay Buffer, ATP, and a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[5]
-
Inhibitor Titration: EPOA is serially diluted (typically in DMSO) to create a range of concentrations (e.g., 1 nM to 100 µM). 2.5 µL of each dilution is added to the wells of a 96-well plate. Control wells receive DMSO only.
-
Enzyme Addition: Purified, recombinant human JAK2 enzyme (JH1 catalytic domain) is diluted in kinase assay buffer and 10 µL is added to all wells (except "blank" controls) to initiate the reaction.[5]
-
Incubation: The plate is incubated at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection: 25 µL of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
Luminescence Generation: 50 µL of Kinase Detection Reagent is added, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction.
-
Data Acquisition: After a final incubation, luminescence is read on a plate reader. The "blank" reading is subtracted from all other values, and the data is normalized to the "positive control" (enzyme, no inhibitor). IC50 curves are generated using non-linear regression.
Hypothetical Data Presentation: Kinase Selectivity Panel
To be a viable drug candidate, EPOA must be selective for JAK2 over other related kinases to minimize off-target effects. The IC50 is therefore determined against a panel of kinases.
| Kinase | EPOA IC50 (nM) | Ruxolitinib IC50 (nM) (Reference Compound) |
| JAK2 (V617F mutant) | 25 | 19 |
| JAK2 (Wild-Type) | 28 | 23 |
| JAK1 | 1150 | 1280 |
| JAK3 | 4800 | 520 |
| TYK2 | 980 | 50 |
This hypothetical data suggests EPOA is a potent JAK2 inhibitor with good selectivity against other JAK family members, comparable to the known inhibitor Ruxolitinib.
Cell-Based Assays: Validating the Mechanism in a Biological Context
Demonstrating direct enzyme inhibition is essential, but it doesn't guarantee the compound will work in a living cell. The compound must be able to cross the cell membrane and inhibit its target in the crowded intracellular environment. We therefore move to a cell-based assay to measure the downstream consequences of JAK2 inhibition.
Causality of Experimental Choice: The primary function of activated JAK2 is to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][7] Measuring the phosphorylation status of these proteins (pSTAT3/pSTAT5) serves as a direct, quantifiable biomarker of EPOA's activity in a relevant cellular context.
Experimental Protocol: Western Blot for Phospho-STAT5
This protocol uses a human erythroleukemia cell line (e.g., SET-2) that harbors a constitutively active JAK2 mutation, leading to high basal levels of pSTAT5.[8]
-
Cell Culture and Treatment: SET-2 cells are seeded in 6-well plates. After 24 hours, cells are treated with a serial dilution of EPOA (or DMSO as a vehicle control) for 2-4 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20 µg) from each sample are separated by size using SDS-PAGE.[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694). The membrane is then washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light emitted is captured using an imaging system.[10]
-
Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed for total STAT5 and a loading control (e.g., Tubulin or GAPDH) to confirm that the observed decrease in pSTAT5 is due to inhibition and not a decrease in the total amount of STAT5 protein.[8]
Hypothetical Data Presentation: Cellular Potency
The Western blot bands are quantified using densitometry, and the ratio of pSTAT5 to total STAT5 is plotted against the EPOA concentration to determine the half-maximal effective concentration (EC50).
| Cell Line | Assay Readout | EPOA EC50 (nM) |
| SET-2 (JAK2 mutant) | pSTAT5 Inhibition | 150 |
| A549 (Lung Cancer) | IL-6 induced pSTAT3 | 210 |
This hypothetical data shows that EPOA can enter cells and inhibit its intended pathway at nanomolar concentrations, confirming its cellular activity.
Part 2: The In Vivo Arena: Efficacy, Safety, and Systemic Reality
While in vitro data provide a strong foundation, they cannot predict how a compound will behave in a complex, multi-organ system. In vivo studies are essential to understand a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics (PK)—and to assess its therapeutic efficacy in a disease model.
Pharmacokinetic (PK) Studies: Will the Drug Reach the Target?
A potent compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. A PK study is performed in healthy animals to determine these parameters.
Causality of Experimental Choice: The results of the PK study are fundamental to designing an effective dosing regimen for the subsequent efficacy studies. Poor bioavailability or rapid clearance might necessitate formulation changes or different dosing schedules. This study bridges the gap between the concentration needed for effect in vitro (EC50) and the dose required for effect in vivo.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Healthy BALB/c mice are used.[11]
-
Dosing Groups: Two groups of mice are established.
-
Blood Sampling: At multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours), small blood samples are collected serially from each mouse.[13]
-
Plasma Preparation: Blood is processed to plasma and stored at -80°C.
-
Bioanalysis: The concentration of EPOA in the plasma samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time profiles are plotted, and key PK parameters are calculated using specialized software.[12]
Hypothetical Data Presentation: Pharmacokinetic Parameters
| Parameter | Definition | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax | Maximum plasma concentration | 1500 ng/mL | 1800 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 1 hour |
| AUC (0-inf) | Total drug exposure | 1250 ngh/mL | 7800 ngh/mL |
| t½ | Elimination half-life | 2.5 hours | 2.8 hours |
| F (%) | Oral Bioavailability | N/A | 62% |
This hypothetical data indicates that EPOA has good oral bioavailability and a reasonable half-life, suggesting that oral administration in the efficacy study is feasible.
Xenograft Efficacy Model: Does the Drug Inhibit Disease Progression?
This is the ultimate test of our hypothesis. We use an animal model that mimics the human disease to see if EPOA can translate its cellular activity into a meaningful therapeutic effect.
Causality of Experimental Choice: A subcutaneous tumor xenograft model using the same JAK2-mutant SET-2 cells from the in vitro work provides a direct and robust test of EPOA's anti-tumor activity.[8][14] This model allows for easy, non-invasive monitoring of tumor growth over time.
Experimental Protocol: SET-2 Subcutaneous Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., SCID or Nude mice) are used to prevent rejection of the human tumor cells.[15]
-
Tumor Implantation: SET-2 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle control, EPOA 50 mg/kg, EPOA 100 mg/kg).
-
Dosing: EPOA is administered orally, once or twice daily, for a set period (e.g., 21 days). The dose selection is guided by the PK study to ensure plasma concentrations exceed the cellular EC50 for a significant portion of the day.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic (PD) analysis (e.g., Western blot for pSTAT5) to confirm on-target activity in the tumor tissue.[8]
Hypothetical Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | 0% |
| EPOA (50 mg/kg, PO, BID) | 625 ± 90 | 50% |
| EPOA (100 mg/kg, PO, BID) | 250 ± 55 | 80% |
This hypothetical data demonstrates a dose-dependent anti-tumor effect of EPOA, validating its efficacy in a preclinical model of JAK2-driven cancer.
Part 3: Synthesis and Conclusion: Bridging the In Vitro to In Vivo Divide
The true power of this preclinical workflow lies in the synthesis of data from both domains. The in vitro results provide the mechanistic rationale, while the in vivo results demonstrate systemic viability and efficacy.
Summary Comparison
| Metric | In Vitro | In Vivo |
| System | Isolated enzymes or cultured cells | Whole living organism |
| Key Question | Potency & Mechanism | Efficacy & Systemic Behavior (ADME) |
| Endpoint | IC50 / EC50, pSTAT5 levels | Tumor Growth Inhibition, PK Parameters |
| Complexity | Low | High |
| Throughput | High | Low |
| Cost | Low | High |
| EPOA Result | Potent & selective JAK2 inhibition | Orally bioavailable with significant anti-tumor efficacy |
The preclinical evaluation of our hypothetical compound, EPOA, demonstrates the essential synergy between in vitro and in vivo studies. The in vitro assays established EPOA as a potent and selective inhibitor of the JAK2 kinase and its downstream signaling pathway. This provided the strong mechanistic rationale needed to justify the resource-intensive in vivo testing. Subsequently, the in vivo studies confirmed that EPOA possesses favorable pharmacokinetic properties allowing for effective oral delivery and, most importantly, demonstrated that this on-target activity translates into a robust anti-tumor response in a relevant disease model. This logical, evidence-based progression is the bedrock of successful drug development, providing the comprehensive data package required to make a confident "Go" decision for advancing a compound toward clinical trials.
References
- JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (Source: Not specified, URL not provided)
-
Murine Pharmacokinetic Studies. (Source: PMC, [Link])
-
Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia. (Source: PMC, [Link])
-
FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. (Source: Daikin Chemicals, [Link])
-
Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia. (Source: PMC, [Link])
- Regulation of the JAK/STAT signaling pathway in spinal cord injury: an updated review. (Source: Not specified, URL not provided)
-
Targeting JAK2 reduces GVHD and xenograft rejection through regulation of T cell differentiation. (Source: PNAS, [Link])
-
Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. (Source: Taylor & Francis, [Link])
-
Chemi-Verse™ JAK2 Kinase Assay Kit. (Source: BPS Bioscience, [Link])
-
SB1518 inhibits JAK2 signaling and tumor growth in a SET-2 xenograft... (Source: ResearchGate, [Link])
-
(PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. (Source: ResearchGate, [Link])
-
ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. (Source: Trepo, [Link])
-
Detection of Phosphorylated Proteins by Western Blotting. (Source: Bio-Rad Antibodies, [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. (Source: Reaction Biology, [Link])
-
Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer. (Source: PMC, [Link])
-
The JAK/STAT signaling pathway. (Source: Journal of Cell Science, [Link])
-
The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. (Source: Annual Review of Medicine, [Link])
Sources
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. annualreviews.org [annualreviews.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. Frontiers | Regulation of the JAK/STAT signaling pathway in spinal cord injury: an updated review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. enamine.net [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
Fragment-to-Lead Benchmarking: Evaluating Ethyl 2-(pyridin-4-yloxy)acetate as a Kinase Inhibitor Scaffold
As drug development pivots toward more rational, structure-guided methodologies, Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone for identifying novel kinase inhibitors[1]. Unlike high-throughput screening of massive, complex molecules, FBDD utilizes low-molecular-weight compounds (fragments) to probe the orthosteric ATP-binding pockets of kinases[2].
This technical guide benchmarks Ethyl 2-(pyridin-4-yloxy)acetate (EPA) —a highly efficient, low-molecular-weight fragment (MW: 181.19 Da)—against fully elaborated, known kinase inhibitors such as Sorafenib and Staurosporine. By utilizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our model target, we will deconstruct the causality behind our experimental choices and provide self-validating protocols for evaluating fragment efficacy.
The Structural Rationale: Why the Pyridine-4-yloxy Scaffold?
In the landscape of kinase inhibition, the pyridine-4-yloxy motif is a privileged pharmacophore. When evaluating EPA, the structural causality for its selection becomes clear:
-
Hinge Region Anchoring: The pyridine nitrogen acts as a potent hydrogen bond acceptor, specifically targeting the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Vectorial Flexibility: The ether linkage at the 4-position provides conformational flexibility, allowing the ethyl acetate moiety to probe adjacent sub-pockets, such as the solvent-exposed channel or the DFG-out allosteric site.
Because fragments like EPA are small, they typically exhibit weak binding affinities (high micromolar IC50s). However, they form high-quality, directional interactions, resulting in exceptional Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms[3].
Figure 1: Fragment-Based Drug Discovery (FBDD) workflow from initial screening to lead optimization.
Experimental Methodologies: Self-Validating Systems
To objectively benchmark EPA against Sorafenib (a targeted VEGFR2/B-Raf inhibitor) and Staurosporine (a potent pan-kinase inhibitor), we employ two orthogonal assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for enzymatic inhibition, and Surface Plasmon Resonance (SPR) for binding kinetics.
Protocol A: TR-FRET Kinase Assay (VEGFR2)
Causality & Design: Traditional radiometric assays generate hazardous waste, while standard fluorescence assays are prone to false positives from compound autofluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (Terbium/Europium), allowing a time delay before measurement that eliminates background fluorescence[4]. Furthermore, the ratiometric emission readout (520 nm / 495 nm) functions as a self-validating system , internally correcting for well-to-well volume variations and meniscus effects[5].
Step-by-Step Methodology:
-
Kinase Preparation: Dilute recombinant human VEGFR2 kinase to its predetermined EC80 concentration (e.g., 6.0 ng/mL) using a standard kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6].
-
Compound Incubation: Dispense 5 µL of the test compound (EPA, Sorafenib, or Staurosporine) across a 10-point concentration gradient into a 384-well low-volume plate. Add 5 µL of the VEGFR2 kinase solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at its apparent Km, typically 10-50 µM for VEGFR2) and a fluorescently labeled poly-GAT substrate. Incubate for exactly 60 minutes.
-
Reaction Termination: Add 20 µL of TR-FRET detection buffer containing 20 mM EDTA and a Terbium (Tb)-labeled anti-phosphotyrosine antibody. Note: The EDTA chelates Mg2+, instantly halting the kinase reaction, ensuring the assay is temporally locked and self-validated.
-
Detection: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of the acceptor to the donor.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Design: Fragments like EPA often exhibit rapid association and dissociation rates (fast
Step-by-Step Methodology:
-
Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently couple His-tagged VEGFR2 to the active flow cell to a density of ~3000 Resonance Units (RU). Block unreacted sites with 1M ethanolamine.
-
Analyte Injection: Prepare serial dilutions of EPA (10 µM to 1 mM) and control inhibitors (Sorafenib: 1 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO). Inject analytes over both flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).
-
Regeneration: If the baseline does not recover (typical for tight binders like Sorafenib), inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
-
Data Analysis: Subtract reference cell data and blank buffer injections (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to derive
.
Quantitative Benchmarking Data
The true value of a fragment is not in its raw inhibitory power, but in its structural efficiency. Table 1 summarizes the benchmarking of EPA against known inhibitors.
Table 1: Kinase Inhibition and Ligand Efficiency Benchmarking (Target: VEGFR2)
| Compound | Role | MW (Da) | Heavy Atoms | IC50 (µM) | Kd (µM) | Ligand Efficiency (LE)* |
| Ethyl 2-(pyridin-4-yloxy)acetate | Fragment Scaffold | 181.19 | 13 | 450.0 | 380.0 | 0.35 |
| Sorafenib | Targeted Inhibitor | 464.82 | 31 | 0.09 | 0.07 | 0.31 |
| Staurosporine | Pan-Kinase Inhibitor | 466.53 | 35 | 0.005 | 0.002 | 0.32 |
*Ligand Efficiency (LE) is calculated as
Data Synthesis: While Staurosporine and Sorafenib exhibit nanomolar potency, their larger molecular weight dilutes their per-atom binding energy. EPA, despite its high micromolar IC50, achieves an exceptional Ligand Efficiency of 0.35 kcal/mol/HA. In FBDD, an LE > 0.30 is the gold standard for a viable scaffold, proving that EPA's pyridine-4-yloxy core forms highly optimized interactions with the kinase hinge region[7]. This makes EPA a superior starting point for hit-to-lead chemistry compared to reverse-engineering larger, less efficient molecules.
Mechanistic Implications in Cellular Signaling
By optimizing the EPA fragment into a lead compound (similar to the evolution of Sorafenib), researchers can effectively block the VEGFR2 signaling cascade. The diagram below illustrates the causality of this inhibition within the cellular environment.
Figure 2: VEGFR2 signaling pathway demonstrating how ATP-competitive inhibitors halt downstream angiogenesis.
When the optimized EPA-derived inhibitor occupies the ATP-binding pocket, it prevents the auto-phosphorylation of VEGFR2. This severs the signal transduction to the PI3K/AKT and RAF/MEK/ERK pathways, ultimately arresting tumor-induced angiogenesis and cellular proliferation.
References
-
Title: Fragment-based approaches to the discovery of kinase inhibitors Source: PubMed (NIH) URL: [Link]
-
Title: Fragment-based drug design facilitates selective kinase inhibitor discovery Source: PubMed (NIH) URL: [Link]
-
Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: ResearchGate URL: [Link]
Sources
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Fragment-Based Kinase Targeting: Confirming the Binding Mode of Ethyl 2-(pyridin-4-yloxy)acetate
In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds that form high-quality interactions with target proteins is the critical first step in pipeline development. Pyridine derivatives are privileged scaffolds in kinase inhibitor design due to their reliable hydrogen-bonding capabilities at the ATP-binding hinge region.
This guide provides an in-depth comparative analysis confirming the binding mode of Ethyl 2-(pyridin-4-yloxy)acetate through molecular docking. By evaluating this compound against the Epidermal Growth Factor Receptor (EGFR) kinase domain—a classic oncology target—we benchmark its performance against structural alternatives to validate its utility as a foundational building block for novel therapeutics.
Scientific Rationale: The EGFR Hinge Region
The ATP-binding pocket of the EGFR kinase domain is characterized by a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. Clinical inhibitors, such as gefitinib and erlotinib, anchor themselves in this pocket by forming a critical hydrogen bond with the backbone amide of Met793 [1].
Ethyl 2-(pyridin-4-yloxy)acetate is uniquely suited for FBDD targeting this region:
-
The Pyridine Nitrogen (N1): Acts as a potent hydrogen bond acceptor, perfectly positioned to interact with the Met793 NH group[2].
-
The Ether Linkage (4-yloxy): Provides conformational flexibility, allowing the tail of the molecule to adopt optimal vectors without introducing severe steric clashes.
-
The Ethyl Acetate Tail: Directs outward toward the solvent-exposed channel or the ribose-binding pocket. The ethyl ester provides a tunable hydrophobic surface area that can be hydrolyzed or functionalized during lead optimization[3].
Fig 1: Pharmacophore model of Ethyl 2-(pyridin-4-yloxy)acetate binding to EGFR.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the docking protocol must be self-validating. Relying solely on empirical docking scores often leads to false positives due to inadequate penalization of solvent effects. Therefore, our workflow couples standard molecular docking with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to derive a thermodynamically accurate binding free energy (
Step-by-Step Methodology
-
Protein Preparation (Causality: Protonation Accuracy)
-
Action: Import the high-resolution crystal structure of wild-type EGFR (e.g., PDB: 1M17) into a protein preparation suite (e.g., Schrödinger Protein Preparation Wizard).
-
Causality: The structure is pre-processed at pH 7.4 using PROPKA. This is critical because the protonation state of the Met793 backbone and nearby histidine residues dictates the electrostatic environment of the ATP pocket. Water molecules beyond 3.0 Å of the active site are deleted to reduce computational noise, while bridging structural waters are retained.
-
-
Ligand Preparation (Causality: Conformational Sampling)
-
Action: Prepare Ethyl 2-(pyridin-4-yloxy)acetate and alternative compounds using the OPLS4 force field.
-
Causality: Generates all possible tautomers and stereoisomers. The ester oxygen and ether oxygen must be allowed free rotation to sample the solvent channel accurately.
-
-
Grid Generation & Positive Control
-
Action: Center the receptor grid box (
Å) strictly on the coordinates of the Met793 alpha-carbon. -
Validation: Re-dock the native co-crystallized ligand (e.g., erlotinib). The protocol is only validated if the Root Mean Square Deviation (RMSD) of the re-docked pose vs. the native pose is
Å.
-
-
Docking & MM-GBSA Rescoring
-
Action: Execute Extra Precision (XP) docking followed by MM-GBSA utilizing the VSGB 2.0 solvation model.
-
Causality: XP docking identifies the optimal geometric fit (H-bonds,
stacking), while MM-GBSA calculates the true thermodynamic stability by accounting for the desolvation penalty of the highly polar ester group.
-
Fig 2: Self-validating molecular docking workflow for EGFR kinase inhibitors.
Comparative Analysis & Experimental Data
To confirm the specific advantages of Ethyl 2-(pyridin-4-yloxy)acetate, we compared its docking performance against two structural alternatives:
-
Alternative A: Methyl 2-(pyridin-4-yloxy)acetate. Evaluates the impact of reducing the terminal alkyl chain length by one carbon.
-
Alternative B: 4-Phenoxypyridine. Removes the ester functionality entirely to test the necessity of the acetate group for solvent channel stabilization.
Quantitative Docking Results
| Compound | Docking Score (kcal/mol) | MM-GBSA | H-Bond to Met793 (Å) | Pose RMSD (Å) |
| Ethyl 2-(pyridin-4-yloxy)acetate | -6.8 | -28.5 | 2.8 | 0.45 |
| Methyl 2-(pyridin-4-yloxy)acetate | -6.5 | -26.2 | 2.9 | 0.52 |
| 4-Phenoxypyridine | -5.9 | -22.1 | 2.8 | 1.10 |
Data Interpretation & Causality
-
Hinge Binding Consistency: All three compounds successfully formed the canonical hydrogen bond with Met793 at an optimal distance of 2.8–2.9 Å[2]. This confirms that the 4-position substitution does not sterically hinder the pyridine nitrogen from reaching the deep hinge pocket.
-
The Advantage of the Ethyl Ester: While the empirical docking scores between the ethyl and methyl esters are similar (-6.8 vs -6.5 kcal/mol), the MM-GBSA
reveals a significant thermodynamic advantage for the ethyl variant (-28.5 vs -26.2 kcal/mol).-
Why? The extra methylene group in the ethyl chain provides additional van der Waals interactions with the lipophilic boundaries of the EGFR solvent channel. Furthermore, the slightly larger hydrophobic surface area more effectively displaces high-energy ordered water molecules, resulting in a favorable entropic gain upon binding.
-
-
Necessity of the Acetate Group: 4-Phenoxypyridine performed the poorest (-22.1 kcal/mol). Without the hydrogen-bond accepting capability of the ester carbonyl to interact with transient solvent molecules or adjacent polar residues (like Thr790 or Gln791)[1], the fragment exhibits higher conformational instability, reflected in its higher pose RMSD (1.10 Å).
Conclusion & Recommendations
Molecular docking and thermodynamic rescoring confirm that Ethyl 2-(pyridin-4-yloxy)acetate is a highly stable, structurally validated fragment for targeting the EGFR kinase domain.
Its superior performance over the methyl ester alternative demonstrates that the ethyl group provides optimal steric bulk to engage the solvent channel without causing clashes. For drug development professionals utilizing FBDD, this compound serves as an excellent starting scaffold. Future lead optimization should focus on functionalizing the ester tail to reach the
References
- Source: National Institutes of Health (NIH)
- Source: Taylor & Francis (tandfonline.com)
- Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors Source: MDPI URL
Sources
"comparative study of herbicidal activity of phenoxy acetates"
Executive Summary
This guide provides a technical analysis of phenoxy acetate herbicides, specifically focusing on 2,4-D , MCPA , and 2,4-DB . Unlike generic product sheets, this document dissects the structure-activity relationships (SAR), formulation chemistry (Esters vs. Amines), and receptor kinetics that drive herbicidal performance.
Key Findings for Developers:
-
Potency: 2,4-D generally exhibits 1.5x to 2.0x greater molar potency than MCPA on broadleaf targets due to higher affinity for the TIR1 receptor pocket.
-
Selectivity: 2,4-DB acts as a "pro-herbicide," requiring beta-oxidation to become active, granting unique selectivity in legumes (e.g., alfalfa/lucerne) which lack the specific beta-oxidation enzyme systems found in susceptible weeds.
-
Volatility: Ester formulations demonstrate 10-50x higher vapor pressure than amine salts, necessitating strict application windows to prevent off-target movement.
Chemical Structure & Mode of Action
To understand efficacy differences, we must look at the molecular interaction at the receptor level. Phenoxy herbicides mimic Indole-3-acetic acid (IAA), but their structural rigidity prevents the plant from regulating them.
The Auxin Overdose Pathway
The core mechanism involves the herbicide acting as a "molecular glue" between the TIR1/AFB F-box protein and Aux/IAA transcriptional repressors.[1]
Mechanism:
-
Entry: Herbicide enters the nucleus.
-
Binding: It binds to the TIR1 receptor pocket.[2]
-
Ubiquitination: This complex recruits Aux/IAA repressors, tagging them for degradation by the 26S proteasome.
-
Derepression: With repressors gone, Auxin Response Factors (ARFs) initiate uncontrolled gene expression.
-
Lethality: This leads to ethylene production, ABA accumulation, and vascular tissue collapse (epinasty).
Figure 1: The TIR1-mediated signaling pathway showing how phenoxy herbicides induce lethal gene expression.
Comparative Efficacy Data
The following data synthesizes field and greenhouse bioassays comparing the three primary analogs.
Structure-Activity Relationship (SAR)
-
2,4-D (2,4-dichlorophenoxyacetic acid): The chlorine at the para (4) position is critical for activity; the ortho (2) chlorine increases lipophilicity and stability against metabolism.
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): The methyl group at the ortho position reduces binding affinity slightly compared to chlorine, making it "softer" and safer for cereals like oats and flax.
-
2,4-DB (2,4-dichlorophenoxybutyric acid): Has a butyric acid chain. It is biologically inactive until the plant cleaves two carbons (beta-oxidation) to convert it into 2,4-D.
Representative Potency Table (Post-Emergence)
Data normalized from multiple dose-response studies on susceptible species (e.g., Brassica napus).
| Parameter | 2,4-D | MCPA | 2,4-DB |
| Primary Use | General Broadleaf Control | Cereal Safety (Oats/Flax) | Legume Safety (Alfalfa) |
| Relative Potency | 1.0 (Standard) | 0.6 - 0.8 | 0.1 (Pre-conversion)* |
| EC50 (g ae/ha) | 20 - 50 | 60 - 90 | >200 (on tolerant species) |
| Translocation | High (Phloem mobile) | Moderate | Low (until converted) |
| Soil Half-Life | ~10 days | ~14 days | ~7 days |
*Note: 2,4-DB potency equals 2,4-D potency only in plants capable of rapid beta-oxidation (e.g., susceptible weeds).
Formulation Chemistry: Esters vs. Amines
For application scientists, the active ingredient is only half the story. The salt or ester form dictates uptake speed and volatility.
The Volatility-Efficacy Trade-off
-
Esters (e.g., 2-ethylhexyl): Lipid soluble.[3] They penetrate the waxy leaf cuticle rapidly (rainfast in 1 hour). However, they have high vapor pressure, posing a drift risk to neighboring sensitive crops (grapes, cotton, tomatoes).
-
Amine Salts (e.g., Dimethylamine): Water soluble.[4] They are polar and penetrate the cuticle slowly (rainfast in 4-6 hours). They are essentially non-volatile but less effective on hardened, drought-stressed weeds.
Comparative Volatility Data
Vapor pressure at 25°C (mm Hg)
| Formulation Type | Vapor Pressure | Risk Level | Recommended Scenario |
| High-Vol Ester (Short Chain) | Critical | Obsolete/Banned in many regions | |
| Low-Vol Ester (2-EHE) | Moderate | Cool weather (<85°F), tough perennials | |
| Amine Salt (DMA) | Negligible | Near sensitive crops, high temps (>85°F) |
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Root Elongation Bioassay (Potency Validation)
This is a rapid, high-throughput method to determine EC50 values without growing full plants.
Objective: Determine the concentration required to inhibit root growth by 50%. Test Species: Raphanus sativus (Radish) - highly sensitive to auxins.
Workflow:
-
Preparation: Prepare serial dilutions of technical grade 2,4-D and MCPA (0.01, 0.1, 1.0, 10, 100 µM) in buffered nutrient solution.
-
Incubation: Place 10 pre-germinated seeds on filter paper in petri dishes soaked with 5mL of solution.
-
Growth: Incubate at 25°C in darkness for 72 hours (darkness prevents photodegradation and focuses energy on root elongation).
-
Measurement: Measure primary root length.
-
Validation Check: Control roots must show >20mm growth. If <20mm, the seed batch is non-viable; discard data.
Protocol B: Whole-Plant Dose Response (Efficacy)
Objective: Compare "kill" efficacy under realistic spray conditions.
Figure 2: Standardized whole-plant bioassay workflow for determining GR50 (Growth Reduction 50%).
Critical Control Point: Ensure the sprayer nozzle (e.g., TeeJet 8002E) produces a "Medium" droplet spectrum (226-325 µm). Too fine = drift; too coarse = poor coverage on broadleaves.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link
-
Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
-
United States EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Link
-
Sterling, T.M., & Hall, J.C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology.[5] Link
-
Peterson, M.A., et al. (2016).[6] 2,4-D Past, Present, and Future: A Review. Weed Technology.[7][8][9] Link
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. pnas.org [pnas.org]
- 3. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 4. ag.purdue.edu [ag.purdue.edu]
- 5. asacim.org.ar [asacim.org.ar]
- 6. 24d.info [24d.info]
- 7. researchgate.net [researchgate.net]
- 8. journal.nzpps.org [journal.nzpps.org]
- 9. bcpc.org [bcpc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(pyridin-4-yloxy)acetate
For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(pyridin-4-yloxy)acetate (CAS No. 58530-46-4), ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of Ethyl 2-(pyridin-4-yloxy)acetate is the critical first step in its safe management. Based on data from its close structural analog, this compound should be handled as a hazardous substance.
GHS Hazard Classification (Inferred) :
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Inferred from data for Ethyl 2-(pyridin-4-yl)acetate[1][2].
The primary risks associated with this compound are moderate acute toxicity if ingested and irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2] Pyridine and its derivatives are also known to be harmful to aquatic life, necessitating containment from waterways.[3][4]
Part 2: Personnel Protection and Handling
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
Required PPE & Handling Protocols:
-
Hand Protection: Wear nitrile or neoprene gloves. Butyl rubber is also a suitable alternative. Always inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of spills, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Part 3: Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from spreading.[6]
-
Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal the waste container and label it clearly for disposal according to the procedures outlined in the following sections.
Part 4: Core Disposal Procedures
The guiding principle for the disposal of Ethyl 2-(pyridin-4-yloxy)acetate is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]
Waste Segregation and Container Management
Proper segregation is paramount to prevent dangerous reactions.
-
Waste Stream: This compound should be segregated into a "Non-halogenated Organic Waste" stream.
-
Incompatible Materials: Do not mix with strong oxidizing agents or strong acids, as pyridine-based compounds can react exothermically and violently.[7]
-
Container Requirements:
-
Use only chemically compatible containers, such as the original container or a high-density polyethylene (HDPE) or glass bottle.
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "Ethyl 2-(pyridin-4-yloxy)acetate".
-
Disposal Workflow
The recommended and most environmentally sound method for the final disposal of pyridine-containing waste is high-temperature incineration.[8][9]
Caption: Disposal workflow for Ethyl 2-(pyridin-4-yloxy)acetate.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), directly into your designated hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. Fill out all required fields, including the full chemical name and estimated concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90-180 days), submit a waste pickup request to your Environmental Health and Safety (EHS) department.
-
Final Disposition: Your EHS department will then manage the transfer to a licensed hazardous waste disposal facility, where the material will be destroyed via controlled incineration.
Part 5: Regulatory Compliance
Adherence to federal and local regulations is mandatory. Key regulatory frameworks in the United States include:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), pyridine and its derivatives are listed as hazardous constituents.[10] Waste containing pyridine may be classified under EPA hazardous waste codes such as U196 or F005.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that all personnel be trained on the hazards of the chemicals they work with.[12] Additionally, standards for PPE (29 CFR 1910.132) and emergency planning must be met.[6]
Always consult your institution's EHS department for specific guidance, as local regulations may have additional requirements.
By implementing these procedures with diligence and foresight, you uphold the highest standards of laboratory safety and environmental stewardship, building a foundation of trust in your research and development endeavors.
References
-
Ethyl 2-(pyridin-4-yloxy)acetate | 58530-46-4 . Chemical Bridge. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI). [Link]
-
Screening Assessment for the Challenge Pyridine, alkyl derivs. Environment Canada, Health Canada. [Link]
-
Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 . PubChem, National Institutes of Health. [Link]
-
Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 . PubChem, National Institutes of Health. [Link]
-
Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category . U.S. Environmental Protection Agency (EPA). [Link]
-
The effects of pyridine hydrochloride on sublethal behavioural endpoints in the common shore crab, Carcinus maenas . National Center for Biotechnology Information (NCBI). [Link]
-
Pyridine . Wikipedia. [Link]
-
Safety Data Sheet 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid . KISHIDA CHEMICAL CO., LTD. [Link]
-
3-Pyridyl ether | C10H8N2O | CID 598975 . PubChem, National Institutes of Health. [Link]
-
Hazard Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]
-
LCSS: PYRIDINE . National Research Council. [Link]
-
40 CFR 261.24 -- Toxicity characteristic . eCFR :: 40 CFR Part 261. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Ethyl 2-(pyridin-4-yloxy)acetate . Chemical Bridge. [Link]
-
Hazard Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide . New Jersey Department of Health. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]
-
Pyridine | ToxFAQs™ . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Allyl 2-pyridyl ether | C8H9NO | CID 79906 . PubChem, National Institutes of Health. [Link]
-
Some chemicals that cause tumours of the urinary tract in rodents . National Center for Biotechnology Information (NCBI). [Link]
-
REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI). [Link]
-
PYRIDINE . Occupational Safety and Health Administration (OSHA). [Link]
-
Pyridalyl (Ref: S-1812) . AERU, University of Hertfordshire. [Link]
-
PYRIDINE FOR SYNTHESIS . Loba Chemie. [Link]
-
Ethers | Health & Safety . University of St Andrews. [Link]
Sources
- 1. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]
- 3. The effects of pyridine hydrochloride on sublethal behavioural endpoints in the common shore crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. kishida.co.jp [kishida.co.jp]
- 6. nj.gov [nj.gov]
- 7. LCSS: PYRIDINE [web.stanford.edu]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. wku.edu [wku.edu]
- 12. archpdfs.lps.org [archpdfs.lps.org]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-(pyridin-4-yloxy)acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(pyridin-4-yloxy)acetate. The following protocols are designed to ensure a safe laboratory environment by establishing procedural, step-by-step guidance for handling, storage, and disposal.
Hazard Analysis and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Ethyl 2-(pyridin-4-yloxy)acetate, as a pyridine derivative, requires careful management to mitigate risks. The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system.[1] Always assume that chemicals of unknown toxicity are highly toxic.[2]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
This classification is based on data for the closely related compound, Ethyl pyridine-4-acetate, and represents a conservative approach to safety.
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Contact can lead to local inflammation and discomfort. Inhalation of vapors or aerosols may irritate the mucous membranes of the respiratory tract.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. Personal Protective Equipment (PPE) is crucial, but it should be considered the last line of defense after engineering controls have been properly implemented.
-
Chemical Fume Hood: All handling of Ethyl 2-(pyridin-4-yloxy)acetate must be conducted in a certified chemical fume hood.[3][4] This is non-negotiable. A fume hood captures and exhausts vapors and aerosols at the source, preventing them from entering the laboratory atmosphere and being inhaled by the operator.[4] Always verify that the fume hood is operational before beginning work.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed, ideally within a 10-second travel distance from your workstation.[1][5] In the event of an accidental splash, immediate decontamination is critical to minimizing injury.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to prevent dermal and ocular exposure.[3][6] The selection of PPE must be based on the potential hazards of the material being handled.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over goggles when there is a significant risk of splashing. This provides a robust barrier against accidental eye contact, which can cause serious irritation.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[3][6] Always inspect gloves for tears or punctures before use. After handling, remove gloves properly and wash your hands thoroughly.[7] This prevents skin contact, a primary route of exposure that can cause irritation.[1] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat should be worn to protect against skin contact with contaminated surfaces or small splashes.[3] |
| Respiratory | Fume Hood (Primary) / Respirator (Secondary) | All work should be performed in a fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[1][5] |
Safe Handling and Operational Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. Avoid working alone when conducting hazardous procedures.[2][8]
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure all engineering controls are active and you have donned the complete, appropriate PPE. Gather all necessary materials and equipment to avoid leaving the controlled workspace mid-procedure.
-
Aliquotting/Weighing: Conduct all weighing and transfers of solid or liquid Ethyl 2-(pyridin-4-yloxy)acetate inside the chemical fume hood.[3] Use non-sparking tools and be mindful of preventing the generation of dust or aerosols.[7]
-
Reaction Setup: Carefully transfer the chemical to the reaction vessel. If dissolving, add the solid to the solvent slowly. Ensure all containers are clearly labeled with the chemical name and any hazard warnings.[9]
-
Post-Procedure Cleanup: Decontaminate all glassware and surfaces that may have come into contact with the chemical. Wash reusable equipment thoroughly.
-
Waste Disposal: Dispose of all contaminated waste, including gloves and wipes, in a designated, properly labeled hazardous waste container.[3]
-
Final Steps: Once all materials are safely stored or disposed of, remove your PPE, starting with gloves, and wash your hands and any exposed skin areas thoroughly with soap and water before leaving the laboratory.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling of Ethyl 2-(pyridin-4-yloxy)acetate.
Storage and Chemical Compatibility
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][6] Keep containers tightly closed when not in use.[1][2]
-
Incompatible Materials: Avoid storing Ethyl 2-(pyridin-4-yloxy)acetate with strong oxidizing agents, strong acids, and strong bases.[10] Incompatible chemicals must be segregated to prevent dangerous reactions.[8][9]
-
Labeling: All containers must be clearly and appropriately labeled.[2][9]
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. Being prepared with a clear response plan is critical.
| Exposure Type | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water.[1][6] Remove all contaminated clothing and wash it before reuse.[11] If skin irritation occurs or persists, seek medical attention.[1][3] |
| Inhalation | Move the affected person to fresh air immediately.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and show the container or label.[3][5] |
Small Spill Cleanup
-
Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood on).
-
Wearing appropriate PPE, contain the spill.
-
Soak up the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[1][10]
-
Collect the absorbent material and spilled substance into a suitable, sealed, and labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area.
Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Waste Collection: All waste containing Ethyl 2-(pyridin-4-yloxy)acetate and any contaminated materials (e.g., gloves, absorbent pads, glassware) must be collected in a designated hazardous waste container.[3]
-
Labeling and Storage: The waste container must be kept closed, properly labeled as hazardous waste, and stored in a designated satellite accumulation area.
-
Institutional Guidelines: Do not dispose of this chemical down the drain.[10] All disposal must be carried out in accordance with your institution's Environmental Health and Safety (EHS) office guidelines and in compliance with all local, state, and federal regulations.[11]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
- Sdfine. Pyridine GHS Safety Data Sheet.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Oklahoma State University. Laboratory Safety Rules.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Ethyl pyridine-4-acetate.
- Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- TCI Chemicals. (2024, November 28). SAFETY DATA SHEET.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
- Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
- Stobec. (2014, November 10). Safety Data Sheet - Pyridine.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Ethylpyridine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. actylislab.com [actylislab.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
